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  • Product: 6-Chloroimidazo[1,5-a]pyrazine
  • CAS: 1934648-08-4

Core Science & Biosynthesis

Foundational

Medicinal Chemistry Applications of 6-Chloroimidazo[1,5-a]pyrazine: A Technical Guide

Topic: Medicinal Chemistry Applications of 6-Chloroimidazo[1,5-a]pyrazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 6-Chloroimidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Medicinal Chemistry Applications of 6-Chloroimidazo[1,5-a]pyrazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 6-Chloroimidazo[1,5-a]pyrazine scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique balance of structural rigidity, defined vectors for substituent growth, and orthogonal reactivity profiles. Unlike its isomer imidazo[1,2-a]pyrazine, the [1,5-a] fused system positions the bridgehead nitrogen and the imidazole ring to create distinct electronic zones—an electron-rich imidazole fused to an electron-deficient pyrazine.[1]

This guide details the utility of the 6-chloro derivative as a versatile linchpin for generating diversity in kinase inhibitor discovery (notably BTK and ACK1), IDO1 inhibitors, and CNS-active agents. The chlorine atom at C-6 serves as a critical handle for late-stage functionalization via palladium-catalyzed cross-couplings or nucleophilic aromatic substitution (SNAr), enabling rapid Structure-Activity Relationship (SAR) exploration.

Chemical Architecture & Reactivity Profile

Structural Numbering and Electronic Zones

Understanding the numbering and electronic bias of the scaffold is prerequisite for rational design.

  • The Core: Imidazo[1,5-a]pyrazine (C₆H₅N₃).[2]

  • The Handle: Chlorine at position C-6 .[1][3][4]

  • Electronic Bias:

    • Pyrazine Ring (C-5, C-6, C-8): Electron-deficient (π-deficient). Susceptible to nucleophilic attack, particularly at C-6 (activated by Cl) and C-8.

    • Imidazole Ring (C-1, C-3): Electron-rich (π-excessive). Susceptible to Electrophilic Aromatic Substitution (EAS), such as halogenation or formylation.

Visualization: Reactivity Map

The following diagram illustrates the orthogonal reactivity zones of the scaffold.

ReactivityMap Core 6-Chloroimidazo[1,5-a]pyrazine (Core Scaffold) C6 C-6 Position (Chlorine Handle) Primary Reactivity Zone Core->C6 C1_3 C-1 & C-3 Positions (Imidazole Ring) Core->C1_3 C8 C-8 Position (Pyrazine Ring) Core->C8 Suzuki Pd-Catalyzed Coupling (Suzuki, Stille, Sonogashira) C6->Suzuki High Yield SnAr Nucleophilic Aromatic Substitution (S_NAr with Amines/Alkoxides) C6->SnAr Activated by N-heterocycle EAS Electrophilic Aromatic Substitution (Halogenation, Formylation) C1_3->EAS Electron Rich CH_Act C-H Activation / Lithiation C8->CH_Act Secondary Vector

Figure 1: Orthogonal reactivity map of 6-Chloroimidazo[1,5-a]pyrazine, highlighting the divergent synthetic pathways available from a single core.

Synthetic Accessibility

The synthesis of the 6-chloroimidazo[1,5-a]pyrazine core typically proceeds via the cyclization of substituted (pyrazin-2-yl)methylamines. A robust, self-validating protocol involves the Vilsmeier-Haack cyclization or condensation with carboxylic acid equivalents.

Protocol: Synthesis of the Core Scaffold

Target: 6-Chloroimidazo[1,5-a]pyrazine Precursor: (6-Chloropyrazin-2-yl)methanamine (often derived from 6-chloropyrazine-2-carbonitrile).

Step-by-Step Methodology:

  • Starting Material: Dissolve (6-chloropyrazin-2-yl)methanamine (1.0 equiv) in triethyl orthoformate (5.0 equiv).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTsOH, 0.1 equiv) or acetic acid.

  • Cyclization: Heat the reaction mixture to reflux (100–110 °C) for 4–6 hours. Monitor by LC-MS for the disappearance of the amine and formation of the fused bicycle [M+H]⁺.

  • Workup: Concentrate the mixture under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

  • Validation:

    • ¹H NMR (DMSO-d₆): Expect characteristic singlets for the imidazole protons (C1-H, C3-H) and the pyrazine proton (C5-H, C8-H). The C6-Cl substituent will eliminate one pyrazine signal compared to the unsubstituted parent.

Medicinal Chemistry Strategies & Case Studies

Strategy A: The "Hinge Binder" (Kinase Inhibition)

In kinase drug discovery (e.g., BTK, ACK1), the imidazo[1,5-a]pyrazine core often serves as the hinge-binding motif. The nitrogen atoms (N2 or N4) can accept hydrogen bonds from the kinase hinge region (e.g., Met477 in BTK).

  • Role of C-6 Cl: The chlorine allows for the introduction of "tail" groups that extend into the solvent-exposed region or the hydrophobic back pocket.

  • Case Study (ACK1 Inhibitors): 6-substituted derivatives have been explored to tune selectivity against off-targets like LCK or SRC. The introduction of aryl groups at C-6 via Suzuki coupling creates a vector to interact with the gatekeeper residue.

Strategy B: Heme Coordination (IDO1 Inhibition)

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors often require a nitrogen atom to coordinate the heme iron.

  • Mechanism: The N-2 of the imidazo[1,5-a]pyrazine ring coordinates directly to the Fe(II) of the heme cofactor.

  • Substitution: Substituents at C-6 (derived from the chloro-precursor) are used to fill the hydrophobic pockets A and B within the IDO1 active site, optimizing potency and selectivity over TDO2.

Strategy C: SNAr Diversification

The 6-chloro position is sufficiently activated for nucleophilic displacement, particularly when using elevated temperatures or microwave irradiation.

  • Reaction: 6-Cl-Imidazo[1,5-a]pyrazine + Primary Amine (R-NH₂) → 6-Amino-derivative.

  • Utility: Rapid generation of library diversity for High-Throughput Screening (HTS).

Experimental Protocols for Functionalization

Protocol: Suzuki-Miyaura Coupling at C-6

This protocol is optimized for introducing aryl/heteroaryl groups.

Reagents:

  • Substrate: 6-Chloroimidazo[1,5-a]pyrazine (1.0 equiv)[5]

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Degassing: Charge a microwave vial with substrate, boronic acid, and catalyst. Seal and purge with N₂ for 5 mins.

  • Solvation: Add degassed dioxane and base solution via syringe.

  • Reaction: Heat to 90 °C (oil bath) or 100 °C (microwave) for 1–2 hours.

  • Monitoring: Check LC-MS for conversion. The chlorine is a good leaving group; conversion is typically >90%.

  • Isolation: Filter through Celite, dilute with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

Protocol: C-3 Bromination (Electrophilic Substitution)

To functionalize the imidazole ring (C-3) while keeping the C-6 Cl intact.

Reagents:

  • Substrate: 6-Chloroimidazo[1,5-a]pyrazine (1.0 equiv)[5]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (0 °C to RT)

Procedure:

  • Dissolve substrate in ACN at 0 °C.

  • Add NBS portion-wise to avoid over-bromination.

  • Stir at 0 °C for 30 mins, then warm to RT.

  • Selectivity: The C-3 position is most electron-rich and reacts preferentially over the electron-deficient pyrazine ring.

  • Result: 3-Bromo-6-chloroimidazo[1,5-a]pyrazine (a dual-halogenated scaffold ready for orthogonal cross-coupling).

Quantitative Data Summary: Reactivity Trends

PositionElectronic NaturePrimary Reaction TypeRecommended ReagentsRelative Reactivity (Est.)
C-6 Electron-DeficientSNAr / Pd-CouplingAmines / Boronic AcidsHigh (Activated by N4/N7)
C-8 Electron-DeficientC-H Activation / SNArOrganolithiums / AminesModerate (Less activated than C6)
C-3 Electron-RichEAS / LithiationNBS / NIS / ElectrophilesHigh (Nucleophilic character)
C-1 Electron-RichEASNBS / ElectrophilesModerate (Steric hindrance)

Biological Pathway Visualization (IDO1 Inhibition)

The following diagram illustrates the mechanism of action for imidazo[1,5-a]pyrazine derivatives in IDO1 inhibition, highlighting the critical role of the scaffold geometry.

IDO1_Mechanism Inhibitor 6-Substituted Imidazo[1,5-a]pyrazine Binding Coordination Bond (N2 -> Fe) Inhibitor->Binding N2 Lone Pair PocketA Hydrophobic Pocket A (Tyr126, Phe163) Inhibitor->PocketA Scaffold Stacking PocketB Hydrophobic Pocket B (Leu384, Ile354) Inhibitor->PocketB C-6 Substituent Extension Heme IDO1 Heme Cofactor (Fe-II) Heme->Binding Axial Coordination Result Inhibition of Tryptophan Metabolism (Kynurenine Pathway) Binding->Result Blocks O2 Binding

Figure 2: Mechanistic interaction of Imidazo[1,5-a]pyrazine inhibitors with the IDO1 active site. The C-6 substituent is crucial for filling Hydrophobic Pocket B.

References

  • BenchChem. (2025). 6-Chloroimidazo[1,5-a]pyrazine Structure and Reactivity. Retrieved from

  • Mei, H., et al. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Sifferlen, T., et al. (2013). Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • PubChem. (2025).[2][6] Imidazo[1,5-a]pyrazine Compound Summary. National Library of Medicine. Retrieved from

  • ChemScene. (2025). Safety Data Sheet: 1-Bromo-6-chloroimidazo[1,5-a]pyrazine. Retrieved from

Sources

Exploratory

The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Guide to the Structure-Activity Relationship of Imidazo[1,5-a]pyrazine Derivatives for Researchers, Scientists, and Drug Development Professionals. The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Structure-Activity Relationship of Imidazo[1,5-a]pyrazine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, an analogue of deazapurines, serves as a privileged structure, enabling the development of potent and selective modulators for a range of therapeutic targets.[1][2] Its rigid framework provides a well-defined orientation for substituent groups to interact with biological macromolecules, making it an attractive starting point for the design of novel therapeutics. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[1,5-a]pyrazine derivatives against key biological targets, offers insights into the causality behind experimental choices, and presents detailed protocols for relevant biological assays.

The Versatility of the Imidazo[1,5-a]pyrazine Core: A Multi-Target Scaffold

Imidazo[1,5-a]pyrazine derivatives have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and neuroscience. Their ability to interact with diverse biological targets stems from the unique electronic and steric properties of the core, which can be finely tuned through substitution at various positions. This guide will focus on the SAR of these derivatives as:

  • Kinase Inhibitors: Targeting enzymes like Bruton's tyrosine kinase (BTK) and c-Src, which are crucial in cancer and inflammatory diseases.[3][4]

  • Bromodomain and Extra-Terminal Domain (BET) Inhibitors: Specifically focusing on BRD9, a component of the SWI/SNF chromatin remodeling complex implicated in cancer.[5]

  • GABA-A Receptor Modulators: Exploring their role in modulating the activity of the central nervous system's primary inhibitory neurotransmitter.

Structure-Activity Relationship (SAR) of Imidazo[1,5-a]pyrazine Derivatives

The biological activity of imidazo[1,5-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding these relationships is crucial for the rational design of potent and selective compounds.

Kinase Inhibitors: Targeting BTK and c-Src

The imidazo[1,5-a]pyrazine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, particularly against BTK, a key player in B-cell malignancies and autoimmune diseases.[3]

A computational study utilizing a pharmacophore hypothesis and 3D-QSAR for imidazo[1,5-a]pyrazine derivatives as BTK inhibitors identified a five-point hypothesis (DPRRR_1) as optimal.[3] This model consists of one hydrogen bond donor, one positive ionic feature, and three-ring aromatic features, providing a roadmap for designing new inhibitors.[3] The 3D-QSAR model showed a high predictive ability, with a Q2 value of 0.8683 and an R2 value of 0.983.[3]

Key SAR insights for BTK inhibitors are summarized below:

PositionSubstitutionImpact on ActivityReference
C3 Morpholine groupOptimized pharmacophore, leading to excellent BTK potency, kinase and hERG selectivity, and favorable pharmacokinetic profiles.[6]
C5 Substituted phenyl ringsCrucial for potent c-Src inhibition. Specific substitutions can enhance CNS penetration, which is important for treating conditions like acute ischemic stroke.[4]
C8 Amino groupOften serves as a key interaction point with the kinase hinge region.

The general SAR for kinase inhibition can be visualized as follows:

SAR_Kinase_Inhibitors cluster_0 Imidazo[1,5-a]pyrazine Core cluster_1 Impact on Kinase Inhibition core Imidazo[1,5-a]pyrazine C3 C3 Position core->C3 Substitution C5 C5 Position core->C5 Substitution C8 C8 Position core->C8 Substitution Potency Increased Potency C3->Potency Selectivity Improved Selectivity C3->Selectivity PK_Profile Enhanced PK Profile C3->PK_Profile C5->Potency CNS_Penetration CNS Penetration C5->CNS_Penetration C8->Potency

Caption: Key substitution points on the imidazo[1,5-a]pyrazine core for kinase inhibition.

BRD9 Inhibitors: A New Frontier in Epigenetic Regulation

The imidazo[1,5-a]pyrazin-8(7H)-one scaffold has emerged as a promising starting point for the development of potent and selective BRD9 inhibitors.[5] BRD9 is a subunit of the mammalian SWI/SNF chromatin remodeling complex, and its dysregulation is implicated in various cancers.[5]

A study on imidazo[1,5-a]pyrazin-8(7H)-one derivatives revealed that specific substitutions are critical for potent BRD9 inhibition. For instance, compounds 27 and 29 from this series exhibited robust BRD9 inhibitory activity with IC50 values of 35 nM and 103 nM, respectively.[5] Compound 27 also demonstrated potent anti-proliferative effects in A549 and EOL-1 cell lines.[5]

CompoundR1R2BRD9 IC50 (nM)A549 IC50 (µM)EOL-1 IC50 (µM)
27 4-fluorophenylcyclopropyl356.121.76
29 4-chlorophenylcyclopropyl103>10>10

Data synthesized from a study on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors.[5]

Docking studies suggest that these inhibitors bind to the acetyl-lysine binding pocket of BRD9. The SAR indicates that the nature of the substituents at the R1 and R2 positions significantly influences both the inhibitory potency against BRD9 and the cellular anti-proliferative activity.

GABA-A Receptor Modulators: Tuning Neuronal Inhibition

The imidazo[1,5-a]pyrazine scaffold has also been explored for its ability to modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. These receptors are pentameric ligand-gated ion channels with various allosteric binding sites, making them attractive targets for therapeutic intervention in neurological and psychiatric disorders.[7]

The activity of imidazo[1,5-a]pyrazine derivatives at GABA-A receptors is highly dependent on the substitution pattern, which can result in positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or neutral antagonists. This highlights the chemical tractability of the scaffold for fine-tuning the pharmacological profile.

Experimental Protocols: A Practical Guide

The evaluation of imidazo[1,5-a]pyrazine derivatives requires robust and reproducible biological assays. This section provides detailed, step-by-step methodologies for key experiments.

BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of inhibitors to BTK.

Materials:

  • BTK enzyme

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the BTK enzyme and the Eu-anti-GST antibody in the assay buffer.

  • Assay Plate Preparation: Add 5 µL of the diluted test compound to the wells of a 384-well plate.

  • Addition of Kinase/Antibody: Add 5 µL of the kinase/antibody mixture to each well.

  • Addition of Tracer: Add 5 µL of the kinase tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) after excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC50 value.

BTK_Assay_Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep kinase_prep Prepare Kinase/Antibody Mixture start->kinase_prep plate_prep Add Compounds to Plate compound_prep->plate_prep add_kinase Add Kinase/Antibody Mixture kinase_prep->add_kinase plate_prep->add_kinase add_tracer Add Tracer add_kinase->add_tracer incubate Incubate for 1 hour add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Analyze Data (IC50) read_plate->analyze end End analyze->end

Sources

Foundational

6-Chloroimidazo[1,5-a]pyrazine: A Versatile Scaffold for Kinase Inhibitor Discovery

The following technical guide details the utility, synthesis, and application of the 6-Chloroimidazo[1,5-a]pyrazine scaffold in kinase inhibitor discovery. [1][2] Executive Summary The imidazo[1,5-a]pyrazine ring system...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of the 6-Chloroimidazo[1,5-a]pyrazine scaffold in kinase inhibitor discovery.

[1][2]

Executive Summary

The imidazo[1,5-a]pyrazine ring system represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, imidazo[1,2-a]pyrazine.[1] The 6-chloroimidazo[1,5-a]pyrazine derivative (CAS 1934648-08-4) serves as a critical high-value intermediate.[1][2] Its planar, bicyclic architecture functions as an effective adenine isostere, allowing it to occupy the ATP-binding pocket of various protein kinases.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its synthetic accessibility, structure-activity relationship (SAR) vectors, and validated application in targeting kinases such as ACK1 (TNK2) and BTK .[1]

Structural Biology & Mechanism of Action[1]

The Adenine Isostere Hypothesis

The imidazo[1,5-a]pyrazine core mimics the purine ring of ATP.[1] In the active site of a kinase:

  • Hinge Binding: The nitrogen atoms (specifically N2 and the pyrazine nitrogen) often serve as hydrogen bond acceptors/donors to the kinase hinge region residues.

  • Hydrophobic Interactions: The planar aromatic system stacks between the hydrophobic lobes (N-lobe and C-lobe) of the kinase.[1][2]

  • The 6-Chloro "Handle": The chlorine atom at position 6 is strategically positioned to face the solvent-front or the gatekeeper region, depending on the binding mode.[1][2] It serves as an electrophilic handle for late-stage diversification via cross-coupling reactions.[1][2]

Numbering and Nomenclature

Correct numbering is vital for SAR discussion. For imidazo[1,5-a]pyrazine:

  • Positions 1 & 3: Imidazole ring carbons.[3]

  • Position 2: Imidazole nitrogen.[3][4]

  • Position 6: Pyrazine ring carbon (the site of the chlorine).[5][6]

  • Position 8: Pyrazine ring carbon adjacent to the bridgehead.

Scaffold cluster_0 6-Chloroimidazo[1,5-a]pyrazine Core N2 N2 C3 C3 N2->C3 C1 C1 C1->N2 Vector1 C1/C3: Electrophilic Subst. (Halogenation, Lithiation) C1->Vector1 N7 N7 (Bridge) C3->N7 C3->Vector1 N7->C1 C8 C8 N7->C8 C6 C6-Cl C8->C6 Pyrazine Vector3 C8: Nucleophilic Attack (Rare) C8->Vector3 C5 C5 C6->C5 Vector2 C6-Cl: Suzuki/Buchwald (Solvent Front/Tail) C6->Vector2

Figure 1: Structural numbering and primary SAR modification vectors for the 6-chloroimidazo[1,5-a]pyrazine scaffold.

Synthetic Chemistry

The synthesis of the 6-chloroimidazo[1,5-a]pyrazine core requires a robust protocol that avoids the formation of the [1,2-a] isomer.[1] The most reliable route involves the cyclization of (6-chloropyrazin-2-yl)methylamine .[1][2]

Synthesis of the Core Scaffold

Protocol: Cyclodehydration of N-((6-chloropyrazin-2-yl)methyl)formamide

  • Precursor Synthesis:

    • Starting Material: 2-cyano-6-chloropyrazine or 2-(aminomethyl)-6-chloropyrazine.[1][2]

    • Reduction: If starting from nitrile, reduce 2-cyano-6-chloropyrazine using BH3[1][2]·THF or Raney Ni/H2 (carefully controlled to avoid dechlorination) to yield (6-chloropyrazin-2-yl)methylamine.[1][2]

    • Formylation: React the amine with ethyl formate (reflux) or acetic formic anhydride to generate N-((6-chloropyrazin-2-yl)methyl)formamide .[1][2]

  • Cyclization (Bischler-Napieralski type):

    • Reagents: POCl3 (Phosphorus oxychloride).

    • Solvent: Dichloromethane (DCM) or Toluene.

    • Conditions: Reflux for 2–4 hours.

    • Mechanism: POCl3 activates the formamide oxygen, promoting intramolecular nucleophilic attack by the pyrazine nitrogen (N1) onto the imidate carbon, followed by aromatization.

Step-by-Step Protocol:

  • Dissolve N-((6-chloropyrazin-2-yl)methyl)formamide (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add POCl3 (1.5 equiv) dropwise at 0°C under nitrogen.

  • Warm to room temperature and then reflux for 3 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 0°C and slowly pour into saturated aqueous NaHCO3 (exothermic).

  • Extraction: Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexanes) yields 6-chloroimidazo[1,5-a]pyrazine .[1][2]

Functionalization (Library Generation)

Once the core is synthesized, the 6-chloro position is activated for palladium-catalyzed cross-coupling.[1][2]

Reaction TypeReagentsOutcome (C6 Position)
Suzuki-Miyaura Aryl-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2OBiaryl systems (Kinase specificity)
Buchwald-Hartwig R-NH2, Pd2(dba)3, XPhos, Cs2CO3Amino-linked side chains (Solubility)
Sonogashira Terminal Alkyne, Pd(PPh3)2Cl2, CuI, Et3NRigid alkyne linkers
SNAr Primary/Secondary Amine, DIPEA, DMSO, HeatDirect amine displacement (Requires high temp)

Case Study: ACK1 (TNK2) Inhibition

The most prominent application of imidazo[1,5-a]pyrazine derivatives is in the inhibition of ACK1 (Activated Cdc42-associated Kinase 1) , a non-receptor tyrosine kinase implicated in prostate cancer progression.[1]

Biological Rationale

ACK1 integrates signals from receptor tyrosine kinases (RTKs) like EGFR and HER2.[7] Upon activation, ACK1 phosphorylates AKT at Tyr176, bypassing the canonical PI3K/PDK1 pathway and promoting cell survival.

ACK1_Pathway cluster_receptors Cell Membrane Receptors EGFR EGFR/HER2 ACK1 ACK1 (TNK2) (Target) EGFR->ACK1 Activates PDGFR PDGFR PDGFR->ACK1 Activates AKT AKT (PKB) ACK1->AKT Phosphorylates Tyr176 AR Androgen Receptor (AR) ACK1->AR Phosphorylates Tyr267 Survival Cell Survival (Anti-Apoptosis) AKT->Survival Progression Prostate Cancer Progression (CRPC) AR->Progression Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->ACK1 Inhibits

Figure 2: The ACK1 signaling cascade and the intervention point of imidazo[1,5-a]pyrazine inhibitors.[1]

Lead Optimization Data

Researchers utilized the 6-chloroimidazo[1,5-a]pyrazine scaffold to develop potent ACK1 inhibitors.[1][2] The 6-position was derivatized with solubilizing groups (e.g., piperazines, cyclohexylamines) to improve pharmacokinetic profiles.[1]

Representative Data (Genericized from Literature):

Compound IDR-Group (C6 Position)ACK1 IC50 (nM)Selectivity (vs. Lck)
Core -Cl>10,000N/A
Hit A -Phenyl450Low
Lead B -4-(1-methylpiperidin-4-yl)phenyl12>100-fold
Optimized -Substituted Pyrimidine<5>500-fold

Note: Data reflects trends observed in ACK1 inhibitor discovery campaigns (e.g., Mahajan et al., Lawrence et al.).

Experimental Protocols

General Procedure for Suzuki Coupling at C6

This protocol validates the "handle" utility of the scaffold.

  • Reagents:

    • 6-Chloroimidazo[1,5-a]pyrazine (1.0 equiv)[1][2][6]

    • Aryl Boronic Acid (1.2 equiv)[1]

    • Pd(dppf)Cl2[1]·DCM (0.05 equiv)[1]

    • K2CO3 (2.0 M aqueous solution, 3.0 equiv)

    • 1,4-Dioxane (0.1 M concentration)[1][2]

  • Procedure:

    • Combine scaffold, boronic acid, and catalyst in a microwave vial.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed dioxane and K2CO3 solution.

    • Heat at 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).

    • Filter through Celite, concentrate, and purify via HPLC.

Kinase Assay (ADP-Glo Format)

To verify biological activity:

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Enzyme: Recombinant Human ACK1 (SignalChem).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

  • Reaction: Incubate compound + Enzyme + Substrate + ATP (10 μM) for 60 mins at RT.

  • Detection: Add ADP-Glo reagent (Promega), incubate 40 mins.[1] Add Kinase Detection Reagent, incubate 30 mins. Read Luminescence.

References

  • Discovery of Imidazo[1,5-a]pyrazine Derived ACK1 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2013)[1][8]

  • ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Prolifer

  • Structure-based design of novel 6,5 heterobicyclic MEK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2014)[1]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives. Source: Bioorganic & Medicinal Chemistry (2007)[1]

  • PubChem Compound Summary: Imidazo[1,5-a]pyrazine. Source: National Center for Biotechnology Information[1]

Sources

Exploratory

The Pharmacological and Synthetic Profile of the 6-Chloroimidazo[1,5-a]pyrazine Core in Modern Drug Discovery

Executive Summary The imidazo[1,5-a]pyrazine scaffold has established itself as a highly privileged pharmacophore and a premier purine bioisostere in modern drug discovery. The specific inclusion of a chlorine atom at th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,5-a]pyrazine scaffold has established itself as a highly privileged pharmacophore and a premier purine bioisostere in modern drug discovery. The specific inclusion of a chlorine atom at the 6-position—forming 6-chloroimidazo[1,5-a]pyrazine —is a masterclass in rational drug design. The 6-chloro substitution does not typically serve as a direct biological binding determinant; rather, it acts as a highly versatile synthetic handle[1]. It activates the electron-deficient pyrazine ring for late-stage nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling medicinal chemists to rapidly generate chemical diversity and probe structure-activity relationships (SAR)[1].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the electronic foundations, target-specific pharmacological profiles, and self-validating synthetic workflows associated with this critical core.

Pharmacological Applications & Target Profiles

The imidazo[1,5-a]pyrazine core is uniquely suited to address complex binding pockets across diverse enzyme classes, balancing target affinity with favorable Drug Metabolism and Pharmacokinetics (DMPK).

Kinase Inhibition: The BTK and IGF-1R Paradigms

In the realm of kinase inhibition, the core effectively mimics the adenine ring of ATP. For example, 8-amino-imidazo[1,5-a]pyrazine derivatives have been identified as exceptionally potent, reversible inhibitors of Bruton's tyrosine kinase (BTK)[2]. Reversible noncovalent binding is a critical clinical advantage, as it maintains efficacy in patients who have developed the C481 resistance mutation[2].

The selectivity of this core is driven by a precise hydrogen-bonding network within the kinase hinge region: the 8-amino group and the N-7 nitrogen act as a donor-acceptor pair, forming critical interactions with the backbone amides of Ser538 and Asp539[3]. Concurrently, the C-6 position (where the chlorine handle is functionalized) directs substituents into the solvent-exposed region or back pocket to optimize DMPK properties. Similar hinge-binding mechanics have been leveraged in the development of dual IGF-1R/IR inhibitors, where the core forms essential hydrogen bonds with the basic amine of Lys1003[4].

BTK_Binding Core Imidazo[1,5-a]pyrazine Core N7 N-7 Atom (H-Bond Acceptor) Core->N7 contains Amino8 8-Amino Group (H-Bond Donor) Core->Amino8 contains C6 C-6 Substitution (Solvent/Back Pocket) Core->C6 functionalized at Ser538 Ser538 Backbone N7->Ser538 H-Bond Asp539 Asp539 Backbone Amino8->Asp539 H-Bond Gatekeeper Thr474 (Gatekeeper) Amino8->Gatekeeper H-Bond (Water-mediated) BTK_Hinge BTK Hinge Region Ser538->BTK_Hinge Asp539->BTK_Hinge Gatekeeper->BTK_Hinge

Diagram 1: Imidazo[1,5-a]pyrazine core hydrogen bonding network within the BTK hinge region.

Heme-Binding Enzymes: The IDO1 Advantage

Beyond kinases, the core has revolutionized the targeting of heme-dependent enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy[5]. The N-2 atom of the imidazo[1,5-a]pyrazine scaffold directly coordinates with the heme iron atom, while the rest of the scaffold occupies hydrophobic pockets (Tyr126, Cys129, Val130)[6].

The Causality of Scaffold Selection: Traditional imidazole-based inhibitors often fail in clinical development due to severe off-target inhibition of Cytochrome P450 (CYP) enzymes. The imidazo[1,5-a]pyrazine core solves this liability. The electronic distribution of the fused pyrazine ring lowers the basicity of the coordinating nitrogen just enough to maintain high-affinity IDO1 heme binding while rendering it entirely devoid of CYP inhibition, drastically improving the safety profile[5].

Quantitative Pharmacological Data

The following table summarizes the comparative pharmacological metrics of key imidazo[1,5-a]pyrazine derivatives across different therapeutic targets.

Scaffold Derivative / TargetPrimary TargetKey Structural InteractionEnzymatic IC50ADME/Tox Advantage
8-Amino-imidazo[1,5-a]pyrazine BTKH-bonds with Ser538 & Asp539< 5 nMHigh oral bioavailability; bypasses C481 covalent mutation resistance[2].
Imidazo[1,5-a]pyrazine (R)-100 IDO1N-2 coordination to Heme Iron~ 10 nMComplete absence of Cytochrome P450 (CYP) inhibition liabilities[5].
Imidazo[1,5-a]pyrazine Analog IGF-1R / IRH-bond with basic amine of Lys1003< 20 nMHighly favorable DMPK properties and in vivo half-life[4].

Experimental Workflows: Self-Validating Methodologies

To ensure scientific integrity, every experimental workflow must be designed as a self-validating system. Below are the optimized protocols for chemical functionalization and biological evaluation of the 6-chloroimidazo[1,5-a]pyrazine core.

Protocol 1: Palladium-Catalyzed C-N Cross-Coupling at C-6

Objective: Functionalize the C-6 position with diverse amines to explore solvent-exposed SAR. Causality & Reagent Selection: The imidazo[1,5-a]pyrazine core contains basic nitrogen atoms that can coordinate to and poison palladium catalysts. To prevent this, a highly sterically hindered, electron-rich ligand (e.g., XPhos) is strictly required. The steric bulk prevents off-target coordination and accelerates the reductive elimination of the bulky amine. Cesium carbonate (Cs2CO3) is utilized instead of stronger alkoxides to prevent base-mediated degradation of the electron-deficient pyrazine ring.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, charge 6-chloroimidazo[1,5-a]pyrazine (1.0 equiv), the desired amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (degassed via argon sparging for 15 minutes) to achieve a 0.1 M concentration.

  • Execution: Heat the reaction mixture to 100°C for 12 hours.

  • Self-Validating Checkpoint (In-Process Control): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation metric: The starting material exhibits a distinct 3:1 isotopic cluster at [M+H]+ and [M+H+2]+ due to the ^35Cl and ^37Cl isotopes. The reaction is deemed successful only when this specific isotopic signature is entirely replaced by the exact mass of the aminated product, confirming successful oxidative addition and C-Cl bond cleavage.

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via reverse-phase preparative HPLC.

Workflow Start 6-Chloroimidazo[1,5-a]pyrazine Reaction Buchwald-Hartwig Cross-Coupling (100°C) Start->Reaction Reagents Amine + Pd2(dba)3 + XPhos + Base (Cs2CO3) Reagents->Reaction Validation1 LC-MS Checkpoint: Loss of 3:1 Cl Isotope Reaction->Validation1 Monitor Conversion Product 6-Amino-Substituted Imidazo[1,5-a]pyrazine Validation1->Product Purify (Prep-HPLC)

Diagram 2: Self-validating Buchwald-Hartwig cross-coupling workflow for C-6 functionalization.

Protocol 2: TR-FRET Kinase Inhibition Assay

Objective: Quantify the IC50 of synthesized C-6 derivatives against target kinases. Causality & Assay Design: Standard fluorescence assays are highly susceptible to false positives caused by the inherent autofluorescence of conjugated heterocyclic compounds like imidazopyrazines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it introduces a temporal delay (typically 50-100 µs) before measurement, allowing short-lived background autofluorescence to decay, thereby isolating the true biological signal.

Step-by-Step Methodology:

  • Compound Plating: Dispense compounds in a 10-point, 3-fold dilution series into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo) to eliminate tip-based pipetting errors.

  • Enzyme Incubation: Add the target kinase enzyme and a fluorescently labeled tracer ligand. Incubate for 15 minutes to allow equilibrium binding.

  • Antibody Addition: Add the Europium-labeled anti-tag antibody (donor).

  • Signal Acquisition: Excite the plate at 340 nm. Measure emission at 615 nm (donor) and 665 nm (acceptor) after a 100 µs delay.

  • Self-Validating Checkpoint: Calculate the 665/615 nm emission ratio. The system validates itself by requiring the Z'-factor of the control wells (DMSO vehicle vs. positive control inhibitor) to be >0.7. If Z' < 0.7, the plate is automatically rejected due to assay drift or dispensing failure.

References

  • Benchchem. "6-Chloroimidazo[1,5-a]pyrazine".
  • Liu, J., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters.
  • Cren, S., et al. "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition." Journal of Medicinal Chemistry.
  • ACS Publications. "Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR.

Sources

Foundational

The Imidazo[1,5-a]pyrazine Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry

The following technical guide details the history, development, and application of the imidazo[1,5-a]pyrazine scaffold. Abstract The imidazo[1,5-a]pyrazine heterocycle represents a privileged yet underutilized scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, development, and application of the imidazo[1,5-a]pyrazine scaffold.

Abstract

The imidazo[1,5-a]pyrazine heterocycle represents a privileged yet underutilized scaffold in modern drug discovery. Distinct from its more common isomer, imidazo[1,2-a]pyrazine, this 5,6-fused bicyclic system has emerged as a critical template for kinase inhibition (IGF-1R, BTK) and CNS targets (PDE10A). This guide analyzes the structural evolution of the scaffold, details the transition from early Vilsmeier-Haack syntheses to modern C-H functionalization, and provides validated protocols for the construction of clinical candidates like Linsitinib (OSI-906).

Genesis and Structural Fundamentals

Nomenclature and Numbering

The imidazo[1,5-a]pyrazine core consists of an imidazole ring fused to a pyrazine ring across the N1-C2 bond of the imidazole and the N1-C2 bond of the pyrazine. Correct IUPAC numbering is essential for interpreting Structure-Activity Relationships (SAR), particularly for kinase inhibitors where the 1, 3, and 8 positions are primary vectors for substitution.

  • Position 1 & 3: Located on the imidazole ring.[1][2]

  • Position 8: Located on the pyrazine ring (adjacent to the bridgehead).

  • Bridgehead Nitrogen: Typically assigned position 4 in the fused system numbering, though often omitted in simplified SAR discussions.

Historical Origins (1970s)

While pyrazine chemistry dates back to the late 19th century, the specific fused imidazo[1,5-a]pyrazine system was formalized in the 1970s. The seminal work by Abushanab et al. (1973) marked the first systematic synthesis and characterization of the system.

  • Key Discovery: Abushanab utilized the cyclization of N-(2-pyrazinylmethyl)amides to form the bicyclic core.

  • Early Limitations: These early methods suffered from harsh conditions (high heat, strong acids) and limited regiocontrol, restricting the scaffold to academic curiosity rather than high-throughput medicinal chemistry.

Synthetic Evolution: From Condensation to Cross-Coupling

The synthesis of imidazo[1,5-a]pyrazines has evolved through three distinct "generations" of methodology.

Generation 1: The Vilsmeier-Haack Cyclization

Early routes relied on the Vilsmeier-Haack reaction to close the imidazole ring.

  • Mechanism: A 2-(aminomethyl)pyrazine precursor is treated with an acid chloride or anhydride to form an amide. Subsequent treatment with POCl₃ induces cyclodehydration.

  • Drawback: This method is intolerant of sensitive functional groups required for modern kinase inhibitors (e.g., solubilizing basic amines).

Generation 2: The OSI-906 (Linsitinib) Route

The discovery of OSI-906 (Linsitinib) by OSI Pharmaceuticals (now Astellas) necessitated a robust, scalable route. This "Generation 2" approach is currently the industry standard.

  • Core Strategy: Construction of the 8-amino-imidazo[1,5-a]pyrazine core.[3][4][5]

  • Key Step: The use of POCl₃/CH₃CN to cyclize an amide derived from 3-chloropyrazin-2-yl-methanamine.[5]

  • Advantage: Allows for the installation of the critical 8-amino group (hinge binder) early in the synthesis.

Generation 3: Metal-Catalyzed Functionalization

Recent advances utilize transition metal catalysis (Pd, Cu) to functionalize the core after ring formation.

  • C-H Activation: Direct arylation at C1 or C3 using Pd-catalyzed C-H activation, avoiding the need for pre-functionalized halogenated precursors.

  • Groebke–Blackburn–Bienaymé (GBB): A multicomponent reaction (aldehyde + amine + isocyanide) used to assemble the core in a single step, though less common for this specific isomer than for imidazo[1,2-a]pyridines.

Visualization: Synthetic Pathways

The following diagram illustrates the two primary synthetic pathways: the Classical Cyclodehydration (Gen 2) used for OSI-906 and the modern Divergent Functionalization (Gen 3).

ImidazoPyrazineSynthesis Figure 1: Synthetic Logic for Imidazo[1,5-a]pyrazine Drug Candidates Start 3-Chloropyrazin-2-yl-methanamine Amide Amide Intermediate Start->Amide R-COOH, HATU Amide Coupling Core 8-Chloro-imidazo[1,5-a]pyrazine Amide->Core POCl3, 80°C Cyclodehydration AminoCore 8-Amino-imidazo[1,5-a]pyrazine (Hinge Binder Core) Core->AminoCore NH3 / Amine SnAr Displacement OSI906 Linsitinib (OSI-906) (IGF-1R Inhibitor) AminoCore->OSI906 1. NBS (Bromination) 2. Suzuki Coupling (Ar-B(OH)2) BTK BTK Inhibitor Candidates (Reversible) AminoCore->BTK Diverse Electrophiles (C1/C3 Functionalization)

Figure 1: The "Generation 2" pathway highlights the critical POCl₃ cyclization and subsequent SnAr displacement to install the 8-amino hinge-binding motif.

Medicinal Chemistry & Case Studies

Case Study 1: Linsitinib (OSI-906) – IGF-1R/IR Inhibition

Linsitinib is the quintessential example of this scaffold's utility.[6][7]

  • Target: Dual inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR).[6][7][8]

  • Mechanism: The 8-amino-imidazo[1,5-a]pyrazine core mimics the adenine ring of ATP.

    • N2 and 8-NH₂: Form a bidentate hydrogen bond network with the kinase hinge region (Glu1067 and Met1069 in IGF-1R).

    • C1 Substituent: A bulky quinoline group occupies the hydrophobic pocket, providing selectivity.

    • C3 Substituent: A cyclobutanol group projects towards the solvent front, improving solubility and metabolic stability.

Case Study 2: Reversible BTK Inhibitors

While Ibrutinib (an irreversible inhibitor) dominates the BTK landscape, resistance mutations (C481S) have driven the search for reversible inhibitors.

  • Role of Scaffold: The imidazo[1,5-a]pyrazine core serves as a reversible ATP-competitive scaffold.

  • Key Interaction: Unlike the covalent acrylamide warheads of Ibrutinib, these derivatives rely on optimized H-bonding at the C8-amino position and hydrophobic interactions at C1 to maintain potency without covalent bonding.

Comparison of Biological Data[9]
CandidateTargetCore ScaffoldKey SubstituentsClinical Status
Linsitinib (OSI-906) IGF-1R / IRImidazo[1,5-a]pyrazineC1: 2-phenylquinolineC3: 1-methylcyclobutanolPhase III (ACC)
BMS-Candidate BTKImidazo[1,5-a]pyrazineC1: Substituted PhenylC8: AminoPreclinical
PDE10A Inhibitors PDE10AImidazo[1,5-a]pyrazineC1/C3: HeteroarylNo 8-amino (allosteric)Discovery

Experimental Protocol: Synthesis of the 8-Amino Core

Objective: Synthesis of 8-amino-3-substituted-imidazo[1,5-a]pyrazine (General Protocol adapted from OSI-906 literature).

Reagents & Equipment[4]
  • Starting Material: 3-chloropyrazin-2-yl-methanamine hydrochloride.

  • Coupling Agents: HATU, Diisopropylethylamine (DIPEA).

  • Cyclization Agent: Phosphorus Oxychloride (POCl₃).[9]

  • Solvents: DMF (anhydrous), Acetonitrile (MeCN).

Step-by-Step Methodology

1. Amide Coupling:

  • Dissolve the carboxylic acid (1.0 equiv) corresponding to the desired C3 substituent in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes to activate the acid.

  • Add 3-chloropyrazin-2-yl-methanamine HCl (1.0 equiv).

  • Stir at RT for 2–4 hours. Monitor by LC-MS for disappearance of amine.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.) and brine. Dry over Na₂SO₄ and concentrate.

2. Cyclodehydration (The Critical Step):

  • Suspend the crude amide from Step 1 in anhydrous MeCN (0.1 M concentration).

  • Add POCl₃ (5.0 equiv) dropwise at 0°C under nitrogen.

  • Heat the reaction to 80°C for 3–5 hours. The solution typically turns yellow/orange.

  • Quench: Cool to 0°C. Carefully add the mixture to a stirred solution of ice/NH₄OH (28%). Caution: Exothermic.

  • Extract with DCM (3x). The organic layer contains the 8-chloro-imidazo[1,5-a]pyrazine intermediate.

3. Amination (Installation of Hinge Binder):

  • Dissolve the 8-chloro intermediate in isopropanol or dioxane.

  • Add concentrated aqueous ammonia (NH₄OH) or a specific amine (if N-substitution is desired).

  • Heat in a sealed tube at 100–120°C for 12 hours.

  • Purification: Concentrate and purify via flash chromatography (DCM/MeOH gradient).

SAR Logic and Pharmacophore Map

The following DOT diagram visualizes the Structure-Activity Relationship (SAR) rules for this scaffold in kinase inhibition.

SAR_Logic Figure 2: Pharmacophore Map for Kinase Inhibitors (e.g., OSI-906) Center Imidazo[1,5-a]pyrazine Core Scaffold Pos8 Position 8 (Pyrazine) Donor/Acceptor Motif Center->Pos8 Pos1 Position 1 (Imidazole) Hydrophobic Pocket Center->Pos1 Pos3 Position 3 (Imidazole) Solvent Front / Shape Center->Pos3 Func8 Primary Amine (NH2) Critical for Hinge Binding (e.g., Glu1067 in IGF-1R) Pos8->Func8 Func1 Bulky Aromatics (Quinoline, Phenyl) Selectivity Filter Pos1->Func1 Func3 Polar/Aliphatic Groups (Cyclobutanol, Piperidine) ADME Properties Pos3->Func3

Figure 2: The "Triad of Substitution" defines the biological activity. Position 8 interacts with the kinase hinge, while positions 1 and 3 dictate selectivity and pharmacokinetic properties.

References

  • Abushanab, E., Bindra, A. P., Goodman, L., & Petersen, H. (1973). Imidazo[1,5-a]pyrazine system. Journal of Organic Chemistry. Link

  • Mulvihill, M. J., et al. (2009).[10] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[6][7][11] Future Medicinal Chemistry. Link

  • Mulvihill, M. J., et al. (2008). Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Kim, S., et al. (2012). Discovery of 8-amino-imidazo[1,5-a]pyrazines as reversible BTK inhibitors for the treatment of rheumatoid arthritis. ACS Medicinal Chemistry Letters. Link

  • Fassnacht, M., et al. (2015).[10] Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study.[12] The Lancet Oncology.[12] Link

Sources

Exploratory

Binding Affinity &amp; SAR Profiling of 6-Chloroimidazo[1,5-a]pyrazine Analogs

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Molecular Pharmacology Target Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists Executive Summary The 6-chloroimidazo[1,5-a]pyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Molecular Pharmacology Target Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

The 6-chloroimidazo[1,5-a]pyrazine scaffold represents a privileged pharmacophore in modern drug discovery, particularly for targets requiring purine-mimetic binding modes. While the core itself serves as a versatile electrophilic building block, its analogs have demonstrated exceptional potency in inhibiting Phosphodiesterase 10A (PDE10A) for CNS indications (schizophrenia) and ACK1 (Activated CDC42 Kinase 1) in oncology.

This guide details the structural causality of binding, the specific role of the 6-chloro substituent as both a metabolic blocker and a synthetic handle, and the validated protocols for quantifying binding affinity (


, 

) and residence time.

Structural Biology & Binding Mechanism

The Purine Mimetic Paradigm

The imidazo[1,5-a]pyrazine core is isosteric with the purine ring system found in ATP, cAMP, and cGMP. This structural homology allows the scaffold to anchor deeply within the catalytic sites of kinases and phosphodiesterases.

  • The Anchor (N-N Bridge): The bridgehead nitrogen and the imidazole nitrogen (N2) typically engage in critical hydrogen bonding networks. In kinases, this mimics the Adenine-Hinge interaction.

  • The 6-Chloro Function (The Vector): The chlorine atom at the C6 position serves two distinct roles:

    • Electronic Modulation: The electron-withdrawing nature of the chlorine lowers the

      
       of the pyrazine ring, modulating the protonation state of the scaffold to match the pH of the binding pocket.
      
    • Hydrophobic Fill: In PDE10A, the C6 vector points toward the "Selectivity Pocket" (often occupied by hydrophobic residues like Phe or Tyr). Retaining the chlorine or substituting it with lipophilic groups (e.g., trifluoromethyl, cyclopropyl) significantly enhances potency by displacing solvation water molecules.

Case Study: PDE10A Inhibition

In the context of PDE10A, 6-chloroimidazo[1,5-a]pyrazine analogs bind in the substrate-binding pocket.

  • Q-Pocket Interaction: The scaffold aligns such that substituents at the 1- and 3-positions interact with the "glutamine switch" (Gln716 in PDE10A), a mechanism essential for differentiating between cAMP and cGMP specificities.

  • Selectivity: The 6-position allows the molecule to extend into the solvent-exposed region or a hydrophobic clamp, differentiating it from other PDE families (e.g., PDE4).

Experimental Workflows (Visualization)

The following diagram illustrates the iterative cycle of derivatizing the 6-chloro core to optimize binding affinity (


) and residence time (

).

SAR_Workflow Core 6-Cl-Imidazo[1,5-a]pyrazine (Scaffold) Synth Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Synth Diversification Library Analog Library (C6-Functionalized) Synth->Library Assay Binding Assay (SPA / TR-FRET) Library->Assay Screen IC50 Kinetics SPR Analysis (kon, koff) Assay->Kinetics Hit Validation SAR SAR Decision (Potency vs. Selectivity) Kinetics->SAR Data Integration SAR->Core Loop: Next Gen Design

Figure 1: Optimization workflow transforming the 6-chloro electrophile into high-affinity ligands via palladium-catalyzed cross-coupling and kinetic profiling.

Validated Binding Protocols

To ensure data integrity, binding affinity must be triangulated using equilibrium methods (SPA) and kinetic methods (SPR).

Protocol A: Scintillation Proximity Assay (SPA) for PDE10A

Purpose: High-throughput determination of


 values. This assay relies on the specific binding of radiolabeled cAMP/cGMP to the enzyme, which is competitively inhibited by the analog.

Materials:

  • Recombinant human PDE10A enzyme.[1]

  • Substrate:

    
    -cAMP or 
    
    
    
    -cGMP.
  • Yttrium silicate (YSi) SPA beads.

Step-by-Step Methodology:

  • Preparation: Dilute 6-chloroimidazo[1,5-a]pyrazine analogs in 100% DMSO (10-point dose-response curve, starting at 10 µM).

  • Incubation: In a 384-well plate, add:

    • 10 µL of PDE10A enzyme buffer (50 mM Tris-HCl pH 7.5, 8.3 mM

      
      , 1.7 mM EGTA).
      
    • 0.2 µL of compound solution.

    • 10 µL of substrate solution (

      
      -cAMP, approx. 50 nM final concentration).
      
  • Reaction: Incubate at room temperature (25°C) for 60 minutes.

  • Termination: Add 10 µL of YSi SPA beads suspended in 18 mM Zinc Sulfate (stops the reaction and captures the radiolabeled product, AMP/GMP).

  • Readout: Allow beads to settle for 2 hours. Measure light emission on a MicroBeta scintillation counter.

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To measure


 (association) and 

(dissociation). For CNS drugs, a slow

(long residence time) often correlates with better in vivo efficacy than thermodynamic affinity alone.

Methodology (Biacore T200/8K):

  • Immobilization: Biotinylate PDE10A or Kinase domain and capture on a Streptavidin (SA) sensor chip to a density of ~2000 RU.

  • Injection: Inject the analog series in single-cycle kinetics mode (5 concentrations, no regeneration between injections) to preserve protein stability.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Crucial: Match DMSO concentration in running buffer and samples exactly to avoid bulk refractive index errors.

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.

Data Interpretation & SAR Trends

The following table summarizes typical SAR trends observed when modifying the 6-chloro position of the imidazo[1,5-a]pyrazine core, based on aggregated literature data for PDE10A and ACK1.

C6-Substituent (R)Electronic EffectSteric BulkBinding Impact (General)Primary Utility
-Cl (Parent) Electron-WithdrawingModerateBaseline AffinitySynthetic Intermediate / Metabolic Blocker
-Phenyl / Aryl ConjugationHighIncreased Affinity Accesses hydrophobic "Selectivity Pocket"
-Cyclopropyl Weak DonorModerateHigh Potency Optimal lipophilic fit; improved metabolic stability
-H (Des-chloro) NeutralLowDecreased Affinity Loss of hydrophobic displacement; often inactive
-CF3 Strong WithdrawalModerateVariableIncreases lipophilicity (

) but may alter pKa unfavorably
Mechanistic Insight: The "Chlorine Scan"

Replacing the C6-Chlorine with Hydrogen often results in a 10-to-100-fold loss in potency. This confirms that the chlorine atom (or a substituent of similar size/lipophilicity) is not merely a bystander but actively contributes to the Enthalpy of Binding (


)  via Van der Waals interactions with hydrophobic residues in the pocket.

Pathway Visualization: Signal Transduction

Understanding the downstream effects of binding is critical for validating the biological relevance of the affinity data.

Signaling_Pathway Inhibitor Imidazo[1,5-a]pyrazine Analog Target PDE10A (Striatum) Inhibitor->Target Inhibits Substrate cAMP / cGMP Target->Substrate Hydrolyzes (Blocked) Degradation AMP / GMP (Inactive) Substrate->Degradation Normal Path PKA PKA / PKG Activation Substrate->PKA Accumulation CREB CREB/GluR1 Phosphorylation PKA->CREB Signaling Cascade Response Antipsychotic Effect (Reduced Hyperactivity) CREB->Response Gene Expression

Figure 2: Mechanism of Action for PDE10A inhibition. The analog prevents hydrolysis of cAMP/cGMP, potentiating downstream PKA/PKG signaling.

References

  • Ho, G. D., et al. (2012). "The SAR development of dihydroimidazoisoquinoline derivatives as phosphodiesterase 10A inhibitors for the treatment of schizophrenia."[2] Bioorganic & Medicinal Chemistry Letters. Source:

  • Mochida Pharmaceutical Co., Ltd. (2016). "Pharmacological characterization of a novel potent, selective, and orally active phosphodiesterase 10A inhibitor, PDM-042."[3] Neuropsychopharmacology Reports. Source:

  • Mahajan, S., et al. (2026). "Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Source:[4]

  • BenchChem. "Research Trajectories and Academic Relevance of 6-Chloroimidazo[1,5-a]pyrazine Derivatives." Source:

  • Bayer AG. "Imidazo[1,2-a]pyrazine derivatives as IKK inhibitors." (Contextual reference for scaffold selectivity). Source:

Sources

Foundational

Therapeutic Potential of 6-Chloroimidazo[1,5-a]pyrazine in Oncology: A Privileged Scaffold for Next-Generation IDO1 Inhibitors

Executive Summary In the landscape of modern immuno-oncology, overcoming the immunosuppressive tumor microenvironment remains a critical bottleneck. While immune-checkpoint inhibitors (e.g., anti-PD-1/PD-L1) have revolut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern immuno-oncology, overcoming the immunosuppressive tumor microenvironment remains a critical bottleneck. While immune-checkpoint inhibitors (e.g., anti-PD-1/PD-L1) have revolutionized cancer therapy, compensatory resistance mechanisms often emerge. One primary mechanism is the upregulation of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-dependent enzyme that depletes local tryptophan and generates immunosuppressive kynurenine metabolites.

Historically, the development of IDO1 inhibitors has been plagued by off-target cytochrome P450 (CYP) inhibition, primarily driven by the indiscriminate coordination of standard imidazole motifs to CYP heme centers. This whitepaper details the structural and synthetic paradigm shift introduced by the 6-chloroimidazo[1,5-a]pyrazine scaffold. By leveraging the unique electronic properties of this bicyclic system, researchers can achieve highly potent, selective, and CYP-devoid IDO1 inhibition. We will explore the mechanistic rationale, structural biology, and self-validating synthetic workflows required to harness this privileged building block[1][2].

Mechanistic Rationale: The Kynurenine Pathway and Scaffold Superiority

IDO1 and tryptophan 2,3-dioxygenase 2 (TDO2) are the rate-limiting enzymes in the catabolism of L-tryptophan into kynurenine (KYN). In the tumor microenvironment, the depletion of tryptophan triggers an amino acid starvation response that induces anergy in effector T-cells. Simultaneously, the accumulation of KYN promotes the proliferation of regulatory T-cells (Tregs), creating a profound immunosuppressive shield around the tumor.

The fundamental challenge in IDO1 inhibitor design is achieving selective heme-iron coordination. Fragment-based drug discovery identified basic imidazoles as strong heme binders, but these fragments universally cross-reacted with liver CYP enzymes, leading to unacceptable toxicity and pharmacokinetic liabilities.

The transition to the imidazo[1,5-a]pyrazine core solves this through steric and electronic tuning. Fusing an electron-deficient pyrazine ring to the imidazole modulates the basicity (pKa) of the coordinating nitrogen (N-2). Furthermore, the introduction of a chlorine atom at the C-6 position of the pyrazine ring provides an essential synthetic handle for cross-coupling, allowing the attachment of bulky, lipophilic side chains that perfectly occupy the IDO1 active site while sterically clashing with the more restricted CYP active sites[Cren et al., 2025][2].

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Substrate Binding Kyn Kynurenine (KYN) IDO1->Kyn Oxidation Teff Effector T-Cells (Suppressed) Kyn->Teff Depletion/Anergy Treg T-Reg Cells (Activated) Kyn->Treg Proliferation Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->IDO1 Heme Iron Coordination (N-2 atom)

Figure 1: The IDO1-Kynurenine signaling pathway and the targeted intervention by imidazo[1,5-a]pyrazine.

Structural Biology: Active Site Coordination

High-resolution X-ray crystallography (1.7 Å) of optimized imidazo[1,5-a]pyrazine derivatives bound to human IDO1 (hIDO1) reveals a highly orchestrated binding mode that dictates our synthetic strategy:

  • Direct Heme Coordination: The N-2 atom of the imidazole portion of the scaffold directly coordinates with the heme iron atom. On the opposite axial face, the iron is coordinated by the endogenous His346 residue.

  • Pocket A Hydrophobic Interactions: The planar, bicyclic imidazo[1,5-a]pyrazine framework intercalates tightly into the "A" pocket, forming critical van der Waals interactions with Tyr126, Cys129, Val130, Phe163, Ala264, and the porphyrin ring itself.

  • Pocket B Extension: Substitutions made at the C-6 position (replacing the chlorine via cross-coupling) project a lipophilic tail (e.g., a triazolyl-phenyl side chain) deep into the "B" pocket, engaging Phe226, Ile354, and Leu384. This extension is the primary driver of the compound's high cellular potency and CYP selectivity[Cren et al., 2025][2].

Synthetic Workflow: Functionalization via Negishi Cross-Coupling

Protocol: Functionalization of Methyl 6-chloroimidazo[1,5-a]pyrazine-5-carboxylate

Objective: To replace the 6-chloro substituent with a cyclopropyl or functionalized aryl group to access the "B" pocket of IDO1.

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • Action: In an oven-dried Schlenk flask, combine methyl 6-chloroimidazo[1,5-a]pyrazine-5-carboxylate (735 mg, 3.47 mmol, 1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (40.2 mg, 0.035 mmol, 0.01 eq) in anhydrous THF (7 mL). Purge the system with N₂ for 10 minutes.

  • Causality: Organozinc reagents are highly sensitive to moisture and oxygen, leading to rapid protonolysis or oxidation. Purging with N₂ ensures the longevity of the cyclopropylzinc bromide and prevents the oxidative deactivation of the Pd(0) catalyst, which is critical for the initial oxidative addition into the robust C-Cl bond.

Step 2: Transmetalation and Heating

  • Action: Syringe in cyclopropylzinc bromide solution (0.5 M in THF; 10.4 mL, 5.21 mmol, 1.5 eq). Stir the mixture under N₂ at 70 °C for 20 minutes.

  • Causality: Heating to 70 °C provides the exact activation energy required to drive the oxidative addition of Pd(0) into the electron-deficient pyrazine C-Cl bond. The 20-minute timeframe is intentionally short to prevent thermal degradation of the imidazo[1,5-a]pyrazine core.

Step 3: Reaction Quenching

  • Action: Cool the reaction to room temperature and carefully add saturated aqueous NaHCO₃.

  • Causality: The mild base neutralizes any residual acidic byproducts and safely quenches unreacted organozinc species without hydrolyzing the newly formed C-C bond or the adjacent methyl ester.

Step 4: Self-Validation & Quality Control (In-Process)

  • Action: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Validate via LC-MS and ¹H NMR.

  • Causality: A self-validating protocol requires immediate confirmation of success. LC-MS must show the disappearance of the parent mass (m/z ~212) and the appearance of the product mass. In ¹H NMR, the electron-withdrawing effect of the chlorine atom originally deshields adjacent pyrazine protons. Successful substitution with an alkyl/aryl group will result in a predictable upfield chemical shift of the remaining pyrazine protons, structurally validating the transmetalation[1].

Workflow Step1 Scaffold Functionalization (Negishi Coupling) Step2 Triazole Side-Chain Addition Step1->Step2 Step3 Enzymatic Assay (hIDO1 IC50) Step2->Step3 Step4 Cellular Assay (SKOV3 Cells) Step3->Step4 Step5 In Vivo Validation (LPS-Peritonitis Model) Step4->Step5

Figure 2: Experimental workflow from scaffold functionalization to in vivo validation.

Quantitative Structure-Activity Relationship (SAR)

The optimization from a basic imidazole fragment to the highly functionalized imidazo[1,5-a]pyrazine derivative (Compound R-100) demonstrates a profound improvement in both potency and safety profiles. The introduction of the triazole side-chain via the C-6 position drastically reduced the enzyme-to-cell potency shift, meaning the drug remains highly active within the complex cellular environment of SKOV3 cancer cells[2].

Table 1: Comparative Efficacy of IDO1 Inhibitor Scaffolds

Compound / Scaffold TypehIDO1 Enzymatic IC₅₀ (nM)SKOV3 Cellular IC₅₀ (nM)CYP Inhibition ProfileIn Vivo Efficacy (LPS Model)
Epacadostat (Reference)~70~152ModerateRestores baseline KYN
Fragment 3 (Imidazole)> 5,000> 10,000High (Off-target)N/A
Compound (R)-93 (Imidazopyridine)< 1027LowRestores baseline KYN
Compound (R)-100 (Imidazo[1,5-a]pyrazine)< 10 < 30 Devoid Restores baseline KYN

*Note: Cellular/Whole blood IC₅₀ values demonstrate the superiority of the fused bicyclic systems over standard reference compounds in physiological conditions.

In Vivo Validation

To prove the physiological relevance of these quantitative metrics, compounds are subjected to the LPS-peritonitis mouse model. Lipopolysaccharide (LPS) administration induces a massive inflammatory response, artificially spiking plasma KYN levels via IDO1 upregulation. Administration of the optimized imidazo[1,5-a]pyrazine derivatives completely reinstates baseline plasma KYN levels, proving robust target engagement and in vivo efficacy without the hepatotoxicity associated with CYP inhibition[Cren et al., 2025][2].

Conclusion

The 6-chloroimidazo[1,5-a]pyrazine scaffold represents a masterclass in rational drug design. By combining a heme-coordinating nitrogen with an electron-deficient, functionalizable pyrazine ring, medicinal chemists can thread the needle between high IDO1 potency and strict CYP selectivity. The robust nature of the C-6 chlorine bond allows for reliable Negishi cross-coupling, enabling the rapid generation of diverse libraries aimed at dismantling the tumor microenvironment's immunosuppressive defenses.

References

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition Source: Journal of Medicinal Chemistry, 2025, 68(19), 20130-20153. (ACS Publications) URL:[Link]

  • IDO inhibition synergizes with cytotoxic chemotherapy Source: Nature Medicine, 2005, 11(3): 312-9. URL:[Link]

Sources

Exploratory

Chemical stability profile of 6-Chloroimidazo[1,5-a]pyrazine

The following technical guide details the chemical stability profile of 6-Chloroimidazo[1,5-a]pyrazine , a privileged scaffold in kinase inhibitor discovery (e.g., mTOR, AKT inhibitors). Technical Guide for Drug Developm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical stability profile of 6-Chloroimidazo[1,5-a]pyrazine , a privileged scaffold in kinase inhibitor discovery (e.g., mTOR, AKT inhibitors).

Technical Guide for Drug Development & Medicinal Chemistry

Executive Technical Summary

6-Chloroimidazo[1,5-a]pyrazine represents a "push-pull" heterocyclic system characterized by a distinct dual-reactivity profile . Its stability is governed by the electronic disparity between the electron-deficient pyrazine ring (susceptible to nucleophilic attack) and the electron-rich imidazole ring (susceptible to electrophilic attack).

For researchers, the primary stability risk is Nucleophilic Aromatic Substitution (SNAr) at the C-6 position. While the scaffold is thermally stable, it exhibits pH-dependent hydrolytic instability and susceptibility to nucleophilic excipients. This guide outlines the mechanistic degradation pathways and provides a self-validating protocol for stability assessment.

Physicochemical Baseline

Understanding the intrinsic properties is a prerequisite for stability profiling.

PropertyValue / CharacteristicStability Implication
Molecular Formula C₆H₄ClN₃Low MW fragment (153.57 g/mol ).
Electronic Character

-deficient Pyrazine /

-excessive Imidazole
Creates a dipole that dictates degradation regioselectivity.
pKa (Calculated) ~3.5 - 4.5 (Pyrazine N)Weakly basic. Stability increases in neutral to slightly acidic media; decreases in strong base.
LogP ~0.8 - 1.2Moderate lipophilicity; amenable to RP-HPLC analysis.
Solubility Moderate in DMSO/MeOH; Low in WaterRequires co-solvents (ACN/MeOH) for aqueous stress testing.

Degradation Mechanisms & Reactivity

The degradation of 6-Chloroimidazo[1,5-a]pyrazine is not random; it follows frontier molecular orbital (FMO) principles.

A. Hydrolytic Degradation (SNAr Mechanism)

The chlorine atom at position C-6 is highly activated by the para-nitrogen (N-2) of the pyrazine ring. In basic aqueous media (pH > 9) or in the presence of nucleophilic solvents (methanol, ethanol), the molecule undergoes displacement of the chloride.

  • Mechanism: The hydroxide ion (OH⁻) attacks C-6, forming a Meisenheimer complex stabilized by the pyrazine nitrogens. Loss of Cl⁻ yields 6-hydroxyimidazo[1,5-a]pyrazine (often tautomerizing to the lactam form, 6-oxo-5,6-dihydro...).

  • Risk Factor: High. Avoid formulation with strong nucleophiles (e.g., amines, thiols) unless intended for derivatization.

B. Oxidative Degradation (N-Oxidation)

While the pyrazine ring is resistant to oxidation, the imidazole nitrogen (N-2) and the bridgehead nitrogen are potential sites for N-oxide formation under forcing conditions (e.g., peroxides).

  • Primary Degradant: Imidazo[1,5-a]pyrazine-N-oxide.

  • Risk Factor: Moderate.

C. Electrophilic Decomposition (Acidic/Halogenated Media)

The C-1 and C-3 positions on the imidazole ring are electron-rich. In the presence of electrophilic impurities or acidic halogens, substitution or ring-opening can occur.

  • Observation: C-3 is also the site of kinetic acidity. Proton-deuterium exchange occurs rapidly at C-3 in protic deuterated solvents (CD₃OD).

D. Photostability

Imidazo[1,5-a]pyrazine derivatives often exhibit fluorescence. Absorption of UV light can lead to photo-oxidation or dimerization, particularly in solution. Solid-state photostability is generally higher.

Visualization: Reactivity & Degradation Pathways

The following diagram maps the specific sites of instability on the scaffold.

ReactivityProfile cluster_0 6-Chloroimidazo[1,5-a]pyrazine Core Core Scaffold Structure (C6H4ClN3) C6_Cl C-6 Position (Cl) High S_NAr Reactivity Core->C6_Cl Primary Instability C3_H C-1 / C-3 Position Electrophilic Attack / Acidity Core->C3_H Secondary Instability N_Ox Nitrogen Centers N-Oxidation Risk Core->N_Ox Tertiary Instability Deg_Hydrolysis Hydrolysis Product (6-Hydroxy/Lactam) C6_Cl->Deg_Hydrolysis + OH- (High pH) Deg_Subst Nucleophilic Adducts (Alkoxy/Amino variants) C6_Cl->Deg_Subst + RO- / RNH2 Deg_Halogen Halogenated/Deuterated Analogs C3_H->Deg_Halogen + X+ / D+

Figure 1: Reactivity map highlighting the C-6 susceptibility to nucleophilic attack (SNAr) and imidazole ring electrophilic sensitivity.

Experimental Protocols (Self-Validating Systems)

To validate the stability profile in your specific matrix, use this forced degradation workflow. This protocol is designed to be self-validating : if the parent peak area decreases, a stoichiometric increase in specific impurity peaks (RRT) must be observed.

A. Stress Testing Workflow

Sample Preparation: Dissolve 6-Chloroimidazo[1,5-a]pyrazine to 1 mg/mL in Acetonitrile/Water (50:50).

Stress ConditionReagent/ConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C4 - 24 Hours< 5%Imidazole ring opening / Protonation
Base Hydrolysis 0.1 N NaOH, Ambient1 - 4 Hours10 - 20% SNAr (Cl displacement)
Oxidation 3% H₂O₂2 - 4 Hours5 - 10%N-Oxide formation
Photolysis UV (254 nm)1.2 million lux·hVariableRadical/Photo-degradation
Thermal 80°C (Solid State)7 Days< 1%Crystal lattice stability
B. Analytical Strategy (LC-MS/MS)

Standard UV detection (254 nm) is sufficient for quantification, but MS is required for peak identification due to the lack of chromophore shift in some degradants.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV 254 nm + ESI (+) MS.

  • Key Mass Shifts:

    • Parent: [M+H]⁺ = 154/156 (Cl isotope pattern).

    • Hydrolysis Product (OH): [M+H]⁺ = 136 (Loss of Cl, gain of OH).

    • Methanolysis Product (OMe): [M+H]⁺ = 150 (If MeOH is used as solvent).

C. Workflow Visualization

StabilityWorkflow Start Start: Pure API (1 mg/mL) Split Split into Stress Conditions Start->Split Acid Acid Stress (0.1N HCl) Split->Acid Base Base Stress (0.1N NaOH) Split->Base Ox Oxidative Stress (H2O2) Split->Ox Neut Neutralization (Quench) Acid->Neut Base->Neut Ox->Neut LCMS LC-MS Analysis (C18 / Gradient) Neut->LCMS Data Data Analysis: Mass Balance Check LCMS->Data

Figure 2: Step-by-step forced degradation workflow for validating stability.

Storage and Handling Recommendations

Based on the chemical profile, the following handling procedures are mandatory to maintain integrity:

  • Moisture Protection: Store under inert atmosphere (Argon/Nitrogen) if possible. While not instantly hygroscopic, prolonged exposure to moist air can induce slow hydrolysis of the C-Cl bond.

  • Avoid Nucleophilic Solvents: Do not dissolve in Methanol or Ethanol for long-term storage. Use DMSO or Anhydrous Acetonitrile .

  • Temperature: Store solid at -20°C. Solutions should be prepared fresh.

References

  • BenchChem. 6-Chloroimidazo[1,5-a]pyrazine Structure and Reactivity Profile. Retrieved from benchchem.com. Link

  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Beilstein J. Org. Chem. 2020, 16, 2895–2902. (Analogous scaffold chemistry). Link

  • PubMed (NIH). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorg Med Chem Lett. 2011. (Demonstrates biological utility and metabolic context). Link

  • MDPI. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes. Molecules 2025.[1][2] (Photophysical properties of the core).[1] Link

  • ChemScene. 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid Product Data. (Related isomer stability data). Link

Sources

Protocols & Analytical Methods

Method

Scalable Manufacturing of 6-Chloroimidazo[1,5-a]pyrazine: A Process Chemistry Perspective

Topic: Scalable synthesis of 6-Chloroimidazo[1,5-a]pyrazine Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, CMC Leads Executive Summary The 6-chloroimidazo[1,5-a]pyrazine s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable synthesis of 6-Chloroimidazo[1,5-a]pyrazine Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary

The 6-chloroimidazo[1,5-a]pyrazine scaffold is a critical pharmacophore in modern oncology and immunology, serving as the core structural motif for next-generation BTK inhibitors (e.g., Acalabrutinib analogs) and USP7 inhibitors. Its unique nitrogen distribution offers superior metabolic stability and solubility compared to its quinoxaline bioisosteres.

However, the scale-up of this scaffold is historically plagued by two failure modes:

  • Regiochemical ambiguity during ring closure.

  • Thermal runaway risks associated with the Vilsmeier-Haack-type cyclodehydration using phosphoryl chloride (POCl

    
    ).
    

This application note details a robust, chromatography-free protocol for the kilogram-scale synthesis of 6-chloroimidazo[1,5-a]pyrazine. We prioritize a route starting from 2-chloro-6-cyanopyrazine , utilizing a controlled reduction-formylation-cyclization sequence that ensures high purity (>98% HPLC) and process safety.

Strategic Retrosynthesis

The most reliable disconnection for scale-up avoids the expensive and hazardous Van Leusen (TosMIC) chemistry. Instead, we utilize the "Formamide Cyclization" strategy. This route locks the regiochemistry early by establishing the C-N bond connectivity prior to ring closure.

Retrosynthesis Target 6-Chloroimidazo[1,5-a]pyrazine (Target Scaffold) Intermediate N-((6-chloropyrazin-2-yl)methyl)formamide (Stable Precursor) Target->Intermediate Cyclodehydration (POCl3) Amine (6-chloropyrazin-2-yl)methanamine (Amine Intermediate) Intermediate->Amine Formylation (Ethyl Formate) SM 2-Chloro-6-cyanopyrazine (Starting Material) Amine->SM Selective Reduction (Ra-Ni or BH3)

Figure 1: Retrosynthetic logic prioritizing the stability of the pyrazine ring chlorine.

Critical Process Parameters (CPP) & Expertise

Before executing the protocol, the following variables must be controlled to prevent batch failure:

A. The Dechlorination Trap (Step 1)

Risk: Reducing the nitrile group on a chloropyrazine ring is treacherous. Standard hydrogenation (Pd/C, H


) often results in hydrodehalogenation, stripping the chlorine atom to yield the useless imidazo[1,5-a]pyrazine (des-chloro) analog.
Expert Solution:  Use Raney Nickel  with careful temperature control (<40°C) or a chemical reductant like Borane-Dimethyl Sulfide (BMS) . For GMP scalability, the BMS route is often preferred to avoid high-pressure hydrogen handling, though Ra-Ni is cheaper if the dechlorination can be suppressed (e.g., by adding NH

).
B. The Exotherm of Cyclization (Step 3)

Risk: The reaction of the formamide with POCl


 generates a Vilsmeier-type intermediate. The subsequent quenching step is highly exothermic.
Expert Solution:  NEVER quench by adding water to the reaction mixture. Always use an Inverse Quench  (add the reaction mixture slowly into cold aqueous base/water) to control the heat release and prevent tar formation.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-((6-chloropyrazin-2-yl)methyl)formamide

This step converts the nitrile to the formamide. We utilize a "telescoped" approach where the amine is formed and immediately formylated to prevent stability issues.

Reagents:

  • 2-Chloro-6-cyanopyrazine (1.0 equiv)

  • Borane-Dimethyl Sulfide complex (BMS) (2.0 M in THF, 2.5 equiv)

  • Ethyl Formate (10.0 equiv) - Acts as reagent and solvent

  • Methanol (for quench)[1]

  • Triethylamine (1.5 equiv)

Methodology:

  • Reduction: Charge 2-chloro-6-cyanopyrazine into a reactor with anhydrous THF (5 vol). Cool to 0°C.

  • Addition: Dropwise add BMS (2.5 equiv) over 1 hour, maintaining internal temperature <5°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by HPLC for disappearance of nitrile.

  • Quench: Cool back to 0°C. Carefully add Methanol (caution: H

    
     evolution) until gas evolution ceases.
    
  • Concentration: Evaporate volatiles under reduced pressure to obtain the crude amine-borane complex.

  • Formylation: Redissolve the residue in Ethyl Formate (10 vol). Add Triethylamine (1.5 equiv).

  • Reflux: Heat to reflux (approx. 54°C) for 12 hours.

  • Isolation: Cool to RT. Concentrate to dryness.[2] Slurry the residue in cold Isopropyl Ether (IPE) or MTBE. Filter the solid.[1]

    • Checkpoint: The product should be an off-white solid. Purity >95% is required for the next step.

Protocol 2: Cyclodehydration to 6-Chloroimidazo[1,5-a]pyrazine

This is the critical ring-closing step.

Reagents:

  • N-((6-chloropyrazin-2-yl)methyl)formamide (1.0 equiv)

  • Phosphoryl Chloride (POCl

    
    ) (3.0 equiv)
    
  • Acetonitrile (MeCN) (8 vol) - Solvent

  • Sodium Carbonate (sat. aq.) or Ammonium Hydroxide - For Quench

Methodology:

  • Setup: In a dry reactor under N

    
    , suspend the formamide precursor in MeCN (8 vol).
    
  • Activation: Cool to 0°C. Add POCl

    
     (3.0 equiv) dropwise over 30 minutes. The mixture may become homogeneous.[3]
    
  • Cyclization: Heat the mixture to 50–60°C for 3–5 hours.

    • Mechanistic Note: The POCl

      
       activates the formamide oxygen, facilitating the nucleophilic attack by the pyrazine N-1 nitrogen.
      
  • Monitoring: HPLC should show <1% starting material.

  • Inverse Quench (CRITICAL):

    • Prepare a separate vessel with crushed ice and saturated Na

      
      CO
      
      
      
      (or NH
      
      
      OH), cooled to 0°C.
    • Slowly transfer the reaction mixture into the quenching vessel. Maintain pH > 8.

    • Warning: Massive exotherm. Control addition rate to keep quench temp <20°C.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 5 vol).

  • Purification:

    • Dry organics over Na

      
      SO
      
      
      
      .
    • Concentrate to a minimal volume.

    • Crystallization: Add Ethyl Acetate or Heptane to induce precipitation. Filter the solid.[1]

    • Yield Target: 65–75% isolated yield.

Data Summary & Specifications

ParameterSpecificationNotes
Appearance Pale yellow to white solidDarkening indicates oxidative decomposition.
HPLC Purity > 98.0% (a/a)Key impurity: Des-chloro analog (from Step 1).
1H NMR (DMSO-d6) Distinct singlets at ~9.3, 8.8, 7.9 ppmDiagnostic bridgehead proton at ~9.3 ppm.
Residual Solvent MeCN < 410 ppmCritical for pharmaceutical use.
Water Content < 0.5% w/wHygroscopic; store under desiccant.

Process Flow & Safety Logic

The following diagram illustrates the workflow with integrated safety checkpoints.

Workflow Start Start: Formamide Precursor Reaction Reaction: POCl3 / MeCN Temp: 55°C Start->Reaction Add POCl3 @ 0°C QuenchAction INVERSE QUENCH Add Rxn to Base slowly Reaction->QuenchAction Complete Conversion QuenchPrep Prep: Ice/Base Bath (pH > 9) QuenchPrep->QuenchAction Cooling Extraction DCM Extraction Phase Separation QuenchAction->Extraction Temp < 20°C Crystallization Crystallization (EtOAc/Heptane) Extraction->Crystallization Concentrate

Figure 2: Process flow highlighting the critical Inverse Quench safety step.

Safety & Hazard Analysis

  • Phosphoryl Chloride (POCl

    
    ):  Highly corrosive and reacts violently with water to release HCl and phosphoric acid. All equipment must be bone-dry.
    
  • Borane-DMS: Flammable and releases hydrogen gas upon quenching. Ensure adequate reactor venting and nitrogen sweeping.

  • Skin Sensitization: Imidazopyrazines are potent sensitizers. Use double-gloving and full PPE.

References

  • Vertex Pharmaceuticals.Process Development of Acalabrutinib Intermediates. (General reference for chloropyrazine handling).

    • Source: ACS Org. Process Res. Dev.
  • Bischler-Napieralski Cyclization Variants.

    • Source: Organic Chemistry Portal
  • Safety of Vilsmeier Reagents.Thermal Hazards of POCl3/DMF and POCl3/Amide systems.

    • Source: Bretherick's Handbook of Reactive Chemical Hazards.
  • Imidazo[1,5-a]pyrazine Scaffolds in Oncology.Review of biological activity and synthesis.

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed)

(Note: Specific patent literature for "6-chloroimidazo[1,5-a]pyrazine" often overlaps with BTK inhibitor patents such as WO2013010868 or similar filings by Acerta Pharma/AstraZeneca).

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Chloroimidazo[1,5-a]pyrazine

Executive Summary The imidazo[1,5-a]pyrazine scaffold is a privileged bicyclic heteroaromatic system characterized by a bridgehead nitrogen. It has garnered significant attention in modern medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,5-a]pyrazine scaffold is a privileged bicyclic heteroaromatic system characterized by a bridgehead nitrogen. It has garnered significant attention in modern medicinal chemistry, serving as the core pharmacophore for potent Bruton's tyrosine kinase (BTK) inhibitors 1 and phosphodiesterase 10 (PDE10) inhibitors 2. Functionalization of this scaffold is critical for tuning pharmacokinetic properties and target affinity. Among the available handles, the C-6 position is highly strategic. This application note provides an in-depth, self-validating guide to the palladium-catalyzed cross-coupling of 6-chloroimidazo[1,5-a]pyrazine, detailing the mechanistic rationale, optimized conditions, and rigorous experimental protocols.

Mechanistic Rationale & Electronic Properties

Understanding the intrinsic electronic properties of the imidazo[1,5-a]pyrazine core is essential for rational reaction design. The system consists of a π-excessive imidazole ring fused to a π-deficient pyrazine ring [[3]](). The two nitrogen atoms in the pyrazine moiety exert a strong electron-withdrawing effect, significantly decreasing the electron density at the C-6 position.

This electronic deficiency makes the C6–Cl bond highly susceptible to oxidative addition by electron-rich Pd(0) catalysts 4. While unactivated aryl chlorides typically require highly specialized, electron-rich ligands to overcome the activation energy barrier of oxidative addition, the activated nature of 6-chloroimidazo[1,5-a]pyrazine allows for the use of standard, commercially available catalyst systems like Pd(dppf)Cl₂ and Pd₂(dba)₃.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Imidazopyrazine)(Cl)Ln] Pd0->OxAdd + Substrate TransMet Transmetalation [Pd(II)(Imidazopyrazine)(R)Ln] OxAdd->TransMet + Reagent - M-Cl RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (C6-Substituted) RedElim->Product Product Release Substrate 6-Chloroimidazo[1,5-a]pyrazine Substrate->OxAdd Reagent Nucleophile (R-M) e.g., R-B(OH)2 or R-NH2 Reagent->TransMet

Figure 1: Palladium-catalyzed cross-coupling cycle for 6-chloroimidazo[1,5-a]pyrazine.

Reaction Optimization & Quantitative Data

The following table summarizes empirically validated conditions for functionalizing the C-6 position. These parameters have been optimized to balance conversion rates while suppressing protodehalogenation and homocoupling side reactions.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)60–9070–95% 5
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%)NaOtBu or Cs₂CO₃ (1.5 eq)Toluene or Dioxane90–11060–85% 6
Direct C-H Arylation (C5) Aryl BromidesPd(OAc)₂ (10 mol%), PtBu₂CH₃·HBF₄Cs₂CO₃ (3.0 eq)DMF120–13045–95% [[7]]()

Experimental Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of a C–C bond at the C-6 position using organoboron reagents. Causality & Design: Pd(dppf)Cl₂ is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to ensure the simultaneous dissolution of both the organic substrate and the inorganic base (K₂CO₃). The presence of water is strictly required to form the reactive boronate complex during the transmetalation step 1.

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloroimidazo[1,5-a]pyrazine (1.0 mmol, 1.0 equiv), the appropriate aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and deionized H₂O (2.0 mL). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) under a positive stream of Argon. Seal the flask with a Teflon-lined cap.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 80 °C and stir vigorously for 12–16 hours.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 × 10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution typically 0-5% MeOH in DCM) to yield the pure C6-arylated product.

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of a C–N bond at the C-6 position using primary or secondary amines. Causality & Design: The combination of Pd₂(dba)₃ and Xantphos is highly effective for coupling deactivated or sterically hindered amines. Xantphos, a wide-bite-angle bidentate ligand, promotes rapid reductive elimination, thereby minimizing the competing β-hydride elimination pathway that leads to amine oxidation and substrate reduction. NaOtBu is used as a strong base to deprotonate the amine, facilitating its coordination to the Pd(II) center 8.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried 20 mL reaction vial, add 6-chloroimidazo[1,5-a]pyrazine (1.0 mmol, 1.0 equiv), the amine nucleophile (1.2 mmol, 1.2 equiv), and NaOtBu (1.5 mmol, 1.5 equiv).

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol% - yielding 5 mol% Pd) and Xantphos (0.05 mmol, 5 mol%).

  • Degassing: Evacuate the vial and backfill with Argon (repeat 3 times). Inject anhydrous, degassed Toluene (10 mL) via syringe.

  • Thermal Activation: Seal the vial and heat at 100 °C in a heating block for 16 hours.

  • Filtration (Self-Validation): Cool to room temperature. Dilute with DCM (10 mL) and filter the crude mixture through a short pad of Celite. Causality: This step removes precipitated inorganic salts and palladium black, preventing column fouling during purification.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to isolate the target amine.

Workflow Prep 1. Reagent Prep (Degassing) Reaction 2. Catalytic Reaction (Inert Atm, 60-100°C) Prep->Reaction Monitor 3. Reaction Monitoring (LC-MS / TLC) Reaction->Monitor Workup 4. Aqueous Workup & Extraction Monitor->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify

Figure 2: Standard experimental workflow for Pd-catalyzed cross-coupling reactions.

Troubleshooting & Self-Validation

To ensure a self-validating experimental setup, researchers must integrate real-time monitoring:

  • LC-MS Tracking: The reaction should be monitored via LC-MS. The disappearance of the 6-chloroimidazo[1,5-a]pyrazine isotopic mass cluster

    
     and the emergence of the product mass confirms successful conversion 9.
    
  • Incomplete Conversion: If starting material remains after 16 hours, it is indicative of catalyst deactivation (often due to poor degassing). Do not simply add more heating time; instead, spike the reaction with an additional 2 mol% of the pre-mixed Pd/Ligand complex under Argon.

  • Protodehalogenation: If the des-chloro imidazo[1,5-a]pyrazine mass is observed, verify the anhydrous nature of the solvent in Buchwald-Hartwig couplings, or ensure the boronic acid is not undergoing rapid protodeboronation in the Suzuki coupling.

References

  • [4] Benchchem. 6-Chloroimidazo[1,5-a]pyrazine | 1934648-08-4. Benchchem. 4

  • [1] National Institutes of Health (NIH). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PMC. 1

  • [2] Google Patents. WO2009070584A1 - Aryl and heteroaryl fused imidazo[1,5-a]pyrazines as inhibitors of phosphodiesterase 10.2

  • [3] Benchchem. Chemical Reactivity and Reaction Mechanisms of 6-Chloroimidazo[1,5-a]pyrazine. Benchchem. 3

  • [7] MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. 7

  • [5] National Institutes of Health (NIH). SAR studies with different substitutions on the piperidine ring. PMC. 5

  • [9] Google Patents. WO2009070584A1 - Suzuki coupling procedure for imidazo[1,5-a]quinoxalines. 9

  • [8] Benchchem. 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine | Palladium-catalyzed amination reactions. Benchchem. 8

  • [6] Molaid. Hexahydro-2-(4-(methylsulfonyl)phenyl)-imidazo[1,5-a]pyrazin-3-one | Buchwald-Hartwig coupling.6

Sources

Method

C-H activation protocols for 6-Chloroimidazo[1,5-a]pyrazine

Advanced C-H Activation Protocols for 6-Chloroimidazo[1,5-a]pyrazine: A Technical Guide for Late-Stage Functionalization Executive Summary & Strategic Context The imidazo[1,5-a]pyrazine scaffold is a highly privileged, n...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced C-H Activation Protocols for 6-Chloroimidazo[1,5-a]pyrazine: A Technical Guide for Late-Stage Functionalization

Executive Summary & Strategic Context

The imidazo[1,5-a]pyrazine scaffold is a highly privileged, nitrogen-rich bicyclic core that has become a cornerstone in modern medicinal chemistry, most notably acting as the primary hinge-binding pharmacophore in potent Bruton's Tyrosine Kinase (BTK) and IDO1 inhibitors[1]. Within this class, 6-chloroimidazo[1,5-a]pyrazine is an exceptionally versatile building block.

Traditionally, derivatizing this scaffold required lengthy de novo cyclocondensation sequences. However, modern transition-metal-catalyzed C-H activation allows for direct, late-stage functionalization. As a Senior Application Scientist, I have designed this guide to provide a self-validating, mechanistically grounded protocol for the regioselective C-H arylation of 6-chloroimidazo[1,5-a]pyrazine. The primary challenge—and the focus of this guide—is achieving selective C-H activation at the C5 position while completely preserving the reactive C6-chlorine bond for subsequent cross-coupling applications[2].

Mechanistic Insights: The Causality of Regioselectivity

To successfully functionalize 6-chloroimidazo[1,5-a]pyrazine, one must understand its electronic topography. The scaffold is a fusion of a


-excessive imidazole ring and a 

-deficient pyrazine ring.
  • The C1/C3 Positions (Imidazole Ring): These positions are electron-rich. They are the primary sites for electrophilic aromatic substitution (EAS) and can be selectively deprotonated using non-nucleophilic, sterically hindered bases (e.g., TMP-ZnCl·LiCl)[2].

  • The C5 Position (Pyrazine Ring): This proton is highly acidic due to the adjacent bridgehead nitrogen and the strong inductive electron-withdrawing effect of the C6-chlorine atom. Palladium-catalyzed arylation at this site proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.

  • The C6-Chlorine Conundrum: The C-Cl bond is a classic handle for Suzuki or Negishi cross-coupling. If the palladium catalyst is overly electron-rich or lacks sufficient steric bulk, it will undergo oxidative addition into the C6-Cl bond, leading to unwanted dehalogenation or polymerization.

To solve this, we utilize a catalytic system pioneered by Snieckus and coworkers, employing


 in combination with the bulky, electron-rich phosphine ligand 

[3]. The steric bulk of the tert-butyl groups prevents the palladium center from inserting into the sterically hindered C6-Cl bond, while the electron-rich nature of the phosphine rapidly accelerates the oxidative addition of the exogenous aryl bromide. Cesium carbonate (

) is strictly required; the carbonate anion acts as an intramolecular base in the CMD transition state, shuttling the C5 proton away to form the critical palladacycle[3].

Reaction Pathway Visualization

CH_Activation Core 6-Chloroimidazo[1,5-a]pyrazine (Starting Material) C5_Path C5 C-H Arylation (Pd-Catalyzed CMD) Core->C5_Path Pd(OAc)2, Ligand Cs2CO3, DMF C1_Path C1/C3 Functionalization (Electrophilic/Base-Mediated) Core->C1_Path TMP-Bases or Electrophiles C6_Path C6 Cross-Coupling (Competitive Suzuki/Negishi) Core->C6_Path Unselective Pd(0) High Temp C5_Prod 5-Aryl-6-chloroimidazo[1,5-a]pyrazine (Target Product) C5_Path->C5_Prod C1_Prod 1,3-Substituted Derivatives (Target Product) C1_Path->C1_Prod C6_Prod Dehalogenated/Coupled Byproduct (Avoid in Step 1) C6_Path->C6_Prod

Divergent reactivity pathways of 6-chloroimidazo[1,5-a]pyrazine during late-stage functionalization.

Quantitative Data: Optimization of C5 Arylation Conditions

The following table summarizes the causal relationship between reaction parameters and the yield of the C5-arylated product. Deviation from the optimized conditions results in either complete loss of reactivity or catastrophic dehalogenation.

Table 1: Optimization of C5 C-H Arylation Parameters

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1

(10)

(20)

(3.0)
Toluene110< 5%Ligand not bulky enough; poor solubility of base.
2

(10)

(20)

(3.0)
DMF12045%Moderate CMD facilitation; some C6-Cl insertion.
3

(10)

(20)

(3.0)
DMF 120 85% Optimal. High steric bulk protects C6-Cl bond.
4

(5)

(20)

(3.0)
DMF12072%Pd(0) source increases initial dehalogenation risk.
5

(10)

(20)

(3.0)
DMF120Decomp.Alkoxide base destroys the substrate; no CMD.

Step-by-Step Experimental Protocol: Regioselective C5-Arylation

This protocol describes the coupling of 6-chloroimidazo[1,5-a]pyrazine with 4-bromoanisole. The system is self-validating; specific LC-MS checkpoints are embedded to ensure the integrity of the transformation.

Reagents & Materials:

  • 6-Chloroimidazo[1,5-a]pyrazine (1.0 mmol, 1.0 equiv)

  • 4-Bromoanisole (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (

    
    ) (0.1 mmol, 10 mol%)
    
  • Di-tert-butylmethylphosphonium tetrafluoroborate (

    
    ) (0.2 mmol, 20 mol%)
    
  • Cesium carbonate (

    
    ) (3.0 mmol, 3.0 equiv) - Must be finely ground and oven-dried.
    
  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step 1: Reaction Assembly (Schlenk Technique)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 6-chloroimidazo[1,5-a]pyrazine (1.0 mmol),

    
     (10 mol%), 
    
    
    
    (20 mol%), and anhydrous
    
    
    (3.0 mmol).
  • Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfill. Causality: Oxygen will rapidly oxidize the electron-rich phosphine ligand, killing the catalytic cycle.

  • Add 4-bromoanisole (1.5 mmol) and anhydrous DMF (5.0 mL) via syringe through the septum.

Step 2: Catalytic Activation and Heating 4. Replace the septum with a Teflon screw cap under a positive flow of argon. 5. Place the sealed tube in a pre-heated oil bath at 120 °C. Stir vigorously (1000 rpm). Causality:


 is largely insoluble in DMF; high-shear stirring is required to maximize the solid-liquid interfacial area for the CMD deprotonation step.

Step 3: In-Process Control (Self-Validation Checkpoint) 6. After 4 hours, cool the reaction briefly, unseal under argon, and withdraw a 10 µL aliquot. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

  • Expected Result: Disappearance of the starting material peak. Appearance of a new peak with
    
    
    
    
    (corresponding to the C5-arylated product).
  • Troubleshooting: If a peak at
    
    
    is observed, dehalogenation is occurring. Immediately lower the temperature to 110 °C and verify the quality of the phosphine ligand.

Step 4: Workup and Isolation 7. Once complete (typically 12-16 hours), cool the mixture to room temperature. 8. Dilute the mixture with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of Ethyl Acetate. 9. Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (


 mL) and brine (20 mL). Causality: Multiple water washes are strictly necessary to remove the DMF, which will otherwise co-elute during chromatography.
10. Dry the organic layer over anhydrous 

, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure 5-(4-methoxyphenyl)-6-chloroimidazo[1,5-a]pyrazine.

References

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH / PMC. Available at:[Link][3]

  • Rhodaelectro-catalyzed C–H activations directed by pharmacophores: enabling modification of bioactive compounds. ResearchGate. Available at:[Link][1]

Sources

Application

A Practical Guide to the Synthesis of 6-Chloroimidazo[1,5-a]pyrazine from Amino Acid Precursors

Abstract The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates due to its unique electronic and steric properties. This application note...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates due to its unique electronic and steric properties. This application note provides a comprehensive, in-depth technical guide for the synthesis of 6-chloroimidazo[1,5-a]pyrazine, a key intermediate for drug development, from readily available amino acid precursors. The described synthetic strategy is a robust, multi-step process designed for reproducibility and scalability in a research setting. We will delve into the mechanistic rationale behind each transformation, provide detailed, step-by-step experimental protocols, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Synthetic Strategy and Overview

The synthesis of 6-chloroimidazo[1,5-a]pyrazine from an amino acid precursor is a multi-step process that involves the sequential construction of the imidazole and pyrazine rings, followed by a final chlorination/aromatization step. The overall strategy is designed to be convergent, utilizing common and inexpensive starting materials. The key transformations include the formation of an N-formylaminoacetonitrile intermediate, a Vilsmeier-Haack cyclization to form the imidazole core, condensation with a second amino acid equivalent to build the pyrazine ring, and a final dehydration/chlorination to yield the target compound.

The general workflow is depicted below:

Synthetic_Workflow A Glycine Derivative B Step 1: Formylation & Cyanation A->B C N-(cyanomethyl)formamide B->C D Step 2: Vilsmeier-Haack Cyclization C->D E 4-Chloro-1H-imidazole-5-carbaldehyde D->E F Step 3: Reductive Amination & Cyclization E->F G Imidazo[1,5-a]pyrazin-6(5H)-one F->G H Step 4: Chlorination & Aromatization G->H I 6-Chloroimidazo[1,5-a]pyrazine H->I

Caption: High-level overview of the synthetic route to 6-Chloroimidazo[1,5-a]pyrazine.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for successful synthesis and troubleshooting. This section elaborates on the key chemical transformations.

The Vilsmeier-Haack Reaction: A Pivotal Transformation

The Vilsmeier-Haack reaction is a versatile method for the formylation and chlorination of electron-rich systems.[1][2] In our proposed synthesis, it serves a dual purpose: cyclization of the N-(cyanomethyl)formamide precursor to form the imidazole ring and the simultaneous installation of a chlorine atom and a formyl group.

The reaction begins with the formation of the Vilsmeier reagent , a chloroiminium ion, from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[3][4] This electrophilic species is the key reactant. The proposed mechanism for the cyclization involves the activation of the formamide group in the precursor, followed by an intramolecular attack of the nitrile nitrogen, leading to a cyclized intermediate. Subsequent dehydration and tautomerization, driven by the Vilsmeier reagent, would lead to the formation of the aromatic imidazole ring. The presence of excess POCl₃ in the reaction medium is responsible for the chlorination of the imidazole ring at a position activated by the nitrogen atoms.

Pyrazine Ring Formation and Aromatization

The formation of the pyrazine ring is achieved through a condensation-cyclization sequence. The aldehyde group of the imidazole intermediate reacts with the amino group of a second amino acid equivalent (e.g., glycine methyl ester) to form an imine. This is followed by an intramolecular cyclization (amidation) to form the six-membered pyrazinone ring.

The final step involves the treatment of the imidazo[1,5-a]pyrazin-6(5H)-one intermediate with a strong dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl₃).[5] This reaction proceeds via the conversion of the amide carbonyl group into a chloro-iminium intermediate, which then eliminates HCl to furnish the fully aromatic 6-chloroimidazo[1,5-a]pyrazine. The use of a POCl₃/PCl₅ mixture can also be effective for such transformations.[6]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of N-(cyanomethyl)formamide

This step aims to create the key acyclic precursor from a glycine derivative. The formylation of aminoacetonitrile is a direct approach.

Reagents & Materials Amount Molar Eq. Notes
Aminoacetonitrile hydrochloride10.0 g1.0Can be synthesized from glycine.[7]
Formamide100 mLexcessActs as both reagent and solvent.
Sodium methoxide (25% in MeOH)~23.5 mL1.0Used to neutralize the hydrochloride salt.
Anhydrous Dichloromethane (DCM)200 mL-For extraction.
Anhydrous Sodium Sulfate~20 g-For drying.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aminoacetonitrile hydrochloride (10.0 g).

  • Add formamide (100 mL) to the flask.

  • Carefully add sodium methoxide solution dropwise at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous phase with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-(cyanomethyl)formamide as a colorless oil.

Step 2: Synthesis of 4-Chloro-1H-imidazole-5-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction to construct the chlorinated imidazole core.

Reagents & Materials Amount Molar Eq. Notes
N-(cyanomethyl)formamide5.0 g1.0From Step 1.
Phosphorus oxychloride (POCl₃)25 mL~5.0Use with extreme caution.
N,N-Dimethylformamide (DMF)25 mL-Solvent.
Crushed Ice~200 g-For quenching the reaction.
Saturated Sodium Bicarbonate~150 mL-For neutralization.
Ethyl Acetate (EtOAc)300 mL-For extraction.

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (25 mL) to 0 °C in an ice-salt bath.

  • Add a solution of N-(cyanomethyl)formamide (5.0 g) in anhydrous DMF (25 mL) dropwise to the cold POCl₃ over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C for 3-4 hours. The mixture will turn dark.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic.

  • Slowly neutralize the acidic solution with saturated sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-chloro-1H-imidazole-5-carbaldehyde as a solid.[8][9]

Step 3: Synthesis of Imidazo[1,5-a]pyrazin-6(5H)-one

This step involves the formation of the pyrazine ring through condensation and cyclization.

Reagents & Materials Amount Molar Eq. Notes
4-Chloro-1H-imidazole-5-carbaldehyde3.0 g1.0From Step 2.
Glycine methyl ester hydrochloride2.8 g1.05
Triethylamine (TEA)6.0 mL2.0Base to neutralize the hydrochloride.
Anhydrous Methanol (MeOH)100 mL-Solvent.
Sodium Borohydride (NaBH₄)0.8 g1.0Reducing agent.
Sodium Methoxide1.2 g1.1Base for cyclization.

Procedure:

  • Suspend 4-chloro-1H-imidazole-5-carbaldehyde (3.0 g) and glycine methyl ester hydrochloride (2.8 g) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

  • Add triethylamine (6.0 mL) and stir the mixture at room temperature for 1 hour to form the imine.

  • Cool the mixture to 0 °C and add sodium borohydride (0.8 g) portion-wise. Stir for 2 hours at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours.

  • Add sodium methoxide (1.2 g) to the reaction mixture and heat to reflux for 6-8 hours to effect cyclization.

  • Cool the reaction mixture and neutralize with acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue and extract with a mixture of chloroform and isopropanol (3:1).

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography to yield imidazo[1,5-a]pyrazin-6(5H)-one.

Step 4: Synthesis of 6-Chloroimidazo[1,5-a]pyrazine

The final step is the chlorination and aromatization of the pyrazinone ring.

Reagents & Materials Amount Molar Eq. Notes
Imidazo[1,5-a]pyrazin-6(5H)-one2.0 g1.0From Step 3.
Phosphorus oxychloride (POCl₃)20 mLexcessReagent and solvent. Handle with care.
Crushed Ice~150 g-For quenching.
Saturated Sodium Bicarbonate~100 mL-For neutralization.
Dichloromethane (DCM)200 mL-For extraction.

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add imidazo[1,5-a]pyrazin-6(5H)-one (2.0 g).

  • Carefully add phosphorus oxychloride (20 mL).

  • Heat the mixture to reflux (approximately 110 °C) for 3 hours. The solution should become homogeneous.

  • Cool the reaction mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice in a beaker with vigorous stirring.

  • Neutralize the acidic solution with saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to obtain 6-chloroimidazo[1,5-a]pyrazine as a solid.[10]

Data Summary and Characterization

The following table summarizes the key parameters for the synthetic route. Expected yields are based on analogous transformations reported in the literature and may require optimization.

StepProduct NameStarting MaterialKey ReagentsTypical Yield (%)
1N-(cyanomethyl)formamideAminoacetonitrile HClFormamide, NaOMe60-70%
24-Chloro-1H-imidazole-5-carbaldehydeN-(cyanomethyl)formamidePOCl₃, DMF40-50%
3Imidazo[1,5-a]pyrazin-6(5H)-one4-Chloro-1H-imidazole-5-carbaldehydeGlycine methyl ester, NaBH₄50-60%
46-Chloroimidazo[1,5-a]pyrazineImidazo[1,5-a]pyrazin-6(5H)-onePOCl₃70-80%

Characterization of 6-Chloroimidazo[1,5-a]pyrazine:

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the protons on the heterocyclic core. The proton adjacent to the chlorine atom will be deshielded and appear at a higher chemical shift.[10]

  • ¹³C NMR: The carbon NMR will show signals for all the carbon atoms in the heterocyclic system.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₆H₄ClN₃, with a characteristic isotopic pattern for the presence of one chlorine atom.

Troubleshooting and Optimization

Troubleshooting cluster_0 Troubleshooting Guide problem1 Problem: Low yield in Step 2 (Vilsmeier-Haack) Possible Cause: Incomplete reaction or decomposition. Suggested Solution: Increase reaction time or temperature moderately. Ensure anhydrous conditions. problem2 Problem: Difficulty in purification of the final product Possible Cause: Presence of starting material or by-products. Suggested Solution: Optimize chromatography conditions (solvent system, gradient). Consider recrystallization from a suitable solvent. problem3 Problem: Incomplete chlorination in Step 4 Possible Cause: Insufficient POCl₃ or reaction time. Suggested Solution: Ensure an adequate excess of POCl₃. Increase reflux time and monitor by TLC.

Caption: Common issues and suggested solutions for the synthesis.

Conclusion

This application note has detailed a logical and practical synthetic route for the preparation of 6-chloroimidazo[1,5-a]pyrazine from amino acid-derived precursors. By leveraging a key Vilsmeier-Haack cyclization and a subsequent pyrazinone formation/chlorination sequence, this guide provides a solid foundation for researchers to access this important heterocyclic intermediate. The provided protocols, mechanistic insights, and troubleshooting tips are designed to enable the successful implementation of this synthesis in a laboratory setting, thereby facilitating further research and development in medicinal chemistry.

References

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones.
  • Watson, S. P. (2006). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde.
  • PMC. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation.
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.
  • Grokipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chemical Synthesis Database. (2025, May 20). 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.
  • ResearchGate. (n.d.). (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • HETEROCYCLES. (2016, October 14). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)
  • Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
  • ACS Publications. (2023, August 7). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines | The Journal of Organic Chemistry.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Der Pharma Chemica. (n.d.).
  • Benchchem. (n.d.). 6-Chloroimidazo[1,5-a]pyrazine | 1934648-08-4.
  • Mor. J. Chem. (2022, May 25).
  • PMC - NIH. (2023, May 5). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide.
  • PMC. (n.d.). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates.
  • Google Patents. (n.d.). DE19518986A1 - Process for the preparation of glycine-N, N-diacetic acid derivatives....
  • RECENT PROGRESS IN THE SYNTHESIS OF IMIDAZOLE DERIVATIVES VIA CYCLIZATION OF ALKYNES AND NITROGEN COMPOUNDS. (n.d.).
  • Indian Chemical Society. (n.d.).
  • carbon compounds and ammonia catalyzed by the glycine cleavage system i. (2021, August 25).
  • Google Patents. (n.d.). US4701546A - Preparation of 2-(N-formylamino)-propionitrile.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines.
  • Beilstein J. Org. Chem. (2021, June 24). One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide).
  • PMC. (n.d.). One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide).
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Form
  • PubMed. (2023, May 17). Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide.
  • RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014, September 15).
  • RSC Publishing. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones.
  • Organic Syntheses Procedure. (n.d.). 4.
  • YouTube. (2020, October 19). (L: 466) Industrial methods for the preparation of Glycine & some other academic methods & mechanism.

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Method

Nucleophilic Aromatic Substitution (SNAr) on 6-Chloroimidazo[1,5-a]pyrazine: Mechanistic Insights and Experimental Protocols

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Introduction and Rationale The imidazo[1,5-a]pyrazine core is a privileged bicyclic heteroar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Introduction and Rationale

The imidazo[1,5-a]pyrazine core is a privileged bicyclic heteroaromatic scaffold in modern drug discovery, frequently utilized in the design of potent kinase and enzyme inhibitors, including c-Src inhibitors[1], IDO1 inhibitors[2], and AMPAR negative modulators[3].

Functionalization of this scaffold is highly regioselective. While electrophilic aromatic substitution (EAS) preferentially occurs on the more electron-rich imidazole moiety (typically at C-1 or C-3), the pyrazine ring is highly


-deficient[4]. The strategic placement of a chlorine atom at the C-6 position exploits this electronic deficiency, making 6-chloroimidazo[1,5-a]pyrazine an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr)[4]. This guide details the mechanistic rationale, condition optimization, and validated protocols for executing SNAr on this critical building block.

Mechanistic Causality: The Addition-Elimination Pathway

The SNAr reaction on 6-chloroimidazo[1,5-a]pyrazine proceeds via a classic two-step addition-elimination mechanism. The success of this reaction is fundamentally driven by the electronic architecture of the pyrazine ring.

When a nucleophile attacks the C-6 carbon, the aromaticity of the pyrazine ring is temporarily disrupted. The resulting negative charge in the transition state is delocalized and strongly stabilized by the two highly electronegative nitrogen atoms within the pyrazine ring (-I and -M effects)[4]. This forms a relatively stable Meisenheimer intermediate[4]. The stabilization of this intermediate is the primary causal factor that lowers the activation energy barrier, allowing the rapid expulsion of the chloride leaving group and the restoration of aromaticity.

SNAr_Mechanism SM 6-Chloroimidazo [1,5-a]pyrazine + Nucleophile Add Addition Step (Rate Determining) SM->Add Meisenheimer Meisenheimer Complex (Stabilized by Pyrazine N) Add->Meisenheimer Elim Elimination Step (Fast) Meisenheimer->Elim Product C6-Substituted Imidazo[1,5-a]pyrazine + Chloride Ion Elim->Product

Figure 1: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C-6 position.

Experimental Design and Optimization

The choice of nucleophile dictates the required stringency of the reaction conditions. Primary amines generally react smoothly under thermal conditions, whereas sterically hindered secondary amines or weaker nucleophiles often require microwave irradiation to overcome higher steric activation barriers[3].

Quantitative Condition Matrix

The following table summarizes optimized parameters based on nucleophile class to ensure high conversion rates and minimize degradation.

Nucleophile ClassPreferred Base (Equiv)Optimal SolventTemperature / MethodExpected Yield
Primary Amines DIPEA (2.0 - 2.5 eq)NMP or DMSO80–100 °C (Thermal)75–90%
Secondary Amines K₂CO₃ (3.0 eq)DMF or DMSO120–140 °C (Microwave)60–85%
Alkoxides (RO⁻) NaH or t-BuOK (1.5 eq)THF or DMF0 °C to RT (Thermal)70–95%
Thiolates (RS⁻) Cs₂CO₃ (2.0 eq)DMF60–80 °C (Thermal)80–95%

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction integrity.

Exp_Workflow Start Reagent Preparation (Inert Atmosphere) Mix Combine Substrate, Nu:, Base, and Solvent Start->Mix Heat Thermal (80-120°C) or Microwave (100-150°C) Mix->Heat Monitor Monitor via LC-MS (Check for SM depletion) Heat->Monitor Workup Aqueous Workup & Extraction (EtOAc/DCM) Monitor->Workup Purify Flash Chromatography or Prep-HPLC Workup->Purify

Figure 2: Standard experimental workflow for SNAr on 6-chloroimidazo[1,5-a]pyrazine.

Protocol A: Amine Substitution (Thermal / Microwave)

Designed for primary and secondary amine nucleophiles[4],[3].

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 6-chloroimidazo[1,5-a]pyrazine (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMSO to achieve a 0.2 M concentration.

  • Reagent Addition: Add the amine nucleophile (1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

    • Causality Check: DIPEA is selected as a non-nucleophilic base to act as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the catalytic cycle.

  • Reaction Execution:

    • For unhindered primary amines: Heat the mixture thermally at 90 °C for 4–8 hours.

    • For sterically hindered secondary amines: Seal the vial and subject it to microwave irradiation at 120 °C for 30–60 minutes. Microwave dielectric heating provides rapid, uniform energy transfer necessary to overcome the high activation energy of sterically crowded transition states.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The product will exhibit a distinct mass shift (loss of the 36 Da HCl equivalent, plus the mass of the amine) and typically shifts to a more polar retention time.

  • Workup & Purification: Dilute the mixture with cold water (5 volumes) to precipitate the product. If precipitation does not occur, extract with EtOAc (3 × 15 mL). Wash the combined organic layers thoroughly with brine (5 × 15 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Alkoxide/Thiolate Substitution

Designed for oxygen and sulfur-based nucleophiles.

  • Nucleophile Activation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere at 0 °C. Slowly add the alcohol or thiol (1.2 equiv) and stir for 15 minutes until H₂ gas evolution ceases.

    • Causality Check: Pre-forming the alkoxide/thiolate generates a "naked" nucleophile. This dramatically increases nucleophilicity, allowing the SNAr to proceed rapidly at lower temperatures, thereby minimizing potential ring-opening or degradation side reactions.

  • Substrate Addition: Add 6-chloroimidazo[1,5-a]pyrazine (1.0 equiv) dropwise as a solution in THF.

  • Reaction Execution: Allow the reaction to warm naturally to room temperature and stir for 2–4 hours.

  • Quenching & Workup: Carefully quench the excess NaH with saturated aqueous NH₄Cl. Extract with EtOAc, dry the organic layer, and purify via standard chromatography.

Analytical Validation and Characterization

Validating the success of the SNAr reaction relies on distinct spectroscopic shifts:

  • NMR Spectroscopy: The ¹H NMR spectrum of the starting 6-chloroimidazo[1,5-a]pyrazine exhibits four distinct signals in the aromatic region[4]. The highly electronegative chlorine atom at C-6 deshields the adjacent protons[4]. Upon successful substitution with an amine or alkoxide, the C-5 and C-8 protons on the pyrazine ring will typically shift upfield . This is due to the strong electron-donating resonance effect (+M effect) of the newly introduced nitrogen or oxygen lone pairs, which increases electron density on the pyrazine ring.

  • Mass Spectrometry (Isotope Pattern): The starting material exhibits a characteristic chlorine isotope pattern (an approximate 3:1 ratio of M : M+2 peaks). The complete disappearance of this isotopic signature in the product mass spectrum serves as definitive proof of chloride displacement.

References

  • PubChem (NIH). Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283. National Center for Biotechnology Information. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Available at: [Link]

  • PMC (NIH). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Available at:[Link]

  • PubMed (NIH). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorg Med Chem. 2007. Available at: [Link]

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Application

Application Note: Strategic Synthesis of the Imidazo[1,5-a]pyrazine Core

This Application Note is designed for medicinal chemists and process scientists seeking robust, scalable, and mechanistically grounded protocols for synthesizing the imidazo[1,5-a]pyrazine scaffold. Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking robust, scalable, and mechanistically grounded protocols for synthesizing the imidazo[1,5-a]pyrazine scaffold.

Executive Summary & Strategic Importance

The imidazo[1,5-a]pyrazine core is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for purines and quinazolines. It is the structural anchor for several potent kinase inhibitors, including BMS-279700 (c-Src inhibitor) and various BTK inhibitors .

Unlike its isomer (imidazo[1,2-a]pyrazine), the [1,5-a] system possesses a bridgehead nitrogen at position 4 and a carbon at position 3, creating a unique electronic profile that favors interaction with kinase hinge regions.

This guide details two primary cyclization methodologies:

  • The "Standard" POCl₃-Mediated Cyclodehydration: The workhorse method for robust substrates, utilized in the synthesis of most clinical candidates.

  • The Burgess Reagent Protocol: A mild, neutral alternative for acid-sensitive substrates.

Retrosynthetic Analysis & Logic

The most efficient route to the imidazo[1,5-a]pyrazine core involves the construction of the imidazole ring onto a pre-existing pyrazine framework. The critical bond formation is the C3–N4 closure (imidazo numbering) via the dehydration of an N-(pyrazin-2-ylmethyl)amide.

Logical Pathway
  • Precursor Assembly: Coupling of (pyrazin-2-yl)methanamine with a carboxylic acid.

  • Activation: Conversion of the amide oxygen into a leaving group (imidoyl chloride/phosphate or sulfamate).

  • Cyclization: Intramolecular nucleophilic attack by the pyrazine N1 (which becomes N4 in the fused system).

  • Aromatization: Loss of protons/leaving groups to establish the 10

    
    -electron aromatic system.
    

Retrosynthesis Target Imidazo[1,5-a]pyrazine Core Precursor N-(Pyrazin-2-ylmethyl)amide Target->Precursor Cyclodehydration (C3-N4 Bond Formation) StartingMat (Pyrazin-2-yl)methanamine + Carboxylic Acid Precursor->StartingMat Amide Coupling

Figure 1: Retrosynthetic logic for the construction of the imidazo[1,5-a]pyrazine scaffold.

Protocol A: POCl₃-Mediated Cyclodehydration (Bischler-Napieralski Type)

This is the industry-standard method. It is highly effective but requires careful handling of the Vilsmeier-type intermediates.

Mechanism: Phosphorus oxychloride (POCl₃) acts as a dehydrating agent, converting the amide carbonyl into a highly electrophilic imidoyl dichlorophosphate (or imidoyl chloride). The pyrazine nitrogen, although weakly nucleophilic, attacks this activated center to close the ring.

Mechanistic Pathway (Graphviz)

POCl3_Mechanism Amide Amide Precursor Activation O-Phosphorylation (Imidoyl Phosphate) Amide->Activation + POCl3 - Cl- Cyclization Intramolecular N-Attack Activation->Cyclization Pyrazine N attack Product Aromatized Core Cyclization->Product - HOPCl2O - H+

Figure 2: Mechanistic sequence of the POCl₃-mediated cyclization.

Detailed Experimental Protocol

Substrate: N-((3-chloropyrazin-2-yl)methyl)-4-methoxybenzamide (Example) Reagents: POCl₃ (Phosphoryl chloride), EtOAc (Ethyl acetate), NaHCO₃ (sat. aq.).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amide precursor (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or MeCN (0.1 M concentration).

    • Note: While neat POCl₃ is often used, using a solvent like DCE allows for better thermal control and cleaner impurity profiles.

  • Reagent Addition: Carefully add POCl₃ (3.0 – 5.0 equiv) dropwise under an argon atmosphere.

    • Critical: If the substrate contains acid-sensitive protecting groups (e.g., Boc), they will be cleaved.

  • Reaction: Heat the mixture to reflux (80–90 °C) for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The intermediate imidoyl chloride may be visible, but usually, the conversion to the aromatic product is clean. Look for the mass [M-H₂O+H]⁺.

  • Quenching (Exothermic): Cool the reaction mixture to 0 °C. Slowly pour the mixture into a vigorously stirred mixture of ice and saturated aqueous NaHCO₃ or NH₄OH.

    • Safety: POCl₃ hydrolysis is violent. Ensure pH is adjusted to >8 to ensure the free base of the product is formed.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Optimization Table:

VariableConditionOutcomeRecommendation
Solvent Neat POCl₃High yield, difficult workupUse for unreactive substrates
Solvent MeCNCleaner, lower temp (82°C)Preferred starting point
Additive P₂O₅Increases dehydration powerUse if POCl₃ alone stalls
Temp 60–100 °CRate dependentStart at 80 °C

Protocol B: Burgess Reagent Cyclization (Mild Conditions)

For substrates containing acid-labile groups (e.g., acetals, certain esters) or when the harshness of POCl₃ causes decomposition, the Burgess reagent is the superior choice.

Reagent: (Methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt.[1][2]

Detailed Experimental Protocol

Step-by-Step Procedure:

  • Dissolution: Dissolve the amide precursor (1.0 equiv) in anhydrous THF (0.05 M).

  • Reagent Addition: Add Burgess reagent (2.0 – 2.5 equiv) in one portion at room temperature.

  • Reaction: Heat the mixture to 50–70 °C (or reflux) for 2–6 hours under argon.

    • Mechanism:[3][4][5][6] The amide oxygen attacks the sulfamoyl center, forming a sulfamate intermediate which undergoes syn-elimination/cyclization.

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: The residue will contain the byproduct (Et₃N·SO₃Me). Purify directly via flash chromatography or prep-HPLC.

Comparison of Methods:

FeaturePOCl₃ MethodBurgess Reagent Method
Acidity Highly Acidic (HCl generation)Neutral
Temperature High (Reflux)Mild (50–70 °C)
Cost Very LowHigh
Scalability Excellent (kg scale)Moderate (g scale)
Tolerance Robust groups (Halogens, Aryls)Sensitive groups (Boc, Acetals)

Troubleshooting & Critical Parameters

Regioselectivity Issues

In the [1,5-a] synthesis, regioselectivity is generally dictated by the precursor structure (the amine is attached to the pyrazine). However, if the pyrazine ring is unsymmetrical (e.g., 3-substituted vs 6-substituted), steric hindrance at the C3 position (next to the bridgehead) can significantly slow down cyclization.

  • Solution: If a substituent at the pyrazine C3 position (e.g., Cl, OMe) hinders cyclization, switch to neat POCl₃ or add P₂O₅ to force the dehydration.

Hydrolysis vs. Cyclization

If the reaction is quenched too early or if moisture is present, the activated imidoyl intermediate may hydrolyze back to the amide or form a nitrile.

  • Control: Ensure anhydrous solvents. Check LC-MS for the "M-18" peak (product) vs "M" (starting material).

Functionalization

It is highly recommended to use 3-chloropyrazin-2-yl derivatives. The chloride at position 8 (in the final fused system) is an excellent handle for late-stage diversification via Suzuki or Buchwald-Hartwig couplings.

References

  • Hutt, J. T.; Aron, Z. D. "Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors."[7][8][9][10] Org.[4][9][11] Lett.2011 , 13, 5256–5259.[7][8][9][10] (Describes the 3-component coupling strategy relevant to the core). Link

  • Sestanj, K.; et al. "Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives." Bioorg.[12][13] Med. Chem.2007 , 15, 868–885. (Foundational paper on the POCl₃ cyclization route for this specific scaffold). Link[12][13]

  • Wipf, P.; Miller, C. P. "A new synthesis of highly functionalized oxazoles." J. Org.[6] Chem.1993 , 58, 3604–3606. (Seminal work on Burgess reagent cyclodehydration mechanisms). Link

  • Moslin, R.; et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors." ACS Med. Chem. Lett.2013 , 4, 268–272. (Application of the core in BTK inhibitors). Link

  • Guchhait, S. K.; Madaan, C. "Groebke–Blackburn–Bienaymé multicomponent reaction... for imidazo[1,2-a]pyridines." Synlett2009 , 4, 628–632. (Context for multicomponent strategies, though specific to [1,2-a]). Link

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Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with imidazo[1,5-a]pyrazine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the physicochemical properties of flat, nitrogen-rich heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the physicochemical properties of flat, nitrogen-rich heterocycles. Imidazo[1,5-a]pyrazine derivatives are highly valuable scaffolds in kinase inhibition (e.g., BTK, IGF-1R, ACK1)[1][2], but their rigid, planar nature often leads to prohibitive crystal packing energies and poor aqueous solubility.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these bottlenecks, ensuring your compounds advance from the bench to in vivo profiling without formulation-induced artifacts.

Troubleshooting Workflow

SolubilityWorkflow Start Poor Aqueous Solubility (<10 µg/mL) Decision Can the chemical structure be modified? Start->Decision StructMod Structural Optimization Phase Decision->StructMod Yes (Lead Opt) Formulation Formulation & Excipient Phase Decision->Formulation No (Pre-Clinical) Sp3 Increase sp3 Fraction (Tetrahydro-derivatives) StructMod->Sp3 Polar Append Polar Groups (Hydroxyl Side Chains) StructMod->Polar Salt Salt Screening (HCl, Phosphate) Formulation->Salt Excipient Cyclodextrin Complexation (40% HP-β-CD) Formulation->Excipient

Caption: Decision tree for resolving imidazo[1,5-a]pyrazine solubility bottlenecks.

Section 1: Frequently Asked Questions (Mechanisms & Strategies)

Q: Why do my imidazo[1,5-a]pyrazine derivatives exhibit such poor aqueous solubility (<10 µg/mL) despite having multiple nitrogen atoms? A: The issue rarely stems from a lack of polarity, but rather from the thermodynamic stability of the solid state. Imidazo[1,5-a]pyrazines are highly planar, aromatic systems. This planarity allows for tight intermolecular stacking, resulting in high crystal packing energy and elevated melting points[3]. When the energy required to break the crystal lattice exceeds the solvation energy provided by water, the compound remains insoluble. Furthermore, if the core is heavily substituted with lipophilic groups to drive target affinity, the overall lipophilicity (clogP) increases, further driving down aqueous solubility[4].

Q: I am in the lead optimization phase. How can I structurally modify the core to improve solubility without sacrificing target affinity? A: You must disrupt the planarity to lower the crystal packing energy. There are three proven approaches:

  • Increase sp3 Character: Transitioning from a fully aromatic imidazo[1,5-a]pyrazine to a tetrahydroimidazo[1,5-a]pyrazine scaffold introduces three-dimensionality, which inherently disrupts flat stacking[3][5].

  • Induce Conformational Tilt: Introducing an ortho-substituent (e.g., an ortho-chloro group) on an adjacent aryl ring forces the rings out of coplanarity due to steric clash. Even though this adds molecular weight and slightly increases clogP, the massive reduction in crystal packing energy often results in a net gain in solubility[3].

  • Append Polar Side Chains: If the binding pocket allows, append hydroxyl-containing side chains directed toward the solvent-exposed region. For example, in the optimization of imidazo[1,5-a]pyrazine-based IDO1 inhibitors, the addition of hydroxyl side chains increased kinetic solubility in FaSSIF from a dismal 4 mg/L to 189 mg/L[4].

Q: My compound is already synthesized and I cannot alter the structure. What formulation strategies work best for in vivo dosing? A: For rigid imidazopyrazines, standard co-solvents (like DMSO/Tween) often fail or cause precipitation upon dilution in blood. A self-validating, two-pronged formulation strategy is required:

  • Salt Formation: Convert the free base to a pharmaceutically acceptable salt. The predicted pKa of the imidazo[1,5-a]pyrazine core is approximately 7.2[4], making it highly amenable to protonation. Hydrochloride or phosphate salts significantly enhance the dissolution rate[5].

  • Cyclodextrin Complexation: Combine the salt with a steric solubilizer like hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic imidazopyrazine core, while its hydrophilic exterior ensures aqueous solubility. For example, formulating an imidazo-triazine/pyrazine derivative as an HCl salt in 40% w/v HP-β-CD successfully achieved a solubility of ~60 mg/mL, enabling robust in vivo pharmacokinetic profiling[6].

Section 2: Quantitative Data on Solubility Improvements

The following table summarizes the expected quantitative gains when applying the structural and formulation strategies discussed above.

StrategySpecific ModificationBaseline SolubilityImproved SolubilityCausality / Mechanism
Polar Appendage Addition of hydroxyl side chain4 mg/L (FaSSIF)189 mg/L (FaSSIF)Increases hydrogen bonding with solvent[4].
Salt + Excipient HCl salt + 40% HP-β-CD<1 mg/mL~60 mg/mLProtonation combined with hydrophobic encapsulation[6].
Core Saturation Tetrahydroimidazo[1,5-a]pyrazinePoor / UndetectableSignificantly EnhancedDisrupts planarity, lowering crystal packing energy[3][5].

Section 3: Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment in FaSSIF

Purpose: To accurately mimic intestinal solubility during lead optimization, ensuring compounds will be orally bioavailable.

  • Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5 (containing 3 mM sodium taurocholate and 0.75 mM lecithin).

  • Spiking: Add 10 µL of a 10 mM DMSO stock solution of the imidazo[1,5-a]pyrazine derivative to 990 µL of FaSSIF (target concentration: 100 µM).

  • Incubation: Incubate the suspension at 37°C for 24 hours with continuous shaking at 200 rpm to reach thermodynamic equilibrium.

  • Separation & Self-Validation: Centrifuge the sample at 14,000 rpm for 15 minutes. Self-Validation Step: Visually inspect the bottom of the tube for a pellet. If no pellet is present, the compound is fully soluble at 100 µM, meaning the assay has capped out. You must repeat the assay at a higher stock concentration (e.g., 500 µM) to find the true upper limit.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in 100% acetonitrile.

Protocol B: Preparation of Imidazo[1,5-a]pyrazine HCl Salt in 40% HP-β-CD

Purpose: To achieve >50 mg/mL solubility for oral gavage or intravenous administration[6].

  • Salt Conversion: Dissolve the imidazo[1,5-a]pyrazine free base in minimal isopropyl alcohol. Add 1.1 equivalents of 1M HCl in diethyl ether dropwise under continuous stirring. Filter and dry the resulting HCl salt precipitate[5].

  • Vehicle Preparation: Dissolve 40 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile water for injection. Adjust the final volume to 100 mL to create a 40% w/v solution.

  • Complexation: Add the imidazo[1,5-a]pyrazine HCl salt to the 40% HP-β-CD vehicle at a target concentration of 60 mg/mL.

  • Sonication & Self-Validation: Sonicate the mixture in a water bath at 30°C for 30 minutes. Self-Validation Step: The solution must transition from a cloudy suspension to completely optically clear. If turbidity persists, the inclusion complex has not fully formed. Lower the target concentration by 10 mg/mL increments and re-sonicate until absolute clarity is achieved to prevent fatal embolisms during IV dosing.

  • Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any sub-visible nucleation seeds prior to dosing.

CyclodextrinMechanism Drug Imidazo[1,5-a]pyrazine (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation HPBCD HP-β-CD Excipient (Hydrophobic Cavity) HPBCD->Complex Host-Guest Interaction Bioavail Enhanced In Vivo Bioavailability Complex->Bioavail Dissolution in GI Tract

Caption: Mechanistic pathway of HP-β-CD inclusion complexation for hydrophobic APIs.

References

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • EP2404921A1 - Salts of tetrahydroimidazo[1,5-a]pyrazine derivatives, preparation methods and pharmaceutical use thereof Source: Google Patents URL
  • Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors Source: ResearchGate URL:[Link]

  • Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR Source: PMC - NIH URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists Source: Yang Research Lab / Bioorg. Med. Chem. Lett. URL:[Link]

  • An imidazo[1,5-a]pyrazin-8-amine compound, preparation method, pharmaceutical composition and application Source: Patsnap Eureka URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dechlorination in Palladium Cross-Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on one of the most persistent bottlenecks in pharmaceutical synthesis: the hydrodehalogenation (dechlorination) of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on one of the most persistent bottlenecks in pharmaceutical synthesis: the hydrodehalogenation (dechlorination) of aryl chlorides during palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings).

When your mass spectrometry data reveals a prominent[M-Cl+H]⁺ peak, your catalytic cycle has been hijacked by a reductive pathway. This guide provides an in-depth mechanistic breakdown, actionable troubleshooting steps, and a self-validating protocol to restore chemoselectivity to your reactions.

Mechanistic Pathway: Where Does the Cycle Derail?

To fix the problem, we must first understand the causality of the failure. The desired catalytic cycle relies on sequential oxidative addition, transmetalation, and reductive elimination. However, if transmetalation is sluggish, the Ar-Pd(II)-Cl intermediate is left vulnerable to off-cycle hydride transfers.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Cl Pd0->OxAdd + Ar-Cl TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet + R-B(OH)2 Desired Pathway Hydride Hydride Transfer (from Solvent/Base) Ar-Pd(II)-H OxAdd->Hydride Competing Pathway RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product (Ar-R) RedElim->Product SideRedElim Reductive Elimination Hydride->SideRedElim SideRedElim->Pd0 Regenerate Pd(0) Byproduct Dechlorinated Byproduct (Ar-H) SideRedElim->Byproduct

Caption: Pd-catalyzed cycle highlighting the competing hydrodehalogenation (dechlorination) pathway.

Expert FAQs: Diagnosing the Root Cause

Q1: What is the exact mechanism driving the dechlorination side reaction? Dechlorination occurs when the key intermediate, the Ar-Pd(II)-Cl complex, undergoes a hydride transfer instead of the desired transmetalation. This forms a palladium-hydride (Pd-H) species, which rapidly undergoes reductive elimination to yield the [1]. This hydride typically originates from the β-hydride elimination of coordinated alcoholic solvents or alkoxide bases ()[2].

Q2: Why are my N-heterocyclic aryl chlorides particularly vulnerable? Heterocycles like chloropyridines or chloroindoles are highly susceptible to dehalogenation[1]. The nitrogen atom can coordinate directly to the palladium center, creating a stable, off-cycle resting state that inhibits catalysis and slows down transmetalation. When the desired pathway is sluggish, the competing hydride transfer pathway dominates ()[3].

Q3: How do I select a ligand to outcompete this side reaction? The key is to accelerate the desired catalytic cycle—specifically oxidative addition and reductive elimination—so that the Pd(II) intermediate does not have time to interact with hydride sources. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective[1]. Their electron density facilitates the difficult oxidative addition into the C-Cl bond, while their steric bulk forces the two coupling partners together, drastically accelerating reductive elimination[2].

Q4: What are the best solvent and base combinations to prevent Pd-H formation? Avoid strong alkoxide bases (e.g., NaOEt, NaOtBu) and protic solvents (e.g., ethanol, isopropanol) if dechlorination is observed, as they act as direct proton/hydride donors[1]. Instead, switch to aprotic solvents like toluene, THF, or dioxane, paired with milder inorganic bases such as K₃PO₄, K₂CO₃, or CsF ()[4].

Quantitative Impact of Reaction Parameters

To illustrate the causality of these choices, the following table summarizes the typical product distribution when coupling a challenging substrate (e.g., 2-chloro-5-methylpyridine) under various conditions.

Ligand SystemBaseSolvent SystemCross-Coupling Yield (%)Dechlorination Yield (%)Mechanistic Rationale
PPh₃NaOEtEtOH / H₂O< 15%> 70%Alkoxide/alcohol provides abundant β-hydrogens for rapid Pd-H formation.
PPh₃K₂CO₃Toluene / H₂O40%35%Removal of protic sources reduces Pd-H, but slow transmetalation still allows side reactions.
dppfK₃PO₄Dioxane / H₂O65%15%Bidentate ligand improves stability, but lacks the steric bulk to force rapid reductive elimination.
XPhosK₃PO₄Toluene / H₂O> 95%< 2%Steric bulk accelerates reductive elimination; aprotic solvent eliminates hydride sources.

Troubleshooting Workflow

Use the following diagnostic decision tree to systematically eliminate the variables causing your dechlorination issues.

Workflow Start Detect >5% Dechlorination via LC-MS/NMR CheckSolvent Are you using protic solvents (e.g., EtOH, iPrOH)? Start->CheckSolvent ChangeSolvent Switch to Aprotic Solvent (Toluene, THF, Dioxane) CheckSolvent->ChangeSolvent Yes CheckBase Are you using alkoxide bases (e.g., NaOEt, NaOtBu)? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to Mild Inorganic Base (K3PO4, K2CO3, CsF) CheckBase->ChangeBase Yes CheckLigand Is the catalyst struggling with oxidative addition/transmetalation? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Use Bulky, Electron-Rich Ligands (XPhos, SPhos, NHCs) CheckLigand->ChangeLigand Yes Success Dechlorination Suppressed Yield Optimized ChangeLigand->Success

Caption: Step-by-step troubleshooting workflow to systematically eliminate dechlorination side reactions.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of Heteroaryl Chlorides

This protocol is designed as a self-validating system. By utilizing 2-chloropyridine—a substrate notorious for dechlorination due to nitrogen coordination—you can benchmark your technique. The success of this protocol relies on the strict exclusion of oxygen (which can cause [5]) and the use of the XPhos ligand to enforce chemoselectivity.

Materials Required:

  • 2-Chloropyridine (1.0 mmol, limiting reagent)

  • Phenylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.024 mmol, 2.4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5.0 mL) and Deionized Water (0.5 mL)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, and K₃PO₄.

  • Pre-Catalyst Assembly: Add Pd₂(dba)₃ and XPhos to the flask.

    • Causality Note: A slight excess of ligand relative to palladium (1:1.2 ratio of Pd to ligand) ensures all active Pd(0) remains coordinated, preventing the formation of under-ligated palladium black which catalyzes unselective degradation.

  • Solvent Addition & Degassing: Add toluene and water. Immediately subject the biphasic mixture to three freeze-pump-thaw cycles or vigorous sparging with ultra-pure Argon for 15 minutes.

    • Causality Note: Degassing prevents the oxidation of the phosphine ligand and suppresses Pd(II)-mediated homocoupling of the boronic acid[3],[5].

  • Reaction Execution: Seal the flask and heat to 80 °C with vigorous stirring (1000 rpm) for 4 hours. High stirring rates are critical in biphasic systems to ensure efficient mass transfer between the aqueous base and the organic catalytic cycle.

  • Self-Validation & Analysis (LC-MS): Cool to room temperature. Sample 10 µL of the organic layer, dilute in HPLC-grade acetonitrile, and analyze via LC-MS.

    • Validation Check: You should observe the product peak (2-phenylpyridine, m/z 156) with <2% of the dechlorinated byproduct (pyridine, m/z 80). If pyridine exceeds 5%, verify the anhydrous nature of your toluene and the structural integrity of your XPhos ligand.

  • Workup: Dilute the mixture with ethyl acetate (10 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

References

  • ResearchGate Contributors. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." ResearchGate. Available at: [Link]

  • White Rose Research Online. "Solvent effects in palladium catalysed cross-coupling reactions." White Rose University Consortium. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction temperature for imidazo[1,5-a]pyrazine cyclization

Ticket ID: #IPZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Introduction: The Thermal Paradox Welcome to the technical support hub for imidazo[1,5-a]pyrazine synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IPZ-OPT-001

Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Introduction: The Thermal Paradox

Welcome to the technical support hub for imidazo[1,5-a]pyrazine synthesis. You are likely here because your reaction has either stalled at the intermediate stage or degraded into an intractable black tar.

The cyclization of


-(pyrazin-2-ylmethyl)amides to form the imidazo[1,5-a]pyrazine core is a classic "Goldilocks" problem in thermodynamics. The pyrazine ring is electron-deficient, making it a reluctant nucleophile for the intramolecular electrophilic attack required for ring closure.
  • Too Cold: The activation energy (

    
    ) for the ring closure is not met; the imidoyl chloride intermediate hydrolyzes upon workup.
    
  • Too Hot: The electron-deficient product is prone to polymerization or ring-opening degradation, often exacerbated by the aggressive dehydrating agents (POCl

    
    ) required.
    

This guide provides the diagnostic logic to optimize your thermal parameters.

Module 1: The Mechanistic Thermal Map

To troubleshoot, you must visualize the reaction energy landscape. The transformation generally proceeds via a Bischler-Napieralski type cyclodehydration.

Pathway Analysis

ReactionPathway Start Amide Precursor (Stable) Inter Imidoyl Intermediate (Reactive/Unstable) Start->Inter POCl3, 0-25°C (Fast Activation) Inter->Start Hydrolysis (If quenched too early) TS Cyclization TS (High Ea Barrier) Inter->TS Heat Required (Rate Limiting) Product Imidazo[1,5-a]pyrazine (Target) TS->Product -HCl / -HOPCl2 Tar Polymer/Tar (Thermal Degradation) Product->Tar >110°C or Prolonged Reflux

Caption: Figure 1. Thermal reaction pathway. Note that the transition state (TS) for ring closure onto the electron-poor pyrazine requires significant thermal energy, creating a narrow window before product degradation occurs.

Module 2: Troubleshooting Guides

Issue 1: "I see the starting material (or hydrolyzed amide) after workup."

Diagnosis: Kinetic Trapping. You likely formed the imidoyl chloride intermediate at lower temperatures (0°C to RT), but the system lacked the thermal energy to overcome the aromaticity-disruption barrier of the pyrazine ring attack. Upon aqueous quench, the imidoyl chloride simply hydrolyzed back to the amide.

Corrective Actions:

  • Increase

    
    :  If refluxing in DCM (40°C), switch to 1,2-dichloroethane (83°C)  or Toluene (110°C) .
    
  • Lewis Acid Boosting: The pyrazine nitrogen is not nucleophilic enough. Add P

    
    O
    
    
    
    (0.5–1.0 equiv) to the POCl
    
    
    mixture. This forms a more reactive pyrophosphoryl intermediate that lowers the activation energy for cyclization [1].
Issue 2: "The reaction turned black/tarry, and yield is <20%."

Diagnosis: Thermal Runaway / Product Decomposition. Imidazo[1,5-a]pyrazines are electron-rich relative to the starting pyrazine but can be acid-sensitive. Prolonged exposure to POCl


 at reflux temperatures (>100°C) causes polymerization.

Corrective Actions:

  • Stepwise Heating: Do not go straight to reflux. Stir at RT for 30 mins, then 60°C for 1 hour, then reflux only if TLC shows remaining intermediate.

  • Solvent Switch: Dilute the POCl

    
    . Instead of using POCl
    
    
    
    as the solvent, use MeCN (Acetonitrile) . It refluxes at 82°C—often the "sweet spot" that drives cyclization without charring the product [2].
Issue 3: "I isolated a chlorinated impurity."

Diagnosis: Vilsmeier-Haack Competition. If your C-1 or C-3 positions are unsubstituted, or if the pyrazine ring has available positions, POCl


 can act as a chlorinating agent (similar to Vilsmeier-Haack conditions) at high temperatures.

Corrective Actions:

  • Lower Temperature: Reduce reaction temperature by 10-15°C.

  • Reagent Swap: Switch from POCl

    
     to Burgess Reagent  (mild conditions, often works at 50°C) or Tf
    
    
    
    O / Pyridine
    (allows cyclization at 0°C to RT) [3].

Module 3: Optimization Matrix

Use this table to select the starting conditions based on your substrate's electronic nature.

Substrate TypeElectronic BiasRecommended SolventReagent SystemTemp (

)
Time
Electron-Rich Methoxy/Alkyl on PyrazineMeCNPOCl

(3 equiv)
60°C - 80°C2-4 h
Neutral Unsubstituted PyrazineToluenePOCl

(5 equiv)
100°C - 110°C3-6 h
Electron-Poor Halogen/CF

on Pyrazine
Xylene or DCEPOCl

+ P

O

120°C - 140°C12-24 h
Acid-Sensitive Labile protecting groupsDCMTf

O + Pyridine
0°C

RT
1-2 h

Module 4: Standardized Protocol (The "Safe" Route)

This protocol is designed to minimize thermal shock and allow for monitoring of the intermediate.

Workflow Diagram

OptimizationProtocol Step1 Dissolve Amide in dry MeCN (0.1 M concentration) Step2 Add POCl3 (3-5 equiv) at 0°C dropwise Step1->Step2 Step3 Warm to RT (30 min) Check LCMS for Imidoyl Chloride Step2->Step3 Decision Intermediate Formed? Step3->Decision Step4A Heat to 80°C (Reflux) Monitor every 1h Decision->Step4A Yes Step4B Add P2O5 or Switch to Toluene Decision->Step4B No (Stalled) Finish Quench: Pour into Ice/Sat. NaHCO3 Step4A->Finish Complete Step4B->Step4A

Caption: Figure 2. Stepwise temperature ramping protocol to prevent thermal degradation.

Detailed Methodology
  • Preparation: In a flame-dried RBF equipped with a magnetic stir bar and reflux condenser, dissolve the

    
    -(pyrazin-2-ylmethyl)amide (1.0 equiv) in anhydrous Acetonitrile (MeCN)  [0.1 M].
    
  • Activation (Cold): Cool to 0°C in an ice bath. Add POCl

    
      (3.0 equiv) dropwise over 10 minutes. Note: An exotherm will occur.
    
  • Equilibration: Remove the ice bath and stir at Room Temperature (25°C) for 30 minutes.

    • Checkpoint: Take an aliquot, quench in MeOH, and run LCMS. You should see the mass of the methyl-imidate (MeOH quenching the imidoyl chloride). If only starting material is present, the activation failed (wet solvent?).

  • Cyclization (Heat): Place the vessel in a pre-heated oil bath at 85°C .

  • Monitoring: Monitor by TLC/LCMS every hour.

    • Target: Disappearance of the intermediate peak.[1]

    • Stop Condition: If the product peak stops growing and a "hump" (baseline noise) begins to form, STOP immediately .

  • Quench: Cool to RT. Pour slowly into a vigorously stirred mixture of ice and saturated aqueous NaHCO

    
    . Caution: POCl
    
    
    
    quenching is violent. Extract with EtOAc.[2][3]

References

  • Mechanistic Insight & P2O5 Usage: Fodor, G., & Nagubandi, S. (1980).[4] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279–1300.

  • MeCN/POCl3 Optimization for Pyrazines: Guchhait, S. K., & Madaan, C. (2010). A highly efficient, regioselective, and practical synthesis of imidazo[1,5-a]pyrazines via a one-pot, three-component reaction. Journal of Organic Chemistry.

  • Mild Conditions (Tf2O/Burgess): Larsen, R. D., et al. (1996). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Journal of Organic Chemistry. (Applied methodology for sensitive heterocycles).

  • Imidazo[1,5-a]pyrazine Synthesis Review: Goel, R., et al. (2016). Facile synthesis of imidazo[1,5-a]pyrazin-8(7H)-ones. Heterocycles.

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Protocols for Imidazo[1,2-a]pyrazines

Status: Operational Topic: Troubleshooting Vilsmeier-Haack (VH) Formylation & POCl₃-Mediated Cyclization Target Audience: Medicinal Chemists & Process Development Scientists Scope & Strategy Clarification of Terms: In th...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting Vilsmeier-Haack (VH) Formylation & POCl₃-Mediated Cyclization Target Audience: Medicinal Chemists & Process Development Scientists

Scope & Strategy

Clarification of Terms: In the context of imidazo[1,2-a]pyrazines, the term "Vilsmeier-Haack" is frequently used to describe two distinct processes. To ensure this guide solves your specific problem, determine which workflow you are performing:

  • C-3 Formylation (The "True" Vilsmeier-Haack): Functionalizing an existing imidazo[1,2-a]pyrazine core at the C-3 position to introduce an aldehyde (-CHO). This is the standard electrophilic aromatic substitution.

  • POCl₃-Mediated Cyclization: constructing the imidazole ring fused to the pyrazine core (often from

    
    -(pyrazin-2-yl)amides or 
    
    
    
    -hydroxy precursors) using Vilsmeier reagents as dehydrating/cyclizing agents.

This guide prioritizes C-3 Formylation (the most common technical hurdle) but includes a dedicated module for Cyclization troubleshooting.

Core Protocol: C-3 Formylation of Imidazo[1,2-a]pyrazines

The Challenge: Unlike electron-rich indoles, the imidazo[1,2-a]pyrazine scaffold contains an electron-deficient pyrazine ring. This reduces the nucleophilicity of the C-3 position, often requiring harsher conditions (higher temperature/stoichiometry) than standard VH reactions, which increases the risk of "tarring" (polymerization).

Optimized Workflow
StepParameterCritical SpecificationRationale
1. Reagent Prep Vilsmeier Reagent Generate in situ: Add POCl₃ (1.2–2.0 equiv) to anhydrous DMF (5–10 equiv) at 0°C .Exothermic reaction.[1][2] Pre-formation ensures the active chloroiminium species is ready before substrate addition.
2. Addition Substrate Dissolve imidazopyrazine in DMF; add dropwise to the reagent at 0°C.Prevents localized overheating and uncontrolled side-reactions.
3. Reaction Temperature Ramp to 60–90°C (Monitor by LCMS).The electron-poor pyrazine ring requires thermal activation to overcome the activation energy barrier.
4. Quench Hydrolysis Pour into ice/NaOAc (aq). Adjust to pH 7–8.[1] Stir for >1 hr.The intermediate iminium salt is stable; insufficient hydrolysis time/pH control leads to low aldehyde recovery.
Troubleshooting Guide (Q&A Format)
Issue Category: Reaction Stalling & Conversion

Q: My reaction stalls at 50% conversion, even with excess POCl₃. Adding more reagent just creates impurities. Why? A: This is likely due to product inhibition or reagent decomposition .

  • The Cause: The imidazo[1,2-a]pyrazine product (containing a basic nitrogen) can complex with the generated acidic byproducts or the Vilsmeier reagent itself, deactivating it. Furthermore, POCl₃ degrades rapidly if the DMF is "wet."

  • The Fix:

    • Check DMF Quality: DMF decomposes to dimethylamine over time, which quenches the Vilsmeier reagent. Use fresh, anhydrous DMF (water content <0.05%).

    • Sequential Addition: Do not add all POCl₃ at once. Add 1.5 equiv initially, stir at heat, then cool to 0°C and add a second "fresh" batch of pre-formed Vilsmeier reagent (0.5–1.0 equiv).

    • Temperature Ramp: If running at 60°C, try increasing to 80°C. The pyrazine nitrogen withdraws density from C-3; heat is often the only way to drive the electrophilic attack.

Q: I see a new spot on TLC/LCMS, but after workup, I only recover starting material. Where did the product go? A: You likely failed to hydrolyze the iminium intermediate .

  • The Mechanism: The reaction forms a C-3 iminium salt (stable in acid). If you quench with water and extract immediately, the water-soluble iminium salt stays in the aqueous layer or reverts to starting material if the pH is too low.

  • The Fix:

    • Buffer the Quench: Pour the reaction mixture into 2M Sodium Acetate or saturated NaHCO₃ .

    • Time is Critical: Stir the quenched mixture vigorously at Room Temperature (RT) for at least 1–2 hours . The hydrolysis of the sterically hindered iminium bond is not instantaneous.

Issue Category: Impurities & "Tarring"

Q: The reaction mixture turns into a black tar/polymer.[2] How do I prevent this? A: This is a classic symptom of thermal runaway or chlorination side-reactions .

  • The Cause: Imidazopyrazines are sensitive to strong acids at high temperatures. POCl₃ generates HCl, which can cause polymerization. Also, Vilsmeier conditions can sometimes chlorinate the C-8 position if it is unsubstituted.

  • The Fix:

    • Solvent Swap: If DMF alone causes tarring, use 1,2-dichloroethane (DCE) as the primary solvent and use DMF only as a reactant (2–3 equiv). This dilutes the thermal density.

    • Scavenger: Add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the HCl generated during reagent formation, though this may slow the reaction.

Visualizing the Mechanism

The following diagram illustrates the critical pathway and the "Hydrolysis Trap" where many protocols fail.

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) Reagents->Vilsmeier 0°C, Exothermic Complex Sigma Complex (Electrophilic Attack at C-3) Vilsmeier->Complex + Substrate Substrate Imidazo[1,2-a]pyrazine Substrate->Complex Iminium Intermediate Iminium Salt (Water Soluble) Complex->Iminium - HCl Iminium->Substrate Reversion (Low pH/Short Time) Hydrolysis Hydrolysis (pH 7-8, >1hr) Iminium->Hydrolysis Quench Product 3-Formyl-imidazo[1,2-a]pyrazine Hydrolysis->Product Release Aldehyde

Figure 1: Mechanistic pathway highlighting the critical stability of the Iminium Salt intermediate.

Module: POCl₃-Mediated Cyclization (Alternative Workflow)

If your intent is to form the ring (not formylate it), you are likely cyclizing an


-(2-pyrazinyl)amide or amino-acetal.

Common Issue: Regioselectivity (N1 vs N4) When cyclizing 2-aminopyrazine derivatives, ring closure can theoretically occur at N1 (forming imidazo[1,2-a]pyrazine) or N4 (forming a different fused system, though less common due to valency).

  • Troubleshooting:

    • Solvent: Use POCl₃ neat or in Toluene at reflux.

    • Additives: If the yield is low, the addition of polyphosphoric acid (PPA) can assist the dehydration step.

    • Validation: Verify the regiochemistry using HMBC NMR . Look for the correlation between the bridgehead carbons and the new imidazole protons.

References & Authority
  • Synthesis of Imidazo[1,2-a]pyrazines:

    • Sayer, J. R. (2012). "The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase."[3] UCL Discovery. (Describes POCl₃ mediated halogenation and functionalization).

  • Vilsmeier-Haack Mechanism & Troubleshooting:

    • BenchChem Technical Support.[1][2] "The Vilsmeier-Haack Reaction for Pyrazine Formylation."[1][2][3][4][5] (Detailed breakdown of pyrazine deactivation and temperature requirements).

  • General Heterocycle Formylation:

    • Master Organic Chemistry. "Vilsmeier-Haack Reaction: Mechanism and Examples." (Foundational mechanistic steps regarding the chloroiminium ion).

  • Imidazo[1,2-a]pyridine/pyrazine Analogues:

    • Bagdi, A. K., et al. (2015).[6] "Synthesis of imidazo[1,2-a]pyridines: a decade update."[6] Chemical Communications.[6] (Reviews cyclization strategies often conflated with VH conditions).[7]

Sources

Troubleshooting

Resolving regioselectivity issues in imidazo[1,5-a]pyrazine functionalization

Executive Summary & Reactivity Landscape The imidazo[1,5-a]pyrazine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Linsitinib/OSI-906).[1] However, its fused bicyclic nature—comprising an elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Landscape

The imidazo[1,5-a]pyrazine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Linsitinib/OSI-906).[1] However, its fused bicyclic nature—comprising an electron-rich imidazole fused to an electron-deficient pyrazine—creates a complex electronic map that frustrates standard functionalization attempts.[1]

Successful derivatization requires exploiting the distinct electronic bias of the three key positions: C3 , C1 , and C8 .[1]

The Reactivity Map
  • C3 (The Nucleophilic Hotspot): The most electron-rich position.[1] It is the primary site for Electrophilic Aromatic Substitution (EAS) and the most kinetically acidic site for lithiation.[1]

  • C1 (The Secondary Site): Less nucleophilic than C3.[1] Functionalization here usually requires blocking C3 or using specific directing groups during ring construction.[1]

  • C8 (The Electrophilic Site): Located on the pyrazine ring.[1] It is resistant to EAS but highly susceptible to Nucleophilic Aromatic Substitution (SNAr), provided a leaving group (e.g., Cl, Br) is installed prior to ring closure or via N-oxide activation.[1]

ReactivityMap Core Imidazo[1,5-a]pyrazine Scaffold C3 Position C3 (Nucleophilic/Acidic) Core->C3 C1 Position C1 (Secondary Nucleophilic) Core->C1 C8 Position C8 (Electrophilic) Core->C8 EAS_C3 Primary EAS (NBS, NIS, 0°C) C3->EAS_C3 Li_C3 Kinetic Lithiation (TMPMgCl·LiCl) C3->Li_C3 EAS_C1 Secondary EAS (Requires C3 Block) C1->EAS_C1 SNAr_C8 SNAr Displacement (Requires Leaving Group) C8->SNAr_C8

Figure 1: Reactivity profile of the imidazo[1,5-a]pyrazine scaffold. Green indicates electron-rich/nucleophilic reactivity; Red indicates electron-deficient/electrophilic reactivity.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a mixture of C1 and C3 bromination when using NBS."

Diagnosis: Lack of kinetic control.[1] While C3 is electronically favored, the energy difference between C3 and C1 transition states is small enough that ambient temperature or excess reagent leads to di-halogenation or mixtures.[1]

Technical Solution: You must operate under kinetic control .[1]

  • Stoichiometry: Use exactly 0.95 equivalents of NBS. Never use excess.

  • Temperature: Lower the temperature to -78°C or -20°C .

  • Solvent: Use DMF or MeCN.[1] Avoid protic solvents which can alter the transition state energy.[1]

Protocol: Regioselective C3-Bromination

  • Dissolve imidazo[1,5-a]pyrazine (1.0 eq) in anhydrous DMF (0.1 M).

  • Cool to -78°C (acetone/dry ice bath).

  • Add NBS (0.95 eq) dissolved in DMF dropwise over 30 minutes.

  • Stir at -78°C for 2 hours. Monitor by LCMS.[1]

  • Critical Step: If starting material remains, do not add more NBS or warm up rapidly.[1] Quench with saturated Na₂S₂O₃.[1] Purification is easier than separating the di-bromo byproduct.

Issue 2: "I need to functionalize C1, but C3 keeps reacting."

Diagnosis: You are fighting the natural electronic bias of the ring.[1] You cannot "force" C1 selectivity over C3 with standard electrophiles.[1]

Technical Solution: You have two robust strategies:

  • Strategy A (The Blocking Group): Install a reversible blocking group (e.g., Trimethylsilyl) or a halogen at C3, functionalize C1, then remove the C3 group.[1]

  • Strategy B (De Novo Synthesis): If you need a carbon substituent at C1, it is often superior to install it before ring closure.[1] Use a substituted (aminomethyl)pyrazine precursor.

Protocol: C1-Functionalization via C3-Blocking

  • C3-Silylation: Treat scaffold with n-BuLi (1.1 eq) at -78°C, followed by TMSCl. This protects the C3 position.[1]

  • C1-Lithiation: Treat the C3-TMS intermediate with n-BuLi (1.1 eq) at -78°C. The base is now forced to deprotonate C1.

  • Quench: Add your electrophile (e.g., aldehyde, alkyl halide).[1]

  • Deprotection: Remove the C3-TMS group with TBAF or K₂CO₃/MeOH.

Issue 3: "I have a 1,3-dibromo intermediate. Which position will cross-couple first?"

Diagnosis: Competitive oxidative addition.[1]

Technical Insight: In palladium-catalyzed cross-couplings (Suzuki-Miyaura), the oxidative addition step is generally faster at the position with the weaker C-X bond or the more electron-deficient center (facilitating nucleophilic attack of Pd(0)).[1]

  • C3-Br: Located on the electron-rich imidazole ring.

  • C1-Br: Located on the imidazole ring, but slightly less electron-rich.[1]

  • C8-Cl (if present): Located on the electron-deficient pyrazine ring.

Observed Selectivity: Usually, C3-Br reacts first due to the inherent lability of the position in 5-membered rings compared to the 6-membered pyrazine, unless the pyrazine has a highly reactive leaving group (like I vs Cl).[1]

Recommendation: To ensure absolute selectivity, use orthogonal halogens .

  • Synthesize the 3-iodo-1-bromo analog.

  • Perform the first coupling at room temperature (activates C-I only).

  • Perform the second coupling at elevated temperature (activates C-Br).[1]

Data Summary: Substituent Effects

PositionElectronic CharacterPreferred ReactionKey ReagentsRegiocontrol Factor
C3 Electron-Rich (

-excessive)
Electrophilic Subst. (EAS), LithiationNBS, NIS, n-BuLiKinetic Control (Temp < 0°C)
C1 ModerateSecondary EAS, Lithiationn-BuLi (after blocking C3)Steric/Blocking strategies
C8 Electron-Poor (

-deficient)
Nucleophilic Subst.[1] (SNAr)Amines, AlkoxidesLeaving Group (Cl/Br) presence

References

  • Mulvihill, M. J., et al. (2009).[1] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[2][3][4] Future Medicinal Chemistry.[1][3]

  • Göttlich, R., et al. (2011).[1] Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties.[5] (Demonstrates C3-selective bromination protocols).

  • Knochel, P., et al. (2011).[1] Regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates.[1][6][7] (Parallel reactivity mechanisms).

  • Selleck Chemicals. Linsitinib (OSI-906) Datasheet and Structure. (Structural verification of the 1,3,8-substitution pattern).

Sources

Optimization

Stability of 6-Chloroimidazo[1,5-a]pyrazine in acidic conditions

Topic: Stability & Handling in Acidic Conditions Document ID: CIP-TECH-001 | Version: 2.4 | Status: Active Executive Summary 6-Chloroimidazo[1,5-a]pyrazine is a critical fused heterocyclic scaffold, widely utilized as an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Acidic Conditions

Document ID: CIP-TECH-001 | Version: 2.4 | Status: Active

Executive Summary

6-Chloroimidazo[1,5-a]pyrazine is a critical fused heterocyclic scaffold, widely utilized as an intermediate in the synthesis of Orexin receptor antagonists (e.g., Suvorexant precursors).[1][2] While the imidazo[1,5-a]pyrazine core exhibits moderate stability, the C6-chlorine substituent introduces a specific vulnerability to acid-catalyzed nucleophilic aromatic substitution (


).

In acidic media, protonation of the pyrazine nitrogen atoms significantly increases the electrophilicity of the C6 position, accelerating hydrolysis to the 6-oxo (lactam) derivative or ring-opening degradation products. This guide provides the mechanistic understanding and protocols required to mitigate these risks.

Module 1: The Degradation Mechanism (Why is my product disappearing?)

The Core Issue: Acid-Activated Hydrolysis

Users often report a "disappearance" of the product during acidic workup or the appearance of a polar impurity (M+16 or M-Cl+OH) in LC-MS. This is rarely random decomposition; it is a chemically driven event.

The Mechanism:

  • Protonation: In acidic pH (pH < 3), the pyrazine nitrogen (N2 or N5) becomes protonated.

  • Activation: This cationic charge pulls electron density from the ring, making the C6-carbon highly electrophilic.

  • Nucleophilic Attack: Water (or alcohol solvents) attacks the C6 position, displacing the chloride.

  • Tautomerization: The resulting 6-hydroxy species rapidly tautomerizes to the stable 6-oxo-imidazo[1,5-a]pyrazine (lactam form), which is often catalytically dead in subsequent cross-coupling reactions.

Visualizing the Pathway

The following diagram illustrates the critical failure points in acidic environments.

DegradationPathway Start 6-Chloroimidazo[1,5-a]pyrazine (Neutral) Activated Protonated Intermediate (Highly Electrophilic C6) Start->Activated Rapid Protonation Acid + H+ (Acidic Media) Acid->Activated Product 6-Oxo-imidazo[1,5-a]pyrazine (Hydrolyzed Impurity) Activated->Product SNAr Hydrolysis (Rate Limiting Step) Water + H2O (Nucleophile) Water->Product

Figure 1: Acid-catalyzed hydrolysis pathway converting the active chloro-intermediate into the inactive lactam byproduct.

Module 2: Troubleshooting & Diagnostics

Common Scenarios & Solutions
Symptom Probable Cause Technical Resolution
LC-MS shows split peaks or "fronting" On-column degradation. Strong acidic modifiers (0.1% TFA) in the mobile phase can cause hydrolysis during the run if the column temperature is high (>40°C).Switch Modifiers: Use Formic Acid (0.1%) or Ammonium Acetate (10mM). Lower Temp: Run column at <30°C.
Low yield after POCl₃ cyclization Exothermic Acid Spike. Quenching POCl₃ releases massive amounts of HCl and heat. The combination (

+

) destroys the ring.
Reverse Quench: Pour the reaction mixture slowly into ice-cold buffered base (K₂CO₃ or NaOH), maintaining internal temp < 10°C.
New polar spot on TLC after storage HCl Salt Hygroscopicity. The HCl salt of the scaffold is hygroscopic. Absorbed atmospheric water hydrolyzes the solid over time.Free Base Storage: Store as the free base. If salt is necessary, store in a desiccator at -20°C under Argon.
Loss of Cl signal in NMR Solvolysis. Storing the compound in Methanol-d4 (slightly acidic) for days can lead to the 6-methoxy derivative.Solvent Switch: Use DMSO-d6 or CDCl₃ (neutralized with basic alumina) for long-term NMR samples.

Module 3: Validated Protocols

Protocol A: Safe Workup for Acid-Sensitive Imidazo-Pyrazines

Use this protocol when isolating the product from Vilsmeier-Haack or POCl₃ cyclization reactions.

Reagents:

  • Ice-water bath

  • 2M Potassium Carbonate (

    
    ) or 5M Sodium Hydroxide (
    
    
    
    )
  • Ethyl Acetate (EtOAc)

Step-by-Step:

  • Preparation: Cool the reaction mixture to 0°C. Prepare a separate vessel with excess ice and base (calculated to neutralize all acid equivalents + 10% excess).

  • Reverse Addition (Critical): Do NOT add water to the reaction. Instead, transfer the reaction mixture dropwise into the stirred ice/base slurry.

    • Why? This ensures the pH remains basic/neutral throughout the quench. Adding water to the reaction creates a localized concentrated acid environment (pH < 0) that triggers hydrolysis.

  • Temperature Monitoring: Maintain internal temperature below 15°C.

  • Extraction: Immediately extract with EtOAc. Wash the organic layer with Brine (sat. NaCl) to remove residual water.

  • Drying: Dry over Sodium Sulfate (

    
    )—avoid Magnesium Sulfate if the compound is extremely sensitive (Lewis acid character).
    
Protocol B: Stability Stress Test (System Suitability)

Run this before committing valuable intermediates to a scale-up.

  • Dissolve 1 mg of 6-Chloroimidazo[1,5-a]pyrazine in 1 mL of 1:1 MeCN:Water.

  • Add 10 µL of 1N HCl (simulating pH ~2).

  • Incubate at ambient temperature (25°C).

  • Inject on HPLC at T=0, T=1h, T=4h.

    • Pass Criteria: >98% parent remaining at T=4h.

    • Fail Criteria: Appearance of peak at RRT ~0.8 (Hydrolyzed product).

Module 4: Decision Support (Workflow)

Use this logic flow to determine the safety of your current experimental conditions.

DecisionTree Start Start: Evaluating Conditions CheckPH Is pH < 3.0? Start->CheckPH CheckTemp Is Temp > 25°C? CheckPH->CheckTemp Yes Safe Safe to Proceed CheckPH->Safe No (pH > 3) CheckNuc Are Nucleophiles Present? (Water, MeOH, EtOH) CheckTemp->CheckNuc No (< 25°C) Danger STOP: High Risk of Hydrolysis Change Buffer or Temp CheckTemp->Danger Yes (> 25°C) Caution Proceed with Caution (Monitor by LCMS) CheckNuc->Caution No (Aprotic Solvent) CheckNuc->Danger Yes

Figure 2: Risk assessment logic for handling 6-chloroimidazo[1,5-a]pyrazine.

FAQ: Expert Insights

Q: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group on a side chain of this scaffold? A: Proceed with extreme caution. While the imidazo[1,5-a]pyrazine ring is not instantly destroyed by TFA, the presence of water (even atmospheric moisture) during the deprotection can hydrolyze the C6-Chlorine.

  • Recommendation: Use HCl in Dioxane (anhydrous) instead of TFA/DCM, and quench immediately into base. Avoid aqueous acid deprotections.

Q: Why is the 6-position so sensitive compared to the 8-position? A: Electronic mapping shows that the C6 position is para-like to the bridgehead nitrogen but is activated by the inductive effect of the adjacent pyrazine nitrogen. The C8 position is sterically protected by the imidazole ring fusion and electronically less electrophilic in the protonated state.

Q: My product turned yellow/orange in acid. Is it decomposed? A: Not necessarily. Imidazo[1,5-a]pyrazines are often chromophores. Protonation extends the conjugation, causing a bathochromic shift (yellowing). Neutralize a small aliquot; if it returns to colorless/pale, the ring is intact. If the color persists or precipitates, degradation has occurred.

References

  • General Reactivity of Imidazo[1,5-a]pyrazines

    • Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold.
    • Source: Royal Society of Chemistry (RSC), Chemical Science.
    • URL:[Link]

  • Synthesis & Workup Context (Orexin Antagonists)

    • Title: Discovery of Suvorexant (MK-4305): A Potent and Selective Orexin Receptor Antagonist.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution of Chloro-Heterocycles.[2]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Safety Data & Handling: Title: 6-Chloroimidazo[1,5-a]pyrazine Product Inform

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-Chloroimidazo[1,5-a]pyrazine

Welcome to the technical support center for the purification of 6-Chloroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Chloroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the recrystallization of this heterocyclic compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure you can develop a robust and reproducible purification protocol.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The core principle relies on the differential solubility of a compound in a hot solvent versus a cold solvent.[1][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have a high solubility at its boiling point.[1] Impurities are either completely soluble in the cold solvent or insoluble in the hot solvent, allowing for their separation.[1] For novel or less-studied compounds like 6-Chloroimidazo[1,5-a]pyrazine, a systematic approach to solvent selection is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing 6-Chloroimidazo[1,5-a]pyrazine?

The imidazo[1,5-a]pyrazine core presents a unique combination of polarity due to the presence of multiple nitrogen atoms within the fused aromatic system. This can lead to either very high or very low solubility in common solvents, making the identification of an ideal single-solvent system challenging. Furthermore, as a halogenated heterocycle, there is a potential for the compound to "oil out" rather than crystallize if the cooling process is too rapid or the solvent system is not optimized.

Q2: I don't have a pre-established protocol. Where do I start with solvent selection?

The best approach is a systematic solvent screening process. Based on the heterocyclic nature of 6-Chloroimidazo[1,5-a]pyrazine, a logical starting point would be to test a range of solvents with varying polarities. This includes protic and aprotic solvents. A good initial selection could include:

  • Protic Solvents: Ethanol, Methanol, Isopropanol, Water

  • Aprotic Polar Solvents: Ethyl Acetate, Acetone, Acetonitrile

  • Aprotic Nonpolar Solvents: Toluene, Heptane, Cyclohexane

  • Chlorinated Solvents: Dichloromethane (DCM)

Often, a mixed solvent system is required to achieve the desired solubility profile.[3]

Q3: My compound is dissolving in everything, even at room temperature. What should I do?

If your compound is highly soluble in most common solvents, you will likely need to employ a mixed-solvent system utilizing an "anti-solvent" or "non-solvent". In this technique, the compound is dissolved in a minimal amount of a "good" solvent at an elevated temperature, and then a "poor" solvent (the anti-solvent) in which the compound is insoluble is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to promote crystal growth.

Q4: My compound won't dissolve in any of the hot solvents I've tried.

For poorly soluble compounds, you may need to explore more aggressive polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). However, these high-boiling point solvents can be difficult to remove from the final product. An alternative is to use a larger volume of a moderately effective solvent. If solubility remains an issue, purification via column chromatography may be a more suitable alternative.

Q5: My recrystallization resulted in an oil instead of crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high. To remedy this, you can try the following:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Add a seed crystal of the pure compound if available.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently saturated. 3. The cooling process was too rapid.1. Boil off some of the solvent to increase the concentration. 2. If using a mixed-solvent system, add more anti-solvent. 3. Scratch the inner surface of the flask with a glass rod. 4. Introduce a seed crystal. 5. Cool the solution in an ice bath.
Low recovery of the purified compound. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Cool the crystallization mixture in an ice bath for a longer duration before filtration. 2. Minimize the amount of hot solvent used for dissolution.[4] 3. Ensure the filtration apparatus is pre-heated to prevent cooling.
The purified compound is still colored or impure. 1. The chosen solvent does not effectively exclude the impurity. 2. The impurity co-crystallized with the product. 3. The solution was cooled too quickly, trapping impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities.[3] 2. Re-recrystallize the product, potentially using a different solvent system. 3. Ensure a slow cooling rate.

Experimental Protocols

Protocol 1: Solvent Screening for 6-Chloroimidazo[1,5-a]pyrazine

Objective: To identify a suitable single or mixed solvent system for the recrystallization of 6-Chloroimidazo[1,5-a]pyrazine.

Materials:

  • Crude 6-Chloroimidazo[1,5-a]pyrazine

  • A selection of test solvents (e.g., ethanol, ethyl acetate, toluene, heptane, water, acetone)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of crude 6-Chloroimidazo[1,5-a]pyrazine into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. Note if the compound is soluble, sparingly soluble, or insoluble.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the test tube in a heating block or water bath.[4] Continue to add the hot solvent dropwise until the solid dissolves completely.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will show low solubility at room temperature and high solubility when hot, with significant crystal formation upon cooling.

Data Recording Table for Solvent Screening
Solvent Solubility at Room Temp. Solubility at Boiling Crystal Formation on Cooling Notes
Ethanol
Ethyl Acetate
Toluene
Heptane
Acetone/Water
DCM/Heptane
Protocol 2: Recrystallization of 6-Chloroimidazo[1,5-a]pyrazine

Objective: To purify crude 6-Chloroimidazo[1,5-a]pyrazine using a pre-determined optimal solvent system.

Procedure:

  • Place the crude 6-Chloroimidazo[1,5-a]pyrazine in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed-pair) to just dissolve the solid.[4]

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the charcoal. It is crucial to use a pre-heated funnel and flask to prevent premature crystallization.[4]

  • If using a mixed-solvent system, add the hot anti-solvent dropwise to the hot filtrate until turbidity persists. Re-heat to get a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem ts_no_crystals Troubleshoot: No Crystals no_crystals->ts_no_crystals ts_oiling_out Troubleshoot: Oiling Out oiling_out->ts_oiling_out sol_conc Concentrate Solution (Boil off solvent) ts_no_crystals->sol_conc sol_seed Add Seed Crystal or Scratch Flask ts_no_crystals->sol_seed sol_cool Cool Further (Ice Bath) ts_no_crystals->sol_cool sol_reheat Re-heat Solution ts_oiling_out->sol_reheat sol_conc->cool sol_seed->cool sol_cool->observe sol_add_solvent Add More Solvent sol_reheat->sol_add_solvent sol_slow_cool Cool Slower sol_add_solvent->sol_slow_cool sol_slow_cool->cool

Caption: Troubleshooting workflow for recrystallization.

References

  • Boruah, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Knochel, P., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science. Available at: [Link]

  • University of Toronto. Recrystallization. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potency of Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Isomers In the landscape of nitrogen-bridged heterocyclic compounds, the imidazopyrazine core represents a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers

In the landscape of nitrogen-bridged heterocyclic compounds, the imidazopyrazine core represents a "privileged scaffold" due to its broad spectrum of biological activities. Within this family, two constitutional isomers, imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine, present distinct profiles for drug discovery. Their fundamental difference lies in the position of the bridgehead nitrogen atom, which significantly influences their electronic properties, spatial arrangement, and, consequently, their interaction with biological targets.

The imidazo[1,2-a]pyrazine scaffold is a well-established and extensively researched motif in medicinal chemistry, featured in numerous studies targeting a wide array of diseases.[1][2] In contrast, the imidazo[1,5-a]pyrazine system is a less common, yet increasingly significant, heterocycle that has recently emerged as the foundation for highly potent and selective agents.[1][3] This guide provides a comparative analysis of their potency, informed by published experimental data, to assist researchers in selecting the appropriate scaffold for their drug discovery programs.

Scaffolds cluster_12a Imidazo[1,2-a]pyrazine cluster_15a Imidazo[1,5-a]pyrazine 12a 12a 15a 15a SAR_Comparison cluster_12a Imidazo[1,2-a]pyrazine SAR cluster_15a Imidazo[1,5-a]pyrazine SAR A Core Scaffold B Substitutions at C2, C3, C8 A->B Functionalize C Modulates Potency & Selectivity B->C Directly Impacts D Core Scaffold E Substitutions at C3, C5 D->E Functionalize (via Metalation) F Key for High-Potency Interactions E->F Enables Kinase_Assay_Workflow A 1. Compound Preparation (Serial Dilution) C 3. Add Compound to Wells A->C B 2. Kinase Reaction Setup (Kinase, Substrate, ATP, Buffer) B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate (e.g., 60 min at RT) D->E F 6. Stop Reaction & Detect Signal (Add Kinase-Glo® Reagent) E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform a serial dilution of the compound in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction Mixture:

    • Prepare a master mix containing the kinase, the specific substrate peptide, and reaction buffer (containing MgCl2, DTT, etc.).

    • Aliquot the kinase reaction mixture into the wells of a 96-well or 384-well plate.

  • Inhibitor Addition:

    • Add the serially diluted compounds to the corresponding wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Promega's Kinase-Glo® Luminescent Kinase Assay reagent). This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate as per the manufacturer's instructions (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Both imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine are potent and valuable scaffolds in medicinal chemistry.

  • Imidazo[1,2-a]pyrazine stands out for its broad applicability and synthetic accessibility . It represents a robust and reliable starting point for projects targeting a wide range of diseases, consistently yielding compounds with micromolar to sub-micromolar potency.

  • Imidazo[1,5-a]pyrazine , while less explored, has demonstrated its potential to generate highly potent, often nanomolar, and selective inhibitors against specific and challenging targets like BRD9. It represents a frontier scaffold that may hold the key to unlocking new therapeutic modalities where exceptional potency is required.

The choice between these isomers is not a matter of inherent superiority but of strategic alignment with the goals of a drug discovery program. For broad screening and established targets, the well-trodden path of imidazo[1,2-a]pyrazine is a logical choice. For novel targets requiring high potency and selectivity, the less-common imidazo[1,5-a]pyrazine isomer presents a compelling and promising alternative.

References

  • Snape, T. J., et al. (2009). Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters. [Link]

  • Goud, T. V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. [Link]

  • Blackburn, C. (1998).
  • Ali, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Fisher, S. L. (2011). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Shashikumar, N. D., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Veerasamy, R., et al. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)
  • El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. [Link]

  • Goud, T. V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information. [Link]

  • Goel, R., et al. (2014). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Ali, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Sifferlen, T., et al. (2013). Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Goud, T. V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Ray, C. A., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ali, A., et al. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Bentham Science. [Link]

  • El-Ghozzi, M., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Dvorak, C. A., et al. (2020). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]

Sources

Comparative

Bioisosteric Evolution: Strategic Replacement of the 6-Chloroimidazo[1,5-a]pyrazine Core

The following guide details the bioisosteric replacement strategies for the 6-Chloroimidazo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry often utilized in the development of TDO2/IDO1 inhibitors (can...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the bioisosteric replacement strategies for the 6-Chloroimidazo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry often utilized in the development of TDO2/IDO1 inhibitors (cancer immunotherapy) and kinase inhibitors (e.g., BTK, ACK1).

Executive Summary: The Scaffold Liability

The 6-Chloroimidazo[1,5-a]pyrazine core is a workhorse in early-stage drug discovery. The C6-chlorine atom serves as an excellent electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), allowing rapid library generation. However, as lead candidates advance, this core often presents distinct liabilities:

  • Metabolic Instability: The electron-deficient pyrazine ring is susceptible to oxidative metabolism and nucleophilic attack by endogenous thiols (e.g., glutathione conjugation), leading to rapid clearance.

  • CYP Inhibition: The imidazole nitrogen (N2) often coordinates with the heme iron of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), causing drug-drug interaction (DDI) risks.

  • Solubility: The planar, aromatic nature of the fused system can lead to poor aqueous solubility (high LogP, low LogD), necessitating formulation workarounds.

This guide analyzes the bioisosteric replacement of this core with Imidazo[1,5-a]pyridine (Carbon-switch) and [1,2,4]Triazolo[1,5-a]pyrazine (Nitrogen-switch), providing experimental evidence for their impact on potency, metabolic stability, and selectivity.

Bioisosteric Strategy Map

The following diagram illustrates the structural evolution and the physicochemical logic behind each replacement.

Bioisosteres cluster_legend Optimization Goals Core Parent Core 6-Chloroimidazo[1,5-a]pyrazine (High CYP Liability, S_NAr Active) Pyridine Bioisostere A Imidazo[1,5-a]pyridine (C-for-N Switch) Core->Pyridine Remove N4 Result: ↑ Lipophilicity ↓ Polar Surface Area Eliminates N4-oxidation Triazole Bioisostere B [1,2,4]Triazolo[1,5-a]pyrazine (N-Insertion) Core->Triazole Add N8 Result: ↓ LogD ↑ Solubility Alters H-bond Acceptor profile Goal1 Reduce CYP Inhibition Goal2 Improve Metabolic Stability (t1/2)

Figure 1: Strategic scaffold hopping map. The central core (Red) is modified to modulate physicochemical properties (Blue/Green).

Comparative Performance Analysis

The data below synthesizes structure-activity relationship (SAR) trends observed in TDO2/IDO1 inhibitor optimization campaigns (e.g., derivatives of Epacadostat analogs or NLG-919 like structures).

Table 1: Physicochemical & ADME Profiling

Data represents mean values from standardized assays (n=3).

FeatureParent Core (Imidazo[1,5-a]pyrazine)Bioisostere A (Imidazo[1,5-a]pyridine)Bioisostere B (Triazolo[1,5-a]pyrazine)
Electronic Character Electron-deficient (Pyrazine)Electron-rich (Pyridine)Highly Electron-deficient
LogD (pH 7.4) 2.8 - 3.23.5 - 4.0 (More Lipophilic)1.9 - 2.4 (More Polar)
Solubility (µM) < 10 µM (Moderate)< 5 µM (Poor)> 50 µM (Good)
CYP3A4 Inhibition High (IC50 < 1 µM)Moderate (IC50 ~ 5-10 µM)Low (IC50 > 30 µM)
Metabolic Stability (HLM) Low (Cl_int > 40 µL/min/mg)High (Cl_int < 15 µL/min/mg)Moderate (Cl_int ~ 25 µL/min/mg)
Primary Liability N4-Oxidation, Glutathione adductsLow Solubility, hERG binding riskRapid renal clearance
Critical Analysis
  • The Pyridine Switch (Bioisostere A): Replacing the pyrazine nitrogen (N4) with carbon removes a key site of metabolic attack. However, this increases lipophilicity (LogD), which can introduce hERG toxicity risks. This scaffold is preferred when brain penetration (CNS activity) is required due to higher permeability.

  • The Triazole Switch (Bioisostere B): Introducing an extra nitrogen reduces LogD significantly, improving solubility. This is the superior choice for peripherally restricted targets where solubility is the bottleneck.

Experimental Protocols

To validate these bioisosteres, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]pyridine

Rationale: Traditional synthesis involves multi-step cyclization with harsh reagents (POCl3). This modern protocol uses oxidative C-H amination, which is milder and tolerates diverse functional groups.

Reagents:

  • 2-Aminomethylpyridine derivative (1.0 equiv)

  • Aryl aldehyde (1.0 equiv)

  • Sodium benzenesulfinate (1.2 equiv)

  • Molecular Iodine (I2, 0.5 equiv)

  • Solvent: Toluene/DMSO (9:1)

Workflow:

  • Condensation: Mix amine and aldehyde in solvent at 80°C for 2 hours to form the imine intermediate. Checkpoint: Monitor disappearance of aldehyde by TLC.

  • Cyclization: Add sodium benzenesulfinate and Iodine. Heat to 100°C for 4-6 hours.

  • Mechanism: The iodine promotes the oxidative formation of the N-C bond, while the sulfinate acts as a nucleophile that is eventually eliminated or incorporated depending on specific conditions (here used to facilitate the radical mechanism).

  • Workup: Quench with sat. Na2S2O3 (to remove excess iodine). Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Microsomal Stability Assay (Metabolic Liability Test)

Rationale: To confirm if the scaffold hop reduced intrinsic clearance.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase, NADP+).

  • Test Compounds (1 µM final conc, <0.1% DMSO).

Step-by-Step:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (pH 7.4) + 5 µL HLM + 0.5 µL Test Compound. Incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system.

  • Sampling: At t=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

Mechanism of Action: TDO2/IDO1 Pathway

Understanding the biological context is crucial. These scaffolds typically inhibit the kynurenine pathway.

TDO_Pathway TRP L-Tryptophan TDO TDO2 / IDO1 Enzyme (Heme-containing) TRP->TDO Substrate KYN N-Formylkynurenine TDO->KYN Oxidation Inhibitor Imidazo-Core Inhibitor (Binds Heme Iron) Inhibitor->TDO Competitive Inhibition (Heme Coordination) TCell T-Cell Proliferation (Immune Response) KYN->TCell Suppresses Tumor Tumor Immune Escape TCell->Tumor Prevents

Figure 2: The TDO2/IDO1 signaling axis. The imidazo-core inhibitors function by coordinating to the heme iron within the enzyme, preventing Tryptophan oxidation.

References

  • Mei, H., et al. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry.[1] Link[1]

  • Lozano, V., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]pyridines. Molecules.[1][2][3][4][5][6][7][8][9] Link

  • SpiroChem. Bioisosteric Replacement Strategies: Imidazo[1,5-a]pyrazine Core. SpiroChem Application Notes. Link

  • BenchChem. 6-Chloroimidazo[1,5-a]pyrazine: Properties and Applications in Drug Discovery.Link

  • Johnson, T.W., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines as Selective AMPAR Negative Modulators.[10] ACS Medicinal Chemistry Letters. Link

Sources

Validation

Advanced Characterization Guide: Mass Spectrometry Fragmentation of Imidazo[1,5-a]pyrazines

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of imidazo[1,5-a]pyrazine scaffolds, a critical pharmacophore in modern kinase inhibitors (e.g., mTOR, ACK1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of imidazo[1,5-a]pyrazine scaffolds, a critical pharmacophore in modern kinase inhibitors (e.g., mTOR, ACK1 inhibitors). We objectively compare its MS/MS profile against its most common structural isomer, imidazo[1,2-a]pyrazine , to aid researchers in structural elucidation and metabolite identification.

Target Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Core Managers.

Structural Context & Pharmacological Relevance

Imidazo[1,5-a]pyrazines are bicyclic heterocycles distinct from the more ubiquitous imidazo[1,2-a]pyrazines. While both serve as ATP-competitive kinase inhibitor scaffolds, their distinct nitrogen bridgehead topology results in unique electronic distributions that influence ionization efficiency and gas-phase fragmentation.

FeatureImidazo[1,5-a]pyrazine (Subject)Imidazo[1,2-a]pyrazine (Alternative)
Structure Nitrogen at bridgehead (N4) and N2 position.Nitrogen at bridgehead (N4) and N1 position.
Key Drug Class mTORC1/2 inhibitors, ACK1 inhibitors.BTK inhibitors (e.g., Acalabrutinib).
Electronic Character Higher electron density at C8; distinct pKa profile.High stability; often requires higher collision energy (CE).
Diagnostic MS Utility Prone to specific cross-ring cleavages (RDA-like).Often dominated by substituent loss before ring opening.

Comparative Fragmentation Analysis

The core challenge in analyzing these scaffolds is distinguishing the isomeric core when identical substituents are present. The fragmentation pathways are governed by the protonation site (charge localization) and the stability of the resulting daughter ions.

Primary Fragmentation Mechanism: Charge-Remote vs. Charge-Directed

For imidazo[1,5-a]pyrazines, Electrospray Ionization (ESI) typically yields the even-electron protonated molecule


.
  • Imidazo[1,5-a]pyrazine (Subject):

    • Protonation Site: Preferentially occurs at N2 (the non-bridgehead imidazole nitrogen) or N5 (pyrazine ring), depending on substitution.

    • Pathway: The

      
       ion often undergoes Retro-Diels-Alder (RDA)  type cleavages or ring-opening driven by the instability of the 1,5-fused system compared to the 1,2-isomer.
      
    • Diagnostic Loss: Cleavage of the imidazole ring often yields neutral nitrile fragments (R-CN) or HCN loss, which is more facile here than in the 1,2-isomer due to the specific bond order arrangement.

  • Imidazo[1,2-a]pyrazine (Alternative):

    • Protonation Site: Highly basic N1.

    • Pathway: The 1,2-fusion is aromatic and exceptionally stable. Fragmentation is usually dominated by side-chain eliminations (e.g., dealkylation, loss of halides) before the core skeleton breaks.

    • Differentiation: If the core breaks, it typically requires significantly higher Collision Induced Dissociation (CID) energy.

Experimental Data Comparison

The following table synthesizes fragmentation tendencies observed in kinase inhibitor analogs.

ParameterImidazo[1,5-a]pyrazineImidazo[1,2-a]pyrazine
Ionization Efficiency (ESI+) High; forms stable

Very High; often forms

Fragmentation Energy (CE) Moderate (20-35 eV)High (>40 eV for core cleavage)
Diagnostic Neutral Loss HCN (27 Da) , R-CN (Nitrile loss from imidazole)CO (if carbonyl present), HX (Halogen)
Ring Cleavage 1,5-cleavage (Cross-ring)Rare (Core remains intact)

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation mechanism for a generic 3-substituted imidazo[1,5-a]pyrazine, highlighting the diagnostic ring opening that distinguishes it from the 1,2-isomer.

FragmentationPathway cluster_legend Legend key_ion Detected Ion key_neutral Neutral Loss Precursor [M+H]+ Precursor (Imidazo[1,5-a]pyrazine Core) m/z: Parent ExcitedState Vibrationally Excited Ion (Charge Localized on N2) Precursor->ExcitedState CID Energy RingOpening Imidazole Ring Opening (C1-N2 Bond Cleavage) ExcitedState->RingOpening Rearrangement Fragment2 Fragment Ion B (Loss of HCN) [M+H - 27]+ ExcitedState->Fragment2 Pathway 2 (Minor) NeutralLoss2 Neutral Loss: HCN (Imidazole fragment) ExcitedState->NeutralLoss2 Fragment1 Fragment Ion A (Pyrazine-derived) Diagnostic for Core RingOpening->Fragment1 Pathway 1 (Major) NeutralLoss1 Neutral Loss: R-CN (Nitrile from C3 substituent) RingOpening->NeutralLoss1

Caption: Proposed ESI-MS/MS fragmentation pathway for Imidazo[1,5-a]pyrazine showing characteristic nitrile and HCN elimination.

Experimental Protocol: Differentiating Isomers

To reliably distinguish imidazo[1,5-a]pyrazines from alternatives, use this self-validating Energy-Resolved Mass Spectrometry (ER-MS) protocol.

Materials & Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).

  • Ionization: ESI Positive Mode.

  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid (Protonation enhancer).

Step-by-Step Workflow
  • Direct Infusion: Infuse the sample at 5-10 µL/min to establish a stable Total Ion Current (TIC).

  • Precursor Isolation: Isolate the

    
     ion with a narrow isolation window (± 0.5 Da) to exclude isotopes/impurities.
    
  • Energy Ramping (The "Breakdown Curve"):

    • Acquire MS/MS spectra at stepped Collision Energies (CE): 10, 20, 30, 40, 50, 60 eV.

    • Logic: Imidazo[1,5-a]pyrazines typically show significant fragmentation at 25-35 eV . Imidazo[1,2-a]pyrazines often remain intact or only lose labile substituents until >45 eV .

  • Diagnostic Ion Search:

    • Look for [M+H - 27] (Loss of HCN). This is a hallmark of the less stable 1,5-imidazole ring fusion.

    • Look for [M+H - RCN] . If you have a substituent at C3, the loss of the nitrile of that substituent is diagnostic for the 1,5-a system.

  • Data Validation: Plot the "Survival Yield" of the precursor ion vs. Collision Energy.

    • Result: The curve for Imidazo[1,5-a]pyrazine will shift to the left (lower stability) compared to the Imidazo[1,2-a]pyrazine curve.

References

  • Discovery of Imidazo[1,5-a]pyrazine derived ACK1 inhibitors Title: Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors.[1] Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

  • Imidazo[1,5-a]pyrazines as mTOR Inhibitors Title: Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2.[2] Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

  • Fragmentation of Analogous Imidazo[1,2-a]pyridines Title: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry.[3] Source: Journal of Mass Spectrometry.[3][4] URL:[Link]

  • Luminescent Imidazo[1,5-a]pyridine Cores (Mechanistic Analog) Title: Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes.[5] Source: MDPI (Molecules). URL:[Link]

Sources

Comparative

Mechanistic Causality: Why Imidazopyrazines Bind Off-Targets

An Application Scientist’s Guide to the Selectivity Profiles of Imidazopyrazine Scaffolds The imidazopyrazine core is a privileged structural motif in modern drug discovery, forming the backbone of several highly success...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to the Selectivity Profiles of Imidazopyrazine Scaffolds

The imidazopyrazine core is a privileged structural motif in modern drug discovery, forming the backbone of several highly successful kinase inhibitors. Notable examples include the FDA-approved Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib, the insulin-like growth factor 1 receptor (IGF-1R) clinical candidate linsitinib, and the widely used inositol-requiring enzyme 1α (IRE1α) tool compound KIRA6.

However, a critical pitfall in kinase inhibitor development is the assumption of kinome-wide selectivity. Because imidazopyrazines act as ATP mimetics, their interactome extends far beyond the kinome into the broader class of nucleotide-binding proteins. This guide objectively compares the selectivity profiles of key imidazopyrazine scaffolds, explains the structural causality behind their off-target liabilities, and provides a self-validating experimental workflow for comprehensive proteome-wide profiling.

The promiscuity of an imidazopyrazine-based inhibitor is rarely dictated by the core scaffold itself, but rather by the size, rigidity, and spatial arrangement of the substituent at the 1-position[1]. When designing or selecting an imidazopyrazine derivative, researchers must account for the thermodynamic realities of pocket binding:

  • The Entropic Penalty of Rigidity (The Linsitinib Paradigm): Rigid scaffolds like linsitinib maintain a highly defined conformation in solution. When transitioning to a bound state within a protein pocket, they suffer a remarkably low entropic penalty. This thermodynamic advantage allows rigid imidazopyrazines to act as "master keys," slipping into a vast array of nucleotide-binding pockets and resulting in a highly promiscuous off-target profile[1].

  • Conformational Adaptation (The Acalabrutinib Paradigm): Highly flexible scaffolds can adopt multiple conformations. While this flexibility incurs a higher entropic penalty upon binding, it allows the molecule to physically adapt to various kinase and non-kinase active sites, leading to moderate, broad-spectrum off-target binding[1].

  • Steric Hindrance (The KIRA6 Paradigm): KIRA6 features a bulky substituent at the 1-position. Molecular dynamics simulations reveal that KIRA6 has a bounding box volume nearly triple that of linsitinib[1]. This bulk creates severe steric clashes in smaller ATP-binding pockets, restricting its interactome. While KIRA6 is not perfectly selective—it notably binds heat shock proteins (HSPs) and 14-3-3 proteins—its steric bulk makes it the most selective among the three scaffolds[2].

Scaffold_Logic Core Imidazopyrazine Core Sub1 1-Position Substituent (Size & Spatial Arrangement) Core->Sub1 Dictates pocket fit Rigid Rigid Scaffold (e.g., Linsitinib) Sub1->Rigid Flex Flexible Scaffold (e.g., Acalabrutinib) Sub1->Flex Bulky Bulky Scaffold (e.g., KIRA6) Sub1->Bulky Off1 High Nucleotide-binding Off-targets Rigid->Off1 Low entropic penalty Off2 Broad Kinase/Non-Kinase Off-targets Flex->Off2 Conformational adaptation Off3 Restricted Off-targets (Higher Selectivity) Bulky->Off3 Steric hindrance

Structural logic of imidazopyrazine substituents dictating off-target selectivity profiles.

Comparative Selectivity Profiles

To objectively compare these scaffolds, we must look beyond traditional kinobead assays. Kinobeads only profile selectivity among kinases, ignoring the vast array of non-kinase nucleotide-binding proteins[3]. The data below synthesizes findings from recent photoaffinity labeling (PAL) chemical proteomics studies, which capture the true proteome-wide interactome.

Scaffold DerivativePrimary TargetScaffold RigidityBounding Box VolumeDominant Off-Target ClassRelative Selectivity
Linsitinib-based IGF-1R / IRHighly Rigid~219 ųNucleotide-binding proteinsLow
Acalabrutinib-based BTKFlexible~351 ųKinases & Non-kinasesModerate
KIRA6-based IRE1αBulky~628 ųHSPs, 14-3-3 proteinsHigh

Data aggregated from molecular dynamics and LC-MS/MS proteomic profiling[1][2].

Experimental Methodology: Proteome-Wide Photoaffinity Labeling (PAL-ABPP)

To accurately map the selectivity profile of a novel imidazopyrazine analog, researchers must employ Photoaffinity-Based Protein Profiling (PAL-ABPP). By equipping the inhibitor with a minimalist diazirine photo-crosslinker and an alkyne handle, the probe can covalently trap transient, low-affinity off-targets in live cells before cell lysis[3].

Crucial Causality Note: Why perform crosslinking in live cells rather than lysates? Cellular compartmentalization and endogenous ATP concentrations (often in the millimolar range) heavily dictate target engagement. Lysis destroys these spatial and competitive dynamics, leading to artificial interactomes.

PAL_Workflow A 1. Probe Incubation (+/- Competitor) B 2. UV Irradiation (365 nm Crosslinking) A->B C 3. Cell Lysis & CuAAC Click (Biotin) B->C D 4. Streptavidin Enrichment C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F

Workflow of photoaffinity labeling (PAL) and LC-MS/MS for proteome-wide selectivity profiling.

Self-Validating Protocol: PAL-ABPP for Imidazopyrazines

A robust protocol must be self-validating. To differentiate true off-targets from non-specific background binders (e.g., highly abundant sticky proteins), you must run a vehicle control alongside a competition control .

Step 1: Live-Cell Incubation & Competition

  • Plate target cells (e.g., HEK293T or disease-relevant lines) to 80% confluency.

  • Prepare three biological replicates for three conditions: Vehicle (DMSO), Probe (e.g., 1 µM PAL-imidazopyrazine), and Competition (1 µM PAL-probe + 10 µM parent non-clickable imidazopyrazine).

  • Incubate for 1 hour at 37°C. Logic: The 10x excess of the parent compound will outcompete the probe at specific binding sites. Proteins enriched in the Probe sample but absent in the Competition sample are validated targets.

Step 2: In Situ Photo-crosslinking

  • Wash cells gently with cold PBS to remove unbound probe.

  • Irradiate cells on ice using a 365 nm UV crosslinker (e.g., 2 Joules/cm²) for 5–10 minutes. Logic: Diazirines activate at 365 nm to form highly reactive carbenes, covalently trapping the probe to the nearest amino acid residue within the binding pocket without damaging cellular proteins.

Step 3: Lysis and CuAAC Click Chemistry

  • Lyse cells using a mild RIPA buffer supplemented with protease inhibitors. Clarify by centrifugation.

  • Normalize protein concentrations across all samples (e.g., 2 mg/mL).

  • Initiate the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding: Biotin-azide (100 µM), CuSO4 (1 mM), TCEP (1 mM, freshly prepared to reduce Cu(II) to Cu(I)), and TBTA ligand (100 µM).

  • Rotate for 1 hour at room temperature.

Step 4: Enrichment and On-Bead Digestion

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents, then resuspend in 0.2% SDS/PBS.

  • Add streptavidin-agarose beads and rotate for 2 hours.

  • Wash beads stringently (e.g., 1% SDS, 8M Urea, and PBS) to eliminate non-covalent binders.

  • Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and overnight digestion with sequencing-grade Trypsin.

Step 5: LC-MS/MS and Label-Free Quantification (LFQ)

  • Desalt peptides using C18 StageTips and analyze via high-resolution LC-MS/MS (e.g., Orbitrap).

  • Use LFQ algorithms (e.g., MaxQuant) to calculate enrichment ratios. A true off-target must show a high Probe/Vehicle ratio and a high Probe/Competition ratio.

Conclusion

The imidazopyrazine scaffold is a powerful tool in kinase inhibitor design, but its structural resemblance to ATP makes it inherently prone to binding non-kinase nucleotide-binding proteins. By understanding the thermodynamic consequences of substituent rigidity and bulk, and by employing rigorous, self-validating PAL-ABPP workflows, drug development professionals can rationally engineer out off-target liabilities and confidently advance safer, more selective therapeutics.

References

  • Korovesis, D., Mérillat, C., Derua, R., & Verhelst, S. H. L. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry / ChemRxiv. Available at:[Link]

  • Korovesis, D., Rufo, N., Derua, R., & Agostinis, P. (2020). Kinase Photoaffinity Labeling Reveals Low Selectivity Profile of the IRE1 Targeting Imidazopyrazine-Based KIRA6 Inhibitor. ACS Chemical Biology. Available at:[Link]

Sources

Validation

Optimizing Metabolic Stability of Imidazopyrazines: A Comparative Guide on Halogenation Strategies

Executive Summary Imidazopyrazines are privileged bicyclic heterocycles frequently utilized in the design of kinase inhibitors (e.g., ATM, CDK) and antiparasitic agents[1][2]. However, their electron-rich nature often re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazopyrazines are privileged bicyclic heterocycles frequently utilized in the design of kinase inhibitors (e.g., ATM, CDK) and antiparasitic agents[1][2]. However, their electron-rich nature often results in rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes, leading to poor in vivo half-lives. This guide objectively compares the metabolic stability of unsubstituted imidazopyrazines against their halogenated (fluoro-, chloro-, and bromo-) counterparts, providing structural rationale, comparative data, and validated experimental workflows for Human Liver Microsome (HLM) assays.

Mechanistic Rationale: The Role of Halogenation

As an Application Scientist evaluating structure-activity relationships (SAR), it is critical to understand why halogenation is employed rather than just observing the empirical outcome.

  • The Liability of Unsubstituted Cores: Unsubstituted imidazopyrazines are highly susceptible to CYP-mediated hydroxylation, particularly at the electron-rich carbons of the imidazole ring[3]. This results in high intrinsic clearance (

    
    ) and rapid systemic elimination.
    
  • Fluorine (F) Substitution: Fluorine is the most electronegative element and is only slightly larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å). Substituting a vulnerable C-H bond with a C-F bond provides a strong electronic and steric shield against CYP450 oxidation without drastically altering the molecule's overall geometry or lipophilicity. This "fluorine block" often successfully preserves target affinity while extending half-life[3].

  • Chlorine (Cl) Substitution: Chlorine provides a significantly larger steric shield (radius 1.75 Å) and increases the overall lipophilicity (LogD) of the molecule. While this can enhance cell permeability and target binding (via hydrophobic interactions), it can also increase non-specific protein binding and shift metabolism toward alternative clearance pathways (e.g., glucuronidation)[2].

G Lead Unsubstituted Imidazopyrazine (High CYP450 Clearance) Metab CYP-Mediated Oxidation (Hydroxylation) Lead->Metab Rapid Degradation F_Sub Fluorine Substitution (Steric/Electronic Shield) Lead->F_Sub SAR Optimization Cl_Sub Chlorine Substitution (Increased Lipophilicity) Lead->Cl_Sub SAR Optimization Stable Metabolically Stable Lead (Low CL_int, High t1/2) F_Sub->Stable Blocks Oxidation Cl_Sub->Stable Steric Hindrance

Figure 1: Logical workflow of halogen substitution to block CYP450-mediated oxidation.

Comparative Data: Halogenated Imidazopyrazines

The following table synthesizes typical in vitro ADME parameters observed when optimizing an imidazopyrazine scaffold (data representative of standard kinase/IDO1 inhibitor SAR campaigns)[1][3].

ModificationHLM

(

)
HLM

(min)
LogD (pH 7.4)Metabolic Profile & Causality
Unsubstituted > 120 (High)< 101.8 - 2.2Rapid degradation via CYP3A4/2D6 hydroxylation at the imidazole core.
Fluoro- (F) 25 - 45 (Low)> 452.0 - 2.5Optimal balance. C-F bond resists oxidation; minimal impact on lipophilicity maintains good free fraction.
Chloro- (Cl) 40 - 60 (Moderate)30 - 402.8 - 3.5Good steric block, but increased lipophilicity drives higher non-specific microsomal binding and potential efflux liabilities.
Bromo- (Br) > 80 (High)< 15> 3.8Excessive lipophilicity often leads to poor solubility, high clearance via alternative hepatic pathways, and toxicity risks.

Note:


 values < 50 

are generally targeted for advancing preclinical candidates[1].

Experimental Workflow: Human Liver Microsome (HLM) Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability of these analogs must be evaluated using a self-validating HLM assay. This protocol measures the intrinsic clearance (


) by tracking the depletion of the parent compound over time[2][3].
Step-by-Step Protocol
  • Preparation of Reagents:

    • Thaw Human Liver Microsomes (pooled) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

      
      .
      
    • Prepare a 10 mM NADPH regeneration system solution.

  • Incubation Mixture:

    • Dilute the test imidazopyrazine compound to a final concentration of 1

      
       in the phosphate buffer.
      
    • Add HLM to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).

    • Control: Run a parallel incubation without NADPH to validate that degradation is CYP-dependent and not due to chemical instability.

  • Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50

      
       aliquot.
      
    • Immediately quench the reaction by adding 150

      
       of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., tolbutamide or lab-specific standard).
      
  • Sample Processing & Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to LC-MS/MS vials.

    • Analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Calculation:

    • Plot the natural log (ln) of the percentage of parent compound remaining versus time.

    • Calculate the elimination rate constant (

      
      ) from the slope.
      
    • Calculate half-life:

      
      .
      
    • Calculate Intrinsic Clearance:

      
      , where 
      
      
      
      is the incubation volume per mg of microsomal protein (
      
      
      ).

HLM Prep 1. Prepare 1 µM Compound in 0.1M Phosphate Buffer AddHLM 2. Add HLM (0.5 mg/mL) Pre-incubate at 37°C Prep->AddHLM Start 3. Initiate Reaction with 1mM NADPH AddHLM->Start Sample 4. Sample at t=0, 5, 15, 30, 60 min Start->Sample Quench 5. Quench with Cold ACN + Internal Standard Sample->Quench Analyze 6. LC-MS/MS Analysis & Calculate CL_int Quench->Analyze

Figure 2: Step-by-step experimental workflow for Human Liver Microsome (HLM) stability assays.

Conclusion

When optimizing imidazopyrazine scaffolds, bare unsubstituted cores rarely survive early-stage in vitro ADME screens due to rapid CYP450 oxidation. Fluorination emerges as the superior bioisosteric strategy, effectively blocking metabolic soft spots while maintaining a favorable lipophilic profile. While chlorination provides a robust steric shield, the resulting penalty in LogD requires careful monitoring to avoid downstream PK liabilities such as high plasma protein binding or poor solubility.

References

  • Cren, S., et al. (2025). "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition." Journal of Medicinal Chemistry. 3

  • Barlaam, B., et al. (2018). "Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors." ACS Medicinal Chemistry Letters. 1

  • Jarrad, A. M., et al. (2018). "Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity." Journal of Medicinal Chemistry. 2

Sources

Comparative

Benchmarking Target Engagement: A Comparative Guide for 6-Chloroimidazo[1,5-a]pyrazine Derivatives

Executive Summary: The Validation Gap The 6-chloroimidazo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for inhibitors of kinases (e.g., BTK, AKT, WEE1) and m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Gap

The 6-chloroimidazo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for inhibitors of kinases (e.g., BTK, AKT, WEE1) and metabolic enzymes (e.g., IDO1, PDE10A). Its planar, nitrogen-rich architecture mimics the adenine ring of ATP, driving high affinity but often at the cost of selectivity.

For researchers developing probes based on this scaffold, biochemical potency (


) is insufficient.  It fails to account for cellular permeability, subcellular localization, and ATP competition. This guide objectively compares three target engagement (TE) methodologies—NanoBRET , CETSA , and Chemical Proteomics —to validate probes built on this specific heterocycle.

Comparative Analysis of TE Methodologies

The following matrix compares the performance of TE methods specifically for hydrophobic, nitrogen-rich scaffolds like imidazopyrazines.

Table 1: Performance Matrix for 6-Chloroimidazo[1,5-a]pyrazine Probes

FeatureNanoBRET™ (BRET) CETSA (Thermal Shift) Chemoproteomics (ABPP)
Primary Readout Quantitative Affinity (

,

) & Residence Time
Qualitative Stability (

/

shift)
Global Selectivity & Off-targets
Physiological Relevance High: Live cells, equilibrium conditionsMedium: Intact cells or lysate; heat shock is artificialHigh: Endogenous proteome context
Scaffold Suitability Excellent: 6-Cl handle allows easy tracer synthesis via

.
Moderate: Lipophilic imidazopyrazines may cause aggregation artifacts.Good: Requires covalent warhead or photo-crosslinker.
Throughput High (384-well)Medium (Western Blot) to High (AlphaLISA/HiBiT)Low (Mass Spec required)
Limitations Requires tracer design & transfected cells.False negatives (some binders don't stabilize).Expensive; requires reactive probes.

Deep Dive: Designing the Probe (The 6-Chloro Advantage)

The 6-chloroimidazo[1,5-a]pyrazine core offers a distinct advantage for NanoBRET tracer design. Unlike other scaffolds where linker attachment destroys binding, the C-6 position is highly susceptible to Nucleophilic Aromatic Substitution (


) .
The Synthetic Logic for Tracers

To validate a non-labeled inhibitor (the "parent"), you must first synthesize a "tracer" (a derivative attached to a fluorophore).

  • The Handle: The chlorine at C-6 is electron-deficient due to the adjacent nitrogen atoms.

  • The Reaction: Displacement of the C-6 chlorine with a diamine linker (e.g., piperazine or alkyl diamine) preserves the hinge-binding motif usually located at N-2/N-3.

  • The Fluorophore: Conjugate a red-shifted fluorophore (e.g., NanoBRET 590) to the linker.

Critical Caution: If your SAR (Structure-Activity Relationship) data shows the C-6 region is buried in the binding pocket, you must switch to Palladium-catalyzed C-H functionalization at the C-8 position to attach the linker.

Visualizing the Validation Workflow

The following diagram outlines the decision logic for selecting the correct assay and the workflow for tracer synthesis.

TE_Validation_Workflow Start Start: 6-Chloroimidazo[1,5-a]pyrazine Probe Decision Is the C-6 position solvent-exposed? Start->Decision Route_SnAr Route A: SnAr Functionalization (Displace Cl with Linker) Decision->Route_SnAr Yes (Permissive) Route_Pd Route B: Pd-Catalyzed C-H Activation (Functionalize C-8 or C-5) Decision->Route_Pd No (Buried) Synthesize Synthesize Fluorescent Tracer (Conjugate to NanoBRET 590) Route_SnAr->Synthesize Route_Pd->Synthesize Validation Validate Tracer Binding (Determine Tracer Kd) Synthesize->Validation Competition Run Live-Cell Competition Assay (Test Parent Compounds) Validation->Competition Kd established CETSA_Alt Alternative: Run CETSA (If Tracer fails or C-6/C-8 are buried) Validation->CETSA_Alt No binding

Caption: Decision tree for functionalizing the 6-chloroimidazo[1,5-a]pyrazine scaffold for TE studies. C-6 SnAr is the preferred route for tracer generation.

Detailed Protocol: NanoBRET Target Engagement

This protocol describes the determination of intracellular affinity for a 6-chloroimidazo[1,5-a]pyrazine derivative.

Phase 1: Reagents & Setup
  • Cell Line: HEK293T (transiently transfected) or stable cell line.

  • Vector: pFN31K-Target (N-terminal NanoLuc fusion). Note: N-terminal fusion is preferred for kinase targets to avoid interference with the ATP pocket.

  • Tracer: 6-(4-amino-linker)-imidazo[1,5-a]pyrazine conjugate (NanoBRET 590).

  • Substrate: Nano-Glo® Substrate.

Phase 2: Tracer Calibration (Apparent )

Objective: Determine the concentration of tracer that yields 50% receptor occupancy (


).
  • Transfection: Transfect HEK293T cells with NanoLuc-Target DNA using FuGENE HD (ratio 3:1). Incubate 20–24 hours.

  • Seeding: Trypsinize and resuspend cells in Opti-MEM (no phenol red). Plate 20,000 cells/well in white, non-binding 384-well plates.

  • Tracer Titration: Add serially diluted Tracer (0 to 1

    
    M) to the cells.
    
  • Equilibration: Incubate for 2 hours at 37°C / 5%

    
    . Crucial: Imidazopyrazines are permeable; 2 hours is sufficient for equilibrium.
    
  • Measurement: Add Nano-Glo Substrate + Extracellular NanoLuc Inhibitor. Measure Donor (460nm) and Acceptor (618nm) emission immediately.

  • Calculation: Calculate MilliBRET units (mBU). Fit data to a "One site – specific binding" model to find

    
    .
    
Phase 3: Competitive Binding (Target Engagement)

Objective: Measure the affinity (


) of your unlabeled probe.
  • Preparation: Prepare cells as above.

  • Tracer Addition: Add Tracer at a fixed concentration equal to its

    
     (determined in Phase 2).
    
  • Compound Treatment: Add serially diluted unlabeled 6-chloroimidazo[1,5-a]pyrazine probe.

  • Incubation: Incubate for 2 hours at 37°C.

  • Readout: Measure BRET. A decrease in signal indicates the probe has displaced the tracer.[1][2]

  • Analysis: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Troubleshooting & Causality

  • Issue: High background in CETSA but no shift.

    • Causality: 6-chloroimidazo[1,5-a]pyrazines are often highly lipophilic (

      
      ). This causes non-specific aggregation upon heating, masking the stabilization effect.
      
    • Solution: Add 0.01% detergent (e.g., NP-40) to the lysis buffer or switch to NanoBRET.

  • Issue: NanoBRET tracer binds but cannot be displaced.

    • Causality: The tracer may have "slow-off" kinetics (long residence time), or the concentration used is

      
      .
      
    • Solution: Reduce tracer concentration to

      
       and increase incubation time to ensure thermodynamic equilibrium.
      

References

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[1][3][4] Nature Communications, 6, 10091. Retrieved from [Link]

  • Gozalvez, N., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14, 11291-11300. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013).[5] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]

Sources

Validation

Technical Guide: LC-MS Identification of 6-Chloroimidazo[1,5-a]pyrazine Metabolites

Executive Summary This guide addresses the specific analytical challenges and advantages associated with the metabolite identification (MetID) of 6-Chloroimidazo[1,5-a]pyrazine , a pharmacophore commonly utilized in kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific analytical challenges and advantages associated with the metabolite identification (MetID) of 6-Chloroimidazo[1,5-a]pyrazine , a pharmacophore commonly utilized in kinase inhibitors (e.g., mTOR, c-Met, and BTK inhibitors).

Unlike standard hydrocarbon scaffolds, the presence of the chlorine atom at the C-6 position provides a distinct mass spectrometric "handle." This guide compares high-resolution mass spectrometry (HRMS) platforms and outlines a self-validating workflow that leverages the unique chlorine isotope signature (


) to filter matrix noise and identify metabolites with high confidence.

Part 1: The Chemical Challenge & The "Chlorine Advantage"

The Scaffold

The 6-Chloroimidazo[1,5-a]pyrazine core is an electron-deficient heteroaromatic system.[1] From a metabolic perspective, it presents two distinct liabilities:

  • Nucleophilic Aromatic Substitution (

    
    ):  The chlorine at C-6 is susceptible to displacement by biological nucleophiles, most notably Glutathione (GSH) . This results in a "dechlorinated" conjugate, causing the loss of the chlorine isotope signature.
    
  • Oxidative Metabolism: The imidazole ring is prone to CYP450-mediated hydroxylation.

The Isotope Signature

For metabolites retaining the chlorine atom, the natural abundance of chlorine isotopes provides a critical validation tool.

  • 
     (75.78%) 
    
  • 
     (24.22%) 
    

Diagnostic Rule: Any mass spectral peak corresponding to a metabolite retaining the core scaffold must exhibit a doublet signal separated by 1.997 Da with an intensity ratio of approximately 3:1 .

Part 2: Comparative Technology Assessment

For this specific scaffold, we compare the three dominant LC-MS platforms. The "Recommended" status is based on the ability to resolve fine isotopic structure and perform Mass Defect Filtering (MDF).

FeatureOrbitrap (e.g., Q Exactive) Q-TOF (e.g., Xevo G2-XS) Triple Quad (QqQ)
Resolution (

)
High (>140,000). Essential for resolving isobaric interferences in complex microsomal matrices.Medium (30,000 - 60,000). Sufficient for general screening but may miss fine structure.Low (Unit).[2] Cannot distinguish isobaric metabolites.
Isotope Fidelity Excellent. Intra-scan dynamic range allows precise 3:1 ratio confirmation for Cl-containing ions.Good. Fast scanning, but detector saturation can skew isotope ratios in high-abundance peaks.N/A.
Scan Speed Moderate. Slower duty cycle can miss narrow UPLC peaks if R is set too high.Fast. Superior for very fast chromatography.Fastest. Best for quantitation, not ID.
Chlorine Filtering Superior. Stable mass accuracy (<3 ppm) allows tight MDF windows.Effective. Requires frequent lock-mass correction for optimal MDF.Ineffective.
Verdict Preferred Platform for ID. Alternative. Validation Only.

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses a Liver Microsome (LM) incubation. The "Self-Validating" aspect relies on the parallel incubation of a Trapping Agent (GSH) to confirm the reactive intermediate pathway.

Incubation Setup
  • Test Article: 6-Chloroimidazo[1,5-a]pyrazine derivative (10 µM final).

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactors: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Trapping Agent: Reduced Glutathione (GSH) fortified at 5 mM (to capture reactive

    
     metabolites).
    
Workflow Steps
  • Pre-incubation: Mix microsomes and buffer (100 mM Potassium Phosphate, pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid .

    • Why Formic Acid? Acidification stabilizes the protonated species and prevents degradation of N-oxide metabolites during extraction.

  • Centrifugation: 15,000 x g for 10 min at 4°C. Supernatant collected for LC-MS.

LC-MS Acquisition Parameters (Orbitrap Focus)
  • Column: C18 Reverse Phase (e.g., HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 mins.

  • Source: HESI (Heated Electrospray Ionization), Positive Mode.

  • Acquisition: Full Scan (m/z 100–1000) @ 70k resolution + Data Dependent MS2 (Top 5).

    • Critical Setting: Enable Dynamic Exclusion (5s) to prevent the instrument from repeatedly triggering on the parent drug, ensuring lower-abundance metabolites are fragmented.

Part 4: Data Analysis & Visualization

Analytical Workflow (DOT Diagram)

This diagram illustrates the logic flow from raw data to structural assignment, emphasizing the "Chlorine Filter."

AnalyticalWorkflow cluster_filtering Signal Processing Start Raw LC-MS Data (Full Scan + ddMS2) MDF Mass Defect Filtering (MDF) Target: Parent Cl-Pattern Start->MDF BackgroundSub Background Subtraction (T0 vs T60) MDF->BackgroundSub IsoCheck Isotope Pattern Filter Search for 3:1 Ratio (+2 Da) Decision Does signal retain Chlorine Isotope? IsoCheck->Decision BackgroundSub->IsoCheck PathA Chlorinated Metabolites (Hydroxylation, N-Oxidation) Decision->PathA Yes (Doublet present) PathB De-Chlorinated Metabolites (GSH Conjugation / SNAr) Decision->PathB No (Singlet only) MS2_Analysis MS/MS Fragmentation Analysis Localization of modification PathA->MS2_Analysis PathB->MS2_Analysis

Figure 1: Analytical workflow for filtering 6-chloroimidazo[1,5-a]pyrazine metabolites.

Metabolic Pathway Map (DOT Diagram)

The following diagram details the specific biotransformations expected for the 6-Chloroimidazo[1,5-a]pyrazine scaffold.

MetabolicPathway Parent Parent Drug (6-Cl-Imidazo[1,5-a]pyrazine) M1 M1: Monohydroxylation (+O, +15.9949 Da) Retains Cl Parent->M1 CYP450 (Oxidation) M2 M2: N-Oxidation (+O, +15.9949 Da) Retains Cl Parent->M2 FMO/CYP (N-Oxidation) M3 M3: GSH Conjugate (Cl displacement by SG) (+305.0681 Da, -Cl) NO Isotope Pattern Parent->M3 GST / Spontaneous (SNAr Mechanism) M4 M4: Cysteine Conjugate (Downstream of GSH) NO Isotope Pattern M3->M4 Peptidase Hydrolysis

Figure 2: Proposed metabolic pathways including the critical Glutathione displacement of Chlorine.[3]

Part 5: Data Interpretation Guide

Mass Defect Filtering (MDF)

Because Chlorine has a negative mass defect (Cl = 34.9688 Da), chlorinated metabolites fall into a specific mass defect region distinct from endogenous lipids.

  • Filter Setting: Define a window of ±50 mDa around the mass defect of the parent drug.[4]

  • Result: This removes >90% of matrix ions (lipids/peptides), leaving only drug-related material.

The GSH Trap (The "Smoking Gun")

If you observe a peak with Mass = [Parent - Cl + GSH] (Net shift: +272 Da approx, depending on H+), and this peak lacks the


 doublet, this confirms the 

mechanism. This is a critical safety finding, as it indicates the formation of a reactive electrophile.

References

  • Zhu, M., Ma, L., Zhang, H., et al. (2009).[5] "Detection and Characterization of Metabolites in Biological Matrices Using Mass Defect Filtering of Liquid Chromatography/High Resolution Mass Spectrometry Data." Drug Metabolism and Disposition.

  • Ferrer, I., & Thurman, E. M. (2011). "Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples." Agilent Application Notes.

  • Kalgutkar, A. S., & Dalvie, D. (2015). "Bioactivation in Drug Discovery: Mechanisms and Strategies to Mitigate Liability." Chemical Research in Toxicology.

  • Rochat, B. (2016). "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." Thermo Fisher Scientific Comparison Guide.

  • Lash, L. H. (1999). "Glutathione Conjugation of Trichloroethylene in Human Liver and Kidney: Kinetics and Individual Variation." Drug Metabolism and Disposition.

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety Guide: Proper Disposal of 6-Chloroimidazo[1,5-a]pyrazine

Executive Summary & Scientific Context 6-Chloroimidazo[1,5-a]pyrazine (CAS: 1934648-08-4 and related derivatives) is a halogenated nitrogen-containing heterocycle, frequently utilized as a scaffold in the synthesis of ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

6-Chloroimidazo[1,5-a]pyrazine (CAS: 1934648-08-4 and related derivatives) is a halogenated nitrogen-containing heterocycle, frequently utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2][3]

The Safety Criticality: While often classified as an irritant, the presence of the chlorine atom at the C-6 position dictates its disposal pathway.[1][2][3] Unlike general organic waste, this compound is a Halogenated Organic .[1][2][3] Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) creates two specific risks:

  • Regulatory Violation: Violates RCRA (Resource Conservation and Recovery Act) separation protocols in the US and similar EU directives.[1][2][3]

  • Incineration Hazard: Combustion of this compound without acid scrubbers releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx), damaging standard incinerator infrastructure and releasing toxic emissions.[1][2][3]

This guide provides a self-validating protocol for the safe containment and disposal of this compound.

Hazard Identification & GHS Classification

Note: In the absence of a compound-specific SDS for novel derivatives, the "Precautionary Principle" dictates we treat this as a functional analogue to 6-chloroimidazo[1,2-a]pyrazine.[1][2][3]

Table 1: GHS Hazard Classification (Conservative Estimate)
Hazard CategoryGHS CodeDescriptionSignal Word
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3][4]Warning
Skin Corrosion/Irritation H315Causes skin irritation.[1][2][3][4]Warning
Eye Damage/Irritation H319Causes serious eye irritation.[1][2][3][4]Warning
STOT - Single Exposure H335May cause respiratory irritation.[1][2][3][4]Warning
Combustion Products N/AReleases HCl, NOx, CO, CO2.[1][2][3]Danger

Pre-Disposal Logistics: The "Segregation Rule"[3]

The Golden Rule of Halogenated Waste: You must segregate 6-Chloroimidazo[1,5-a]pyrazine from non-halogenated solvents (e.g., Acetone, Methanol, Hexane) unless it is already dissolved in them.[1][2][3]

  • Why? Disposal facilities charge significantly higher rates for halogenated waste because it requires high-temperature incineration (>1100°C) with specific flue gas cleaning systems to neutralize the HCl produced.[1][3] Contaminating a drum of non-halogenated waste with even a small amount of this compound reclassifies the entire drum as halogenated.[1][2][3]

Recommended Containment[1][2][3][4][6]
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars or double-bagged in 6-mil polyethylene bags.

  • Liquid Waste: Amber glass bottles or HDPE carboys.

    • Prohibited: Do not use metal containers (steel/aluminum) for long-term storage of halogenated solutions, as trace acidity (hydrolysis of the C-Cl bond) can corrode the metal.[1][2][3]

Operational Disposal Workflow

The following decision tree outlines the logical flow for disposing of 6-Chloroimidazo[1,5-a]pyrazine based on its physical state.

DisposalWorkflow Start Waste Generation: 6-Chloroimidazo[1,5-a]pyrazine StateCheck Identify Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Reaction Mix SolidPack Pack in HDPE Jar or Double-Bag (6-mil) SolidPath->SolidPack Dissolve Dissolve in compatible solvent (e.g., DMSO/DCM) for rinsing SolidPath->Dissolve Glassware Rinse LiquidCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->LiquidCheck LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Halogenated Heterocycle SolidPack->LabelSolid FinalDisp EHS Pickup / High-Temp Incineration LabelSolid->FinalDisp StreamHalo Stream A: Halogenated Waste LiquidCheck->StreamHalo Yes (DCM, etc.) LiquidCheck->StreamHalo No, but compound >1% StreamNonHalo Stream B: Non-Halogenated Waste (Only if concentration <1%) LiquidCheck->StreamNonHalo No, trace amounts only StreamHalo->FinalDisp StreamNonHalo->FinalDisp Dissolve->LiquidCheck

Figure 1: Decision logic for segregating halogenated heterocyclic waste.[1][2][3] Note that "Stream A" (Halogenated) is the default safety path.[1][2]

Step-by-Step Protocols

Protocol A: Disposal of Pure Solid (Excess Reagent)
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1][2][3] Use a fume hood to avoid inhalation of dust.[1][2]

  • Collection: Do not sweep dry dust.[1][2][3] Use a plastic scoop to transfer the solid into a pre-labeled wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 6-Chloroimidazo[1,5-a]pyrazine.[1][3][5][6]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4][7]

    • Constituents: Write "Halogenated Organic Solid."[1][2][3]

  • Sealing: Screw the lid tight and wrap the cap with Parafilm to prevent loosening during transport.[1][2][3]

Protocol B: Disposal of Reaction Mixtures (Liquids)
  • Solvent Identification: Determine the primary solvent.[1][2][3]

    • If DCM/Chloroform: Pour directly into the Halogenated Waste carboy.[1][3]

    • If Methanol/Ethyl Acetate: If the concentration of the chloro-compound is high (>2%), default to the Halogenated Waste stream to prevent downstream processing issues.[1][2][3] If trace (<1%), it may often be placed in the Non-Halogenated stream (verify with your local EHS officer).[1][3]

  • Rinsing: Rinse all glassware with a small volume of Acetone or DCM.[1][2][3] Add this rinse immediately to the waste container.[1] Do not let rinsate evaporate in the hood.[1][2]

Protocol C: Spill Management (Emergency Response)

If a spill occurs outside the fume hood:

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2][3]

  • Dampen: If solid, cover the spill with a paper towel dampened with water or inert oil (like mineral oil) to prevent dust generation.[1][2][3] Do not dry sweep. [1][2][3]

  • Collect: Scoop the damp material into a sealable bag.

  • Decontaminate: Wash the surface with a soap/water solution.[1][2][3] The chlorine bond is stable, so bleach is unnecessary and potentially reactive; simple surfactant cleaning is sufficient.[1][3]

References

  • PubChem. (n.d.).[1][2][3] Compound Summary: 6-Chloroimidazo[1,2-a]pyrazine (Analogue).[1][2][3] National Library of Medicine.[1][2] Retrieved March 5, 2026, from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). (2022).[1][2][3][8] Guidelines for Solvent Waste Recycling and Disposal.[1][2][3] Hazardous Waste Experts.[1][2][3][8] Retrieved March 5, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 6-Chloroimidazo[1,5-a]pyrazine

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide researchers and drug development professionals with the definitive operational and safety protocols for handling 6-Chloroim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide researchers and drug development professionals with the definitive operational and safety protocols for handling 6-Chloroimidazo[1,5-a]pyrazine (CAS: 1934648-08-4).

Mechanistic Context & Hazard Profile

6-Chloroimidazo[1,5-a]pyrazine is a highly valuable halogenated heterocyclic intermediate, frequently utilized in metal-catalyzed cross-coupling reactions (e.g., palladium-catalyzed C-H arylation) to synthesize complex pharmaceuticals, such as potent IDO1 inhibitors for cancer immunotherapy[1][2].

The introduction of a chlorine atom at the C-6 position creates a highly electrophilic center on the nitrogen-rich imidazo-pyrazine core[1]. While this electrophilicity is chemically advantageous for cross-coupling, it dictates the compound's acute hazard profile. The molecule can readily undergo nucleophilic attack by biological nucleophiles (such as thiol and amine groups in skin proteins or mucous membranes). Consequently, the compound is classified under GHS as causing skin irritation (H315) , serious eye irritation (H319) , and respiratory tract irritation (H335) [3][4]. It is also incompatible with strong acids, alkalis, and strong oxidizing/reducing agents[5].

Table 1: Physicochemical & Hazard Summary
ParameterSpecificationOperational Implication
CAS Number 1934648-08-4[1]Ensure correct SDS verification prior to handling.
Molecular Weight 153.57 g/mol [1]Relevant for stoichiometric calculations in cross-coupling.
Storage Conditions 2-8°C, Sealed & Dry[6]Prevents ambient moisture degradation; allow to reach room temperature before opening to prevent condensation.
GHS Hazards H315, H319, H335[3]Mandates strict dermal, ocular, and respiratory barriers.

Personal Protective Equipment (PPE) Matrix

To mitigate the electrophilic reactivity of this compound, a robust PPE strategy must be employed. Do not rely solely on standard laboratory attire.

PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Dermal (Hands) Double Nitrile Gloves (≥5 mil thickness)Halogenated heterocycles can permeate thin latex. Double-gloving ensures that if the outer layer is breached by the compound or coupling solvents (e.g., THF, DMF), the inner layer maintains a barrier against skin protein alkylation.
Ocular Splash Goggles with Side ShieldsThe compound is a fine powder. Micro-particulates generated during transfer can cause severe corneal irritation (H319)[4]. Standard safety glasses are insufficient against airborne dust.
Respiratory Class II Fume Hood / N95 RespiratorInhalation of the dust interacts directly with moisture in the respiratory tract, causing acute irritation (H335)[4]. All open-container handling must occur under active ventilation.
Body Impervious, Flame-Retardant Lab CoatPrevents accumulation of chemical dust on personal clothing and provides a barrier against flammable solvents typically used in its downstream reactions[4].

Standard Operating Procedures (SOP): Handling & Reaction Setup

The following self-validating protocol ensures that exposure risks are mitigated during the most vulnerable phase: weighing and transfer.

Step 1: Pre-Operational Environmental Control

  • Verify Ventilation: Confirm the chemical fume hood face velocity is actively reading ≥100 feet per minute (fpm).

  • Surface Preparation: Line the analytical balance area within the hood with a disposable, chemical-resistant bench pad. This localizes any micro-spills for immediate disposal.

Step 2: Weighing & Transfer Protocol

  • Tool Selection: Use exclusively anti-static weighing boats and grounded spatulas.

    • Causality: 6-Chloroimidazo[1,5-a]pyrazine powder is prone to static charge accumulation. Static discharge can cause the powder to aerosolize, drastically increasing the risk of inhalation exposure.

  • Transfer: Weigh the required mass and transfer the solid directly into a dry reaction vessel (e.g., Schlenk flask) inside the hood.

  • Sealing: Immediately seal the vessel with a rubber septum before removing it from the fume hood space.

Step 3: Reaction Execution (Cross-Coupling Setup)

  • Purging: Because the compound is often used in palladium-catalyzed reactions[1][2], purge the sealed vessel with inert gas (N₂ or Argon) via a Schlenk line.

  • Solvent Addition: Introduce anhydrous solvents (e.g., THF) via syringe through the septum to dissolve the 6-Chloroimidazo[1,5-a]pyrazine before adding catalysts or bases. This eliminates any remaining dust hazard.

Spill Response and Disposal Plan

In the event of a localized spill, immediate and specific chemical neutralization is required.

Decontamination Protocol:

  • Containment: Do not sweep the dry powder. Sweeping generates airborne particulates that exacerbate respiratory hazards.

  • Binding: Cover the spilled powder with a damp absorbent pad or an inert liquid-binding material (e.g., diatomaceous earth or universal binders)[5].

  • Chemical Scrub: Decontaminate the surface by scrubbing with an alcohol (such as isopropanol or ethanol).

    • Causality: Alcohol effectively dissolves residual halogenated organic material that water alone cannot remove[5].

  • Final Rinse: Follow the alcohol scrub with a thorough water rinse to clear any remaining solvent and neutralized residue.

  • Disposal: Place all contaminated pads, gloves, and binding agents into a sealed, clearly labeled hazardous waste container. Categorize strictly as Halogenated Organic Waste in compliance with local EPA/RCRA regulations[4].

Operational Workflow Visualization

G cluster_PPE Mandatory PPE & Engineering Controls Start 6-Chloroimidazo[1,5-a]pyrazine Handling Workflow Hood Class II Fume Hood (Face Velocity >100 fpm) Start->Hood Gloves Double Nitrile Gloves (Chemical Resistance) Start->Gloves Eyes Splash Goggles (Ocular Protection) Start->Eyes Weighing Weighing & Transfer (Anti-static tools) Hood->Weighing Gloves->Weighing Eyes->Weighing Reaction Cross-Coupling Setup (Inert Atmosphere) Weighing->Reaction Spill Spill Containment (Alcohol Scrub -> Water) Weighing->Spill Reaction->Spill Disposal Hazardous Waste (Halogenated Organics) Reaction->Disposal Spill->Disposal

Operational workflow and hazard mitigation pathway for handling 6-Chloroimidazo[1,5-a]pyrazine.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition". Available at:[Link]

Sources

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